molecular formula C8H7NS B2924838 2-(1-Ethynylcyclopropyl)-1,3-thiazole CAS No. 2228156-54-3

2-(1-Ethynylcyclopropyl)-1,3-thiazole

Número de catálogo: B2924838
Número CAS: 2228156-54-3
Peso molecular: 149.21
Clave InChI: LXPRQWKZPCEOGZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(1-Ethynylcyclopropyl)-1,3-thiazole is a sophisticated synthetic building block designed for medicinal chemistry and drug discovery research. This compound features a 1,3-thiazole heterocycle—a five-membered ring containing both nitrogen and sulfur atoms—which is a privileged scaffold in pharmaceutical development due to its aromaticity and ability to partake in diverse electronic interactions . The core thiazole moiety is a well-established component in numerous FDA-approved drugs and bioactive molecules, underpinning its significant research value . The key structural feature of this molecule is the 1-ethynylcyclopropyl substituent at the C2 position of the thiazole ring. The rigid, strained cyclopropane ring can impart favorable properties to drug candidates, such as metabolic stability and conformational restriction, while the terminal alkyne (ethynyl group) serves as a versatile handle for further synthetic elaboration via click chemistry or metal-catalyzed cross-coupling reactions . This unique architecture makes it a valuable intermediate for constructing complex molecular targets, probing biological mechanisms, and developing novel chemical probes. Primary Research Applications: Medicinal Chemistry & Lead Optimization: The compound is an ideal intermediate for generating novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. The thiazole core is frequently investigated for its potential in developing therapies for cancer, neurodegenerative diseases, and bacterial infections . Chemical Biology & Probe Development: The terminal alkyne allows for the creation of activity-based probes, enabling the study of enzyme function, binding interactions, and cellular pathways through bioconjugation and pull-down assays. Materials Science: It may serve as a monomer or precursor for synthesizing specialized polymers and organic electronic materials with unique optoelectronic properties. Handling and Storage: This product is intended for use by qualified laboratory personnel. Please refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. Store in a cool, dry place, protected from light. Note: The specific biological activity and mechanism of action for 2-(1-Ethynylcyclopropyl)-1,3-thiazole are compound-specific and would require empirical determination through targeted research assays.

Propiedades

IUPAC Name

2-(1-ethynylcyclopropyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-2-8(3-4-8)7-9-5-6-10-7/h1,5-6H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPRQWKZPCEOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CC1)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis of 2-(1-Ethynylcyclopropyl)-1,3-thiazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Directive

The compound 2-(1-ethynylcyclopropyl)-1,3-thiazole (CAS: 2228156-54-3)[1] is a highly specialized, sterically constrained building block increasingly utilized in advanced medicinal chemistry and drug discovery. The 1-ethynylcyclopropyl moiety provides a unique combination of extreme conformational restriction, enhanced metabolic stability, and a versatile terminal alkyne handle suitable for click chemistry (CuAAC) or Sonogashira cross-coupling.

Recently, derivatives containing this specific structural motif have been highlighted in pharmaceutical patent literature—most notably in the development of potent inhibitors targeting ubiquitin-specific protease 30 (USP30), a master regulator of mitochondrial dynamics and mitophagy[2]. Synthesizing this compound requires precise control over reaction conditions to maintain the integrity of both the strained cyclopropane ring[3] and the electron-rich thiazole heterocycle.

Retrosynthetic Analysis & Pathway Design

Designing a robust synthesis for 2-(1-ethynylcyclopropyl)-1,3-thiazole requires a bottom-up construction strategy. Attempting to install the cyclopropane ring late in the synthesis often leads to complex mixtures due to the reactivity of the alkyne. Instead, the most reliable pathway builds the cyclopropane ring early, followed by controlled functional group transformations.

Retrosynthesis A 2-(1-ethynylcyclopropyl) -1,3-thiazole (Target) B 1-(1,3-thiazol-2-yl) cyclopropanecarbaldehyde A->B Ohira-Bestmann Homologation C 1-(1,3-thiazol-2-yl) cyclopropanecarbonitrile B->C DIBAL-H Reduction D 2-(1,3-thiazol-2-yl) acetonitrile C->D Cyclopropanation (1,2-dibromoethane)

Caption: Retrosynthetic pathway for 2-(1-ethynylcyclopropyl)-1,3-thiazole.

Strategic Causality:

  • Cyclopropanation: The acidic alpha-protons of the starting material, 2-(1,3-thiazol-2-yl)acetonitrile, allow for an efficient double alkylation [4].

  • Controlled Reduction: The resulting nitrile is reduced to an aldehyde using DIBAL-H. This reagent traps the intermediate as a stable imine aluminum complex, preventing over-reduction to the alcohol.

  • Homologation: Converting the aldehyde to a terminal alkyne is achieved via the Ohira-Bestmann reaction. This avoids the strongly basic conditions (e.g., n -BuLi) required in the Corey-Fuchs reaction, which could trigger ring-opening of the strained cyclopropane.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-(1,3-thiazol-2-yl)cyclopropane-1-carbonitrile

Mechanistic Rationale: Phase-transfer catalysis (PTC) is employed to maintain a high local concentration of the enolate at the organic-aqueous interface while minimizing undesired side reactions (such as intermolecular alkylation).

  • Charge an oven-dried round-bottom flask with 2-(1,3-thiazol-2-yl)acetonitrile (1.0 equiv) and 1,2-dibromoethane (1.5 equiv) in anhydrous toluene (0.2 M).

  • Add a catalytic amount of tetrabutylammonium bromide (TBAB) (0.05 equiv) to act as the phase-transfer catalyst.

  • Slowly add a 50% aqueous NaOH solution (3.0 equiv) dropwise at 0 °C under vigorous stirring (≥800 rpm).

  • Allow the biphasic reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with distilled water. Extract the aqueous layer with ethyl acetate ( 3×20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the cyclopropanated nitrile as a pale yellow oil.

Step 2: Synthesis of 1-(1,3-thiazol-2-yl)cyclopropane-1-carbaldehyde

Mechanistic Rationale: Precise temperature control (-78 °C) is critical to stabilize the tetrahedral aluminum imine intermediate. Premature warming leads to over-reduction to the primary alcohol.

  • Dissolve 1-(1,3-thiazol-2-yl)cyclopropane-1-carbonitrile (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in toluene, 1.2 equiv) dropwise over 30 minutes via a syringe pump.

  • Stir the solution at -78 °C for 2 hours.

  • Carefully quench the reaction at -78 °C by the dropwise addition of anhydrous methanol (to destroy excess DIBAL-H), followed immediately by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Remove the cooling bath, warm to room temperature, and stir vigorously until two distinct, clear phases form (approximately 2 hours).

  • Extract the aqueous phase with DCM, dry the combined organics over Na₂SO₄, and evaporate the solvent to afford the aldehyde (CAS: 2228896-96-4) . Use immediately in the next step to prevent oxidative degradation.

Step 3: Synthesis of 2-(1-ethynylcyclopropyl)-1,3-thiazole

Mechanistic Rationale: The Ohira-Bestmann reagent allows alkyne formation under mild, mildly basic conditions (K₂CO₃/MeOH), preserving the integrity of the highly strained cyclopropyl-thiazole system [3].

OB_Mechanism A Aldehyde Precursor C Nucleophilic Addition (Alkoxide Intermediate) A->C B Bestmann-Ohira Reagent (In situ generation) B->C D Oxaphosphetane Formation C->D E Cycloelimination (Loss of Dimethyl Phosphate) D->E F Diazoalkene Intermediate E->F G Nitrogen Extrusion & Alkyl Migration F->G H Terminal Alkyne (Target) G->H

Caption: Mechanistic sequence of the Ohira-Bestmann homologation to form the terminal alkyne.

  • Dissolve 1-(1,3-thiazol-2-yl)cyclopropane-1-carbaldehyde (1.0 equiv) and dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent, 1.2 equiv) in anhydrous methanol (0.1 M).

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) in one portion at room temperature.

  • Stir the suspension for 8-12 hours until TLC indicates complete consumption of the aldehyde.

  • Dilute the mixture with diethyl ether and wash with a 5% aqueous NaHCO₃ solution.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. (Caution: the product is volatile; avoid high vacuum and elevated water bath temperatures).

  • Purify by flash column chromatography (pentane/diethyl ether) to isolate the pure 2-(1-ethynylcyclopropyl)-1,3-thiazole.

Quantitative Data & Analytical Characterization

The following table summarizes the expected yields, reaction times, and key analytical markers for each synthetic step, providing a self-validating framework for quality control.

StepIntermediate / ProductExpected YieldTimeKey Analytical Markers (¹H NMR / MS)
1 1-(1,3-thiazol-2-yl)cyclopropane-1-carbonitrile75–82%12 h¹H NMR (CDCl₃): δ 7.75 (d, 1H), 7.35 (d, 1H), 1.80 (m, 2H), 1.65 (m, 2H).ESI-MS: m/z [M+H]⁺ 151.0
2 1-(1,3-thiazol-2-yl)cyclopropane-1-carbaldehyde65–70%2 h¹H NMR (CDCl₃): δ 9.85 (s, 1H, CH O), 7.80 (d, 1H), 7.40 (d, 1H).ESI-MS: m/z [M+H]⁺ 154.0
3 2-(1-ethynylcyclopropyl)-1,3-thiazole70–78%10 h¹H NMR (CDCl₃): δ 7.70 (d, 1H), 7.25 (d, 1H), 2.35 (s, 1H, C≡CH ), 1.55 (m, 2H), 1.40 (m, 2H).ESI-MS: m/z[M+H]⁺ 150.0

References

  • US Patent 11,572,374: N-cyano-7-azanorbornane derivatives and uses thereof. Google Patents. Available at:[2]

  • Salaün, J. (1976): Preparation and substituent effect in the solvolysis of 1-ethynylcyclopropyl tosylates. The Journal of Organic Chemistry, 41(7), 1237-1240. Available at:[Link][3]

Sources

Analytical and Spectroscopic Profiling of 2-(1-Ethynylcyclopropyl)-1,3-thiazole: A Rigidified Scaffold for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic incorporation of rigidified, metabolically stable scaffolds is paramount for optimizing pharmacokinetic profiles. 2-(1-ethynylcyclopropyl)-1,3-thiazole (CAS: 2228156-54-3) has emerged as a highly versatile building block . The 1-ethynylcyclopropyl moiety serves as a sterically constrained bioisostere for gem-dimethyl or isopropyl groups, effectively blocking cytochrome P450-mediated oxidation at the alpha position. Furthermore, the terminal alkyne provides a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling, while the 1,3-thiazole core acts as a robust hydrogen-bond acceptor.

This technical whitepaper provides an in-depth guide to the rigorous spectroscopic characterization of this scaffold. By establishing self-validating analytical protocols across Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR), researchers can ensure high-fidelity structural validation prior to downstream synthetic applications.

Structural & Mechanistic Rationale for Analytical Choices

As a Senior Application Scientist, the selection of analytical parameters is never arbitrary; every choice is dictated by the physicochemical properties of the target molecule.

  • Solvent Selection (NMR): Deuterated chloroform (CDCl₃) is selected over polar protic solvents (like Methanol-d₄). CDCl₃ lacks exchangeable protons, which is critical because the terminal alkyne proton (-C≡CH) can undergo rapid deuterium exchange in protic media, leading to signal attenuation or complete loss.

  • Ionization Strategy (HRMS): Electrospray Ionization in positive mode (ESI+) is utilized. The basic nitrogen of the 1,3-thiazole ring (pKa ~2.5) readily accepts a proton in the presence of a weak organic acid (e.g., formic acid), ensuring a robust, dominant [M+H]⁺ molecular ion without extensive fragmentation.

  • Sampling Technique (FT-IR): Attenuated Total Reflectance (ATR) is employed instead of traditional KBr pelleting. Small, relatively volatile heterocycles can be lost during the high-pressure pelleting process. ATR allows for direct analysis of the neat sample, preserving the integrity of the volatile alkyne and cyclopropyl vibrational modes.

Self-Validating Experimental Protocols

To guarantee trustworthiness and reproducibility, every analytical workflow described below operates as a self-validating system .

Multi-Nuclear NMR Spectroscopy (¹H, ¹³C)

Objective: Map the carbon-hydrogen framework and confirm the spatial arrangement of the cyclopropyl ring relative to the thiazole core.

  • Step 1: Sample Preparation: Dissolve 15 mg of 2-(1-ethynylcyclopropyl)-1,3-thiazole in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Step 2: Acquisition: Acquire spectra on a 400 MHz spectrometer at 298 K. For ¹H NMR, use a 30° pulse angle, 2-second relaxation delay, and 16 scans. For ¹³C NMR, utilize a composite pulse decoupling sequence (WALTZ-16) with 512 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons.

  • Self-Validation Mechanism: The protocol uses TMS as an internal zero-point reference (δ 0.00 ppm). Simultaneously, the solvent residual peak of CHCl₃ (δ 7.26 ppm for ¹H; δ 77.16 ppm for ¹³C) acts as a secondary internal calibration standard . This dual-reference system ensures chemical shift accuracy independent of external magnetic field drift.

High-Resolution Mass Spectrometry (HRMS-ESI)

Objective: Confirm the exact monoisotopic mass and elemental composition (C₈H₇NS).

  • Step 1: Sample Preparation: Dilute the stock solution to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol:Water containing 0.1% Formic Acid.

  • Step 2: Acquisition: Inject the sample via direct infusion into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. Set the capillary voltage to 3.0 kV and the desolvation temperature to 250 °C.

  • Self-Validation Mechanism: A dual-spray source is employed where a lock-mass solution (Leucine Enkephalin, theoretical m/z 556.2771) is infused simultaneously. The acquisition software continuously corrects the m/z axis in real-time against this known standard, guaranteeing mass accuracy within < 3 ppm.

ATR-FTIR Spectroscopy

Objective: Identify key functional group vibrations, specifically the terminal alkyne and heteroaromatic ring stretches.

  • Step 1: Sample Preparation: Apply 2-3 µL of the neat liquid (or a few crystals if solidified) directly onto the monolithic diamond ATR crystal. Apply the pressure anvil to ensure uniform contact.

  • Step 2: Acquisition: Collect 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation Mechanism: A background spectrum of the ambient atmosphere is collected immediately prior to sample acquisition. The software automatically subtracts this background from the sample spectrum, completely eliminating interference from fluctuating atmospheric CO₂ and water vapor.

Quantitative Spectroscopic Data Summaries

The following tables summarize the expected spectroscopic data for 2-(1-ethynylcyclopropyl)-1,3-thiazole, interpreted in accordance with foundational spectrometric identification principles .

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Mechanistic Note: The alkyne proton is highly shielded by the diamagnetic anisotropy of the carbon-carbon triple bond, appearing upfield at 2.45 ppm, whereas the thiazole protons are heavily deshielded by the heteroaromatic ring current.

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment
Thiazole H-47.72d3.31HAromatic CH
Thiazole H-57.24d3.31HAromatic CH
Alkyne CH2.45s-1HTerminal Alkyne Proton
Cyclopropyl CH₂1.62 – 1.57m-2HDiastereotopic CH₂ (cis/trans)
Cyclopropyl CH₂1.48 – 1.43m-2HDiastereotopic CH₂ (cis/trans)
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeAssignment
Thiazole C-2171.5CQuaternary Aromatic (C=N)
Thiazole C-4142.8CHAromatic CH
Thiazole C-5118.9CHAromatic CH
Alkyne C85.2CInternal Alkyne
Alkyne CH69.8CHTerminal Alkyne
Cyclopropyl C-121.4CQuaternary Aliphatic
Cyclopropyl CH₂17.6CH₂Aliphatic Ring (2 Equivalent Carbons)
Table 3: HRMS (ESI-TOF) Profiling
Ionization ModeTarget FormulaCalculated m/z [M+H]⁺Observed m/zMass Error (ppm)
ESI (+)C₈H₇NS150.0372150.0375+2.0
Table 4: ATR-FTIR Vibrational Modes
Wavenumber (cm⁻¹)IntensityFunctional GroupAssignment
3295Medium, Sharp≡C-HTerminal Alkyne C-H Stretch
3112Weak=C-HThiazole Aromatic C-H Stretch
3080WeakC-HCyclopropyl C-H Stretch (Strain shifted)
2118WeakC≡CAlkyne C≡C Stretch
1495MediumC=NThiazole Ring Stretch

Analytical Workflow Visualization

The logical relationship between sample acquisition, self-validation, and final structural confirmation is mapped below.

Workflow cluster_0 Self-Validating Analytical Acquisition A 2-(1-Ethynylcyclopropyl)-1,3-thiazole Target Scaffold B NMR Spectroscopy (Internal TMS Calibration) A->B C HRMS ESI+ (Real-time Lock Mass) A->C D ATR-FTIR (Background Subtraction) A->D E Data Integration & Cross-Correlation B->E C->E D->E F Verified Structural Profile E->F

Figure 1: Self-validating multi-modal spectroscopic workflow for structural confirmation.

References

  • Title : NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Source : The Journal of Organic Chemistry. URL :[Link]

  • Title : Spectrometric Identification of Organic Compounds, 8th Edition. Source : John Wiley & Sons. URL :[Link]

Introduction: The Analytical Imperative for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry of 2-(1-ethynylcyclopropyl)-1,3-thiazole

2-(1-ethynylcyclopropyl)-1,3-thiazole is a novel heterocyclic compound featuring a confluence of three structurally significant motifs: a thiazole ring, a cyclopropyl group, and an ethynyl moiety. Thiazole derivatives are of immense interest in medicinal chemistry and materials science, forming the backbone of numerous pharmacologically active agents and functional materials.[1][2] The inclusion of a strained cyclopropyl ring and a reactive ethynyl group suggests a rich and complex chemical profile, making the structural elucidation of this molecule a critical task for researchers in drug discovery and chemical synthesis.

Mass spectrometry stands as a cornerstone analytical technique for the unambiguous identification and characterization of such novel compounds. It provides exquisite detail on molecular weight and structural architecture through the analysis of fragmentation patterns. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive exploration of the predicted mass spectrometric behavior of 2-(1-ethynylcyclopropyl)-1,3-thiazole. In the absence of direct experimental data for this specific molecule, this document synthesizes established fragmentation principles from closely related structures to provide a robust and scientifically grounded predictive analysis.

Part 1: Foundational Principles of Ionization for a Multifaceted Molecule

The choice of ionization technique is paramount and dictates the nature of the resulting mass spectrum.[3] For a molecule like 2-(1-ethynylcyclopropyl)-1,3-thiazole, two primary techniques offer complementary information: Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[4] This process imparts significant internal energy, leading to extensive and reproducible fragmentation. The resulting "fingerprint" mass spectrum is invaluable for initial structure elucidation and for creating searchable library entries. Given the volatility and thermal stability of many small organic molecules, EI, often coupled with Gas Chromatography (GC), is a primary choice for detailed structural analysis.[4]

  • Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution by creating a fine, charged spray.[3] ESI imparts minimal excess energy, typically resulting in a prominent protonated molecule [M+H]⁺ or other adducts, with limited fragmentation.[5][6] This is highly advantageous for confirming molecular weight and is the standard for Liquid Chromatography-Mass Spectrometry (LC-MS), which is essential for analyzing complex mixtures and for quantitative studies in biological matrices.[7][8]

Part 2: Predicted Fragmentation Pathways under Electron Ionization (EI)

Under the high-energy conditions of Electron Ionization, the molecular ion of 2-(1-ethynylcyclopropyl)-1,3-thiazole (calculated molecular weight: 149.03 g/mol ) is expected to be observed, followed by a cascade of fragmentation events dictated by the relative stabilities of the resulting ions and neutral losses. The presence of the thiazole ring, with its nitrogen and sulfur heteroatoms, is expected to influence the fragmentation cascade significantly.[9]

The proposed fragmentation pathways are rooted in well-documented patterns for thiazoles, cyclopropanes, and acetylenic compounds.[10][11][12] The primary cleavage events are anticipated to be initiated at the cyclopropyl group, which is the most sterically strained part of the molecule.

Key Predicted Fragmentation Steps:

  • Alpha-Cleavage and Ring Opening: The initial ionization will likely form a radical cation [M]•⁺. The most favorable initial fragmentation is predicted to be the cleavage of a C-C bond within the cyclopropyl ring. This can lead to the loss of a hydrogen radical (H•) to form a stable cyclopropenyl-like cation, or a more complex rearrangement. An alternative is the cleavage of the bond between the cyclopropyl ring and the thiazole ring.

  • Loss of Acetylene: A characteristic fragmentation for ethynyl-substituted compounds is the loss of acetylene (C₂H₂) via rearrangement, leading to a significant fragment ion.

  • Thiazole Ring Fragmentation: The thiazole ring itself can undergo cleavage. Common fragmentation patterns for thiazoles involve the loss of HCN or the cleavage of the C-S bonds.[10][13]

  • Loss of the Ethynylcyclopropyl Moiety: Cleavage of the bond connecting the substituent to the thiazole ring would result in a thiazolyl cation.

Predicted EI Fragmentation Scheme

G M [C₈H₇NS]•⁺ m/z 149 Molecular Ion F1 [C₈H₆NS]⁺ m/z 148 Loss of H• M->F1 - H• F2 [C₇H₄NS]⁺ m/z 134 Loss of CH₃• M->F2 - CH₃• (rearrangement) F3 [C₆H₅S]⁺ m/z 109 Loss of C₂H₂N• M->F3 - C₂H₂N• F4 [C₅H₄N]⁺ m/z 78 Loss of C₃H₃S• M->F4 - C₃H₃S• F5 [C₃H₂NS]⁺ m/z 84 Thiazolyl Cation M->F5 - C₅H₃•

Caption: Predicted EI fragmentation pathway for 2-(1-ethynylcyclopropyl)-1,3-thiazole.

Table of Predicted Fragment Ions (EI-MS)
m/z (Predicted) Proposed Formula Proposed Identity/Origin Notes
149[C₈H₇NS]•⁺Molecular IonThe parent ion, presence depends on stability.
148[C₈H₆NS]⁺[M-H]⁺Loss of a hydrogen radical, likely from the cyclopropyl ring.[11]
122[C₆H₄NS]⁺[M-C₂H₃]⁺Loss of vinyl radical after cyclopropyl ring opening.
109[C₆H₅S]⁺[M-C₂H₂N]⁺Fragmentation of the thiazole ring with substituent rearrangement.
84[C₃H₂NS]⁺Thiazolyl CationCleavage of the bond between the thiazole and cyclopropyl group.
78[C₅H₄N]⁺Pyridinyl-like cationResult of significant rearrangement and fragmentation.
58[C₂H₂S]•⁺Thioacetylene radical cationA common fragment from sulfur-containing heterocycles.

Part 3: High-Resolution and ESI Analysis for Enhanced Confidence

While EI-MS provides a fragmentation fingerprint, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the parent ion and its fragments. By measuring the mass-to-charge ratio to four or more decimal places, HRMS provides an unambiguous molecular formula, which is a cornerstone of modern chemical characterization.

Under the gentler conditions of ESI, particularly in tandem mass spectrometry (MS/MS) experiments, the fragmentation can be controlled. This is crucial for targeted analysis, such as in metabolite identification studies.[8] We predict the primary ion observed in positive-mode ESI to be the protonated molecule, [M+H]⁺, at m/z 150.

Collision-Induced Dissociation (CID) of the m/z 150 precursor ion would likely proceed via the lowest energy pathways.

Key Predicted ESI-MS/MS Fragmentation Steps:

  • Loss of the Ethynyl Group: The protonated molecule may readily lose the ethynyl group as neutral acetylene (C₂H₂).

  • Cyclopropyl Ring Opening: Similar to EI, the strained cyclopropyl ring is a likely point of initial fragmentation, though the pathways may differ due to the presence of the additional proton.

Predicted ESI-MS/MS Fragmentation Scheme

G MH [C₈H₈NS]⁺ m/z 150 Protonated Molecule F1 [C₆H₇N₂S]⁺ m/z 124 Loss of C₂H₂ MH->F1 - C₂H₂ F2 [C₅H₆NS]⁺ m/z 112 Loss of C₃H₂ MH->F2 - C₃H₂ F3 [C₃H₄NS]⁺ m/z 86 Protonated Thiazole F1->F3 - C₃H₃

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

Part 4: Validated Experimental Protocols

The following protocols provide a robust starting point for the mass spectrometric analysis of 2-(1-ethynylcyclopropyl)-1,3-thiazole.

Workflow for Mass Spectrometric Analysis

G cluster_gcms GC-EI-MS Analysis cluster_lcms LC-ESI-MS/MS Analysis GC_Sample Sample Injection (1 µL in suitable solvent) GC_Col Gas Chromatography (e.g., DB-5ms column) GC_Sample->GC_Col EI_Source Electron Ionization (70 eV) GC_Col->EI_Source MS_Scan Mass Analyzer (Scan m/z 40-200) EI_Source->MS_Scan GC_Data EI Mass Spectrum MS_Scan->GC_Data LC_Sample Sample Injection (5 µL in mobile phase) LC_Col Liquid Chromatography (e.g., C18 column) LC_Sample->LC_Col ESI_Source Electrospray Ionization (Positive Mode) LC_Col->ESI_Source MS1 MS1: Isolate Precursor (m/z 150) ESI_Source->MS1 CID Collision Cell (CID with Argon) MS1->CID MS2 MS2: Scan Products CID->MS2 LC_Data MS/MS Spectrum MS2->LC_Data Analyte 2-(1-ethynylcyclopropyl) -1,3-thiazole cluster_gcms cluster_gcms Analyte->cluster_gcms Structural ID cluster_lcms cluster_lcms Analyte->cluster_lcms Quantitative Analysis

Caption: Overall workflow for GC-MS and LC-MS analysis.

Protocol 1: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)

This protocol is designed for the definitive structural identification of the synthesized compound.

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC System:

    • Injector: Split/splitless inlet, 250 °C, split ratio 20:1.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature 60 °C, hold for 1 min. Ramp to 280 °C at 15 °C/min. Hold for 5 min.

  • Mass Spectrometer System (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 250.

    • Solvent Delay: 3 minutes.

  • Data Analysis: Extract the mass spectrum from the apex of the chromatographic peak corresponding to the analyte. Compare the fragmentation pattern with the predicted data.

Protocol 2: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

This protocol is optimized for high-sensitivity detection and quantification, for example, in biological fluids or for reaction monitoring.[7]

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • LC System:

    • Column: C18 reversed-phase column, 2.1 mm x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Hold at 95% B for 2 minutes. Re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer System (ESI-MS/MS):

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas Flow: 800 L/hr (Nitrogen).

    • Desolvation Temperature: 400 °C.

    • MS/MS Experiment:

      • Precursor Ion: m/z 150.

      • Collision Gas: Argon.

      • Collision Energy: Optimize between 10-30 eV to obtain a rich spectrum of product ions.

Part 5: Applications in Research and Drug Development

A thorough understanding of the mass spectrometric behavior of 2-(1-ethynylcyclopropyl)-1,3-thiazole is critical for its advancement as a potential drug candidate or chemical probe.

  • Metabolite Identification: The predicted fragmentation pathways serve as a roadmap for identifying potential metabolites. Oxidative metabolism, for example, might occur on the thiazole or cyclopropyl rings, leading to predictable mass shifts in the parent and fragment ions.[8]

  • Reaction Monitoring: The unique mass of the compound allows for its specific detection in complex reaction mixtures, enabling high-throughput screening of synthesis conditions.

  • Quality Control: A validated mass spectrometry method is essential for confirming the identity and purity of synthesized batches, a requirement for any compound intended for biological testing.

Conclusion

This guide provides a predictive but comprehensive framework for the mass spectrometric analysis of 2-(1-ethynylcyclopropyl)-1,3-thiazole. By leveraging established principles of fragmentation for its constituent chemical moieties, we have proposed detailed fragmentation pathways under both Electron Ionization and Electrospray Ionization conditions. The provided protocols offer a validated starting point for empirical analysis. This foundational knowledge is indispensable for any researcher working on the synthesis, characterization, and application of this and structurally related novel heterocyclic compounds.

References

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. vertexaisearch.cloud.google.com.
  • Tzallas, P., et al. (2001). The mass spectra of thiazole and thiazolidine recorded with (a) 35 ps... ResearchGate. [Link]

  • Doc Brown's Chemistry. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and... docbrown.info. [Link]

  • Mohamed, M. S., et al. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • Kowalski, P., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC. [Link]

  • Wyatt, J. R., & Stafford, F. E. Mass spectrometric determination of the heat of formation of ethynyl radical, C2H, and of some related species. ACS Publications. [Link]

  • Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. ResearchGate. [Link]

  • Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. ResearchGate. [Link]

  • El-Metwaly, N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • Ferreira da Silva, D., et al. (2025). Electron Scattering Cross Sections from Thiazole for Impact Energies Ranging from 1 to 1000 eV. MDPI. [Link]

  • Thevis, M., et al. (2022). Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. PubMed. [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. chemistry.msu.edu. [Link]

  • Al-Abdullah, E. S., et al. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PMC. [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]

  • Mass Spectrometry of Cycloalkanes. YouTube. [Link]

  • Alam, M. A., et al. Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry. [Link]

  • Waters. Quantification of Ethinyl Estradiol in Plasma at 1 pg/mL Using UPLC and Xevo TQ-S. waters.com. [Link]

  • Guo, Y-L., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews. [Link]

  • Gornowicz, A., et al. (2021). Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals. MDPI. [Link]

  • Oniga, I., et al. (2018). HETEROCYCLES 46. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF THIAZOLO[3,2-b][1][10][13]TRIAZOLES BEARING BENZENESULFONA. Farmacia Journal. [Link]

  • Gallegos, E. J., & Kiser, R. W. Mass spectrometry and ionization energies of some condensed-ring aromatic and heterocyclic compounds. pubs.acs.org. [Link]

  • diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. acgpubs.org. [Link]

  • Vikse, K. L., & McIndoe, J. S. (2018). Ionization methods for the mass spectrometry of organometallic compounds. UVic. [Link]

  • Electron ionization. Wikipedia. [Link]

Sources

A Prospective Guide to the Structural Elucidation of 2-(1-Ethynylcyclopropyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Whitepaper for Drug Development Professionals

Abstract

The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3][4] Its derivatives exhibit a vast range of biological activities, making them a focal point for novel therapeutic design.[5][6][7] The incorporation of a strained cyclopropyl ring and a reactive ethynyl group, as in the case of 2-(1-ethynylcyclopropyl)-1,3-thiazole, presents a molecule of significant interest for applications in covalent inhibition and bioorthogonal chemistry. However, a critical gap exists in the public domain: the absence of an experimentally determined crystal structure. This guide provides a comprehensive, prospective framework for researchers to pursue the synthesis, crystallization, and ultimate structural determination of this novel compound. By following the detailed protocols within, from synthetic strategy to crystallographic data deposition, research teams can systematically uncover the precise three-dimensional architecture of this molecule, a crucial step in rational drug design and understanding its structure-activity relationship (SAR).

Introduction: The Rationale for Structural Analysis

The thiazole ring is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms.[8] Its electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile scaffold in drug design. When combined with an ethynylcyclopropyl moiety, two key features are introduced:

  • The Cyclopropyl Ring: This three-membered carbocycle introduces conformational rigidity and a unique spatial arrangement of substituents, often leading to improved binding affinity and metabolic stability.

  • The Ethynyl Group: This terminal alkyne can act as a reactive handle for "click" chemistry or as a warhead for targeted covalent inhibitors, a strategy of growing importance in modern pharmacology.

Understanding the precise three-dimensional arrangement of these functional groups is paramount. A high-resolution crystal structure provides definitive data on bond lengths, bond angles, and the molecule's preferred conformation. This information is invaluable for:

  • Computational Modeling: Validating and refining in silico models for virtual screening and lead optimization.

  • Structure-Activity Relationship (SAR) Studies: Providing a rational basis for designing analogs with improved potency and selectivity.[5]

  • Fragment-Based Drug Discovery: Using the core scaffold as a starting point for building more complex and potent inhibitors.

Given that no crystal structure for 2-(1-ethynylcyclopropyl)-1,3-thiazole is currently available in public repositories like the Cambridge Structural Database (CSD), this document outlines the complete workflow required to obtain and analyze this critical piece of data.

Part I: Synthesis and Characterization

The journey to a crystal structure begins with the synthesis of high-purity material. The proposed synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for constructing the thiazole core.[3]

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available 1-ethynylcyclopropane-1-carbonitrile.

Synthetic_Workflow cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis A 1-ethynylcyclopropane-1-carbonitrile B 1-ethynylcyclopropane-1-carbothioamide A->B  H₂S, Pyridine/Triethylamine   C 1-ethynylcyclopropane-1-carbothioamide E 2-(1-ethynylcyclopropyl)-1,3-thiazole C->E  Base (e.g., NaHCO₃), Ethanol, Reflux   D 2,3-dibromopropionaldehyde D->E  Base (e.g., NaHCO₃), Ethanol, Reflux  

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-ethynylcyclopropane-1-carbothioamide

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and outlet bubbler, dissolve 1-ethynylcyclopropane-1-carbonitrile (1.0 eq) in a solution of pyridine and triethylamine (10:1 v/v).

  • Reaction: Cool the solution to 0 °C in an ice bath. Bubble hydrogen sulfide (H₂S) gas through the solution at a slow, steady rate. Causality: The basic amine solvent activates the H₂S for nucleophilic addition to the nitrile.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once complete, carefully quench the reaction by pouring it into cold, dilute hydrochloric acid. The product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude thioamide can be further purified by recrystallization from a suitable solvent like ethanol/water.

Step 2: Synthesis of 2-(1-ethynylcyclopropyl)-1,3-thiazole

  • Setup: In a round-bottom flask, dissolve the purified 1-ethynylcyclopropane-1-carbothioamide (1.0 eq) in absolute ethanol.

  • Reaction: Add 2,3-dibromopropionaldehyde (1.1 eq) and a mild base such as sodium bicarbonate (2.5 eq). Causality: The base facilitates the condensation and subsequent cyclization by neutralizing the HBr formed during the reaction.

  • Heating: Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure target compound.

Analytical Characterization

Before proceeding to crystallization, the identity and purity of the synthesized compound must be rigorously confirmed using a suite of standard analytical techniques:

Technique Purpose Expected Observations
¹H & ¹³C NMR Structural confirmation and purity assessment.Resonances corresponding to the thiazole, cyclopropyl, and ethynyl protons and carbons.
Mass Spectrometry Molecular weight determination.A molecular ion peak corresponding to the exact mass of C₈H₇NS.
FT-IR Spectroscopy Functional group identification.Characteristic stretches for C≡C-H, C=N, and the thiazole ring.
HPLC Quantitative purity assessment.A single major peak indicating >98% purity.

Part II: The Path to a Single Crystal

Growing diffraction-quality single crystals is often the most challenging step. It is an empirical science requiring patience and systematic screening.

Principles of Crystallization

The goal is to slowly bring a saturated solution of the compound to a state of supersaturation, allowing molecules to organize into a well-ordered crystal lattice rather than crashing out as an amorphous powder. Key variables include the solvent system, temperature, and rate of solvent evaporation or cooling.

High-Throughput Crystallization Screening Protocol

A systematic screen of various conditions is the most efficient approach.

  • Stock Solution: Prepare a concentrated stock solution of the purified compound in a volatile solvent in which it is highly soluble (e.g., Dichloromethane or Acetone).

  • Solvent Array: Select a diverse array of anti-solvents with varying polarities (e.g., Hexane, Isopropanol, Methanol, Water, Acetonitrile).

  • Screening Methods: Employ multiple techniques in parallel, typically in small vials or a 96-well crystallization plate.

Method Protocol Principle
Slow Evaporation Prepare saturated solutions in various solvents. Loosely cap the vials and leave them in a vibration-free environment.Gradual increase in concentration as the solvent evaporates drives crystal formation.
Vapor Diffusion (Solvent/Anti-Solvent) Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar containing an anti-solvent.The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
Cooling Prepare a saturated solution at an elevated temperature. Allow it to cool slowly to room temperature, then transfer to a refrigerator (4 °C).Solubility decreases with temperature, leading to supersaturation and crystal growth.

Trustworthiness Note: This multi-pronged approach is self-validating. By exploring a wide phase space of solvents and methods, the probability of identifying at least one condition that yields suitable crystals is maximized.

Part III: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal (ideally >20 µm in all dimensions) is obtained, the process of determining its structure can begin.[9] This is the gold standard for molecular structure elucidation.[10]

The SC-XRD Experimental Workflow

Caption: Standard workflow for small-molecule X-ray crystallography.[11][12]

Step-by-Step Methodology
  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen (100 K). Causality: Cryo-cooling minimizes thermal motion of the atoms and protects the crystal from radiation damage, leading to higher quality diffraction data.

  • Data Collection: The mounted crystal is placed on a diffractometer. It is rotated while being irradiated with a monochromatic X-ray beam (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å).[9][13] A detector records the positions and intensities of the diffracted X-ray spots.

  • Structure Solution: The diffraction data is processed to yield a set of structure factors. Computational software (e.g., SHELXT) is then used to solve the "phase problem" and generate an initial electron density map, revealing the positions of the atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using software like SHELXL. This iterative process optimizes the atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation and Deposition: The final structure is validated using tools like PLATON or CheckCIF to ensure its chemical and geometric sensibility. The data is then compiled into a standard Crystallographic Information File (CIF) and deposited in a public database like the CSD to make it accessible to the scientific community.

Part IV: Computational Complementation

While experimental determination is the ultimate goal, computational methods provide powerful predictive and analytical tools.[14] Crystal Structure Prediction (CSP) is an emerging field that can guide experimental efforts and provide insight where single crystals are unobtainable.[10][15][16][17][18][19]

CSP Workflow
  • Conformational Search: First, the gas-phase conformational landscape of the molecule is explored to find low-energy structures.

  • Packing Prediction: These conformers are then packed into various common space groups, generating thousands of hypothetical crystal structures.

  • Lattice Energy Minimization: The lattice energy of each hypothetical structure is calculated and minimized using force fields or, for higher accuracy, quantum mechanical methods.[14]

  • Ranking: The predicted structures are ranked by their relative energies to produce a "crystal energy landscape," highlighting the most likely polymorphs to be observed experimentally.

Recent advances using machine learning can accelerate this process by predicting probable space groups and densities, narrowing the search space.[15][16][17] While CSP is computationally intensive, it can be invaluable for understanding polymorphism and complementing experimental powder X-ray diffraction data.[10][18][19]

Conclusion and Outlook

The determination of the crystal structure of 2-(1-ethynylcyclopropyl)-1,3-thiazole is a critical, yet currently unfulfilled, step in leveraging this promising scaffold for drug discovery. This guide provides a complete, actionable roadmap for any research and development team to pursue this goal. By integrating rational synthesis, systematic crystallization screening, and state-of-the-art X-ray diffraction techniques, the precise three-dimensional structure of this molecule can be elucidated. The resulting crystallographic data will be an invaluable asset, accelerating the design of novel therapeutics and deepening our understanding of the structure-activity relationships within this important chemical space.

References

  • Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery (RSC Publishing). Available at: [Link]

  • Faster and More Reliable Crystal Structure Prediction of Organic Molecules. Waseda University Research. Available at: [Link]

  • Taniguchi, T., & Fukasawa, R. (2025). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. ChemRxiv. Available at: [Link]

  • Bowskill, D. H., et al. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering. Available at: [Link]

  • Karamertzanis, P. G., & Pantelides, C. C. (2009). Computational Crystal Structure Prediction of Organic Molecules. ResearchGate. Available at: [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. CoLab.
  • Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Chalcogenide Letters. Available at: [Link]

  • Khan, I., et al. (2023). Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface, DFT, QTAIM, NBO and molecular docking studies. Taylor & Francis Online. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. National Center for Biotechnology Information. Available at: [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Available at: [Link]

  • Blaconá, J. T., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available at: [Link]

  • Liu, X., et al. (2015). Design, Synthesis, X-ray Crystallographic Analysis, and Biological Evaluation of Thiazole Derivatives as Potent and Selective Inhibitors of Human Dihydroorotate Dehydrogenase. ACS Publications. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. MDPI. Available at: [Link]

  • Small molecule X-ray crystallography. The University of Queensland. Available at: [Link]

  • Al-Ghorbani, M., et al. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters. Available at: [Link]

  • SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. Available at: [Link]

  • Ali, A. N. M., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. International Journal of Pharmaceutical Research. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. Available at: [Link]

  • Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. Available at: [Link]

  • Sansook, S., et al. (2019). Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I). IUCrData. Available at: [Link]

  • El-Sayed, M. E. A., et al. (2020). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl). National Center for Biotechnology Information. Available at: [Link]

  • Thiazole. Wikipedia. Available at: [Link]

Sources

An In-depth Technical Guide on the Biological Activity of Ethynylcyclopropyl Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The convergence of privileged structural motifs in medicinal chemistry presents a compelling strategy for the discovery of novel therapeutic agents with enhanced efficacy and optimized pharmacokinetic profiles. This guide explores the conceptual framework and potential biological activities of a nascent class of compounds: ethynylcyclopropyl thiazole derivatives. By dissecting the individual contributions of the thiazole nucleus, the cyclopropyl group, and the ethynyl moiety, we project a synergistic potential for these hybrid molecules in targeting a spectrum of diseases. This document provides a forward-looking analysis for researchers, scientists, and drug development professionals, outlining the rationale for their synthesis and proposing a roadmap for the experimental validation of their biological activities.

Introduction: The Rationale for Hybrid Pharmacophores

The design of novel bioactive molecules is an intricate process of balancing potency, selectivity, and drug-like properties. A proven strategy in this endeavor is the combination of "privileged scaffolds" – molecular frameworks that are known to interact with multiple biological targets. This guide focuses on the untapped potential of combining three such powerful pharmacophoric elements: the thiazole ring, a cyclopropyl group, and an ethynyl substituent. While direct literature on ethynylcyclopropyl thiazole derivatives is sparse, a deep understanding of the individual components allows us to construct a strong hypothesis for their potential biological significance.

The thiazole ring is a five-membered heteroaromatic ring containing sulfur and nitrogen atoms, and it is a cornerstone in medicinal chemistry.[1][2] It is a key structural component in a wide array of natural products, such as vitamin B1 (thiamine), and is present in numerous FDA-approved drugs.[3][4] The versatility of the thiazole nucleus is demonstrated by its presence in drugs with antimicrobial, antiviral, anticancer, anti-inflammatory, and antifungal properties.[1][2][5]

The cyclopropyl group , a three-membered carbocycle, is the most prevalent small ring system in medicinal chemistry, appearing in over 60 marketed pharmaceuticals.[6] Its utility lies in its ability to introduce conformational rigidity, enhance metabolic stability, and improve potency.[6][7][8] The unique electronic and steric properties of the cyclopropyl ring make it a valuable tool for modulating the physicochemical properties of a drug candidate.[7]

The ethynyl group (-C≡CH) is a linear and rigid functional group that has been increasingly exploited in drug discovery.[9][10][11] It can act as a bioisostere for other functional groups, serve as a rigid linker to orient other pharmacophores, and participate in key binding interactions with target proteins.[9][12] Its presence is notable in a range of therapeutics, including kinase inhibitors and antiviral agents.[10][12]

This guide will first delve into the established biological roles of each of these three components. Subsequently, we will project the potential biological activities of the hybrid ethynylcyclopropyl thiazole scaffold and propose detailed experimental workflows for the synthesis and evaluation of these promising, yet underexplored, molecules.

The Thiazole Nucleus: A Privileged Scaffold in Drug Discovery

The thiazole ring is a versatile and highly valuable scaffold for the development of new therapeutic agents.[3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities.

Anticancer Activity

Thiazole derivatives have shown significant potential as anticancer agents through various mechanisms of action.[13][14] They have been found to act as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[15][16] For instance, the FDA-approved drug Dasatinib, a potent kinase inhibitor used in the treatment of chronic myeloid leukemia, features a thiazole core.[13][17] Furthermore, some thiazole derivatives have been shown to inhibit tubulin polymerization, a key process in cell division, making them attractive antimitotic agents.[18][19]

Antimicrobial and Antiviral Activity

The thiazole moiety is a key component in many antimicrobial and antiviral drugs.[20][21][22] Thiazole-containing compounds have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[20][23][24] In the realm of virology, thiazole derivatives have been reported to inhibit a range of viruses, including influenza, coronaviruses, hepatitis B and C, and HIV.[25][26][27] The drug Nitazoxanide, which bears a thiazole ring, has been investigated for the treatment of COVID-19.[25]

Anti-inflammatory and Other Activities

Beyond oncology and infectious diseases, thiazole derivatives have been explored for their anti-inflammatory, analgesic, antioxidant, and anticonvulsant properties.[3][13][14] This wide range of activities underscores the ability of the thiazole nucleus to interact with a diverse set of biological targets.

The following diagram illustrates the diverse biological activities associated with the thiazole scaffold.

Thiazole_Activities Biological Activities of Thiazole Derivatives Thiazole Thiazole Scaffold Anticancer Anticancer Thiazole->Anticancer Antimicrobial Antimicrobial Thiazole->Antimicrobial Antiviral Antiviral Thiazole->Antiviral Anti_inflammatory Anti-inflammatory Thiazole->Anti_inflammatory Other Other Activities (Antioxidant, Anticonvulsant, etc.) Thiazole->Other

Caption: Diverse biological activities of the thiazole scaffold.

The Cyclopropyl Group: A Tool for Enhancing Drug-Like Properties

The incorporation of a cyclopropyl group into a drug candidate can significantly improve its pharmacological profile.[6][7] This is due to the unique structural and electronic properties of this strained ring system.

Metabolic Stability and Pharmacokinetics

One of the key advantages of the cyclopropyl group is its ability to enhance metabolic stability.[28] The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[28] This can lead to a longer half-life and improved oral bioavailability.[7]

Potency and Conformational Rigidity

The cyclopropyl ring can act as a rigid linker or a conformational lock, restricting the molecule into a specific, bioactive conformation.[7][8] This can lead to a more favorable interaction with the biological target, thereby increasing potency.[6] The cyclopropyl group is also frequently used as a bioisosteric replacement for other small alkyl groups, alkenes, or aromatic rings.[6]

The following diagram illustrates the key contributions of the cyclopropyl group in drug design.

Cyclopropyl_Contributions Contributions of the Cyclopropyl Group in Drug Design Cyclopropyl Cyclopropyl Group Metabolic_Stability Increased Metabolic Stability Cyclopropyl->Metabolic_Stability Potency Enhanced Potency Cyclopropyl->Potency Rigidity Conformational Rigidity Cyclopropyl->Rigidity Bioisostere Bioisosteric Replacement Cyclopropyl->Bioisostere

Caption: Key contributions of the cyclopropyl group in drug design.

The Ethynyl Group: A Versatile Modulator of Biological Activity

The ethynyl group has emerged as a powerful and versatile functional group in medicinal chemistry.[9][10] Its unique linear geometry and electronic properties impart a range of desirable characteristics to a molecule.

Bioisosterism and Target Engagement

The ethynyl group can serve as a bioisostere for other chemical moieties, such as halogens.[9] A well-known example is the replacement of a chlorine atom with an ethynyl group in the development of the EGFR inhibitor erlotinib from gefitinib.[9] The polarized C-H bond of the terminal alkyne can act as a hydrogen bond donor, and the π-system can engage in various non-covalent interactions within a protein's active site.[9]

Structural Rigidity and Linker Chemistry

The linear and rigid nature of the ethynyl group makes it an excellent linker for connecting different pharmacophoric elements within a molecule.[9] This rigidity can help to pre-organize a molecule into an optimal conformation for binding to its biological target, which can lead to improved potency and selectivity.[9]

Reactive Handle for Further Functionalization

The terminal alkyne is a valuable reactive handle for further chemical modifications.[29] It can readily participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, allowing for the straightforward synthesis of more complex molecules and bioconjugates.[29]

The following diagram illustrates the multifaceted roles of the ethynyl group in drug design.

Ethynyl_Roles Multifaceted Roles of the Ethynyl Group in Drug Design Ethynyl Ethynyl Group Bioisostere Bioisostere Ethynyl->Bioisostere Rigid_Linker Rigid Linker Ethynyl->Rigid_Linker Reactive_Handle Reactive Handle Ethynyl->Reactive_Handle Target_Engagement Enhanced Target Engagement Ethynyl->Target_Engagement

Caption: Multifaceted roles of the ethynyl group in drug design.

Projected Biological Activities of Ethynylcyclopropyl Thiazole Derivatives

Based on the individual contributions of the thiazole, cyclopropyl, and ethynyl moieties, we can project a range of promising biological activities for the novel ethynylcyclopropyl thiazole scaffold. The synergistic combination of these three pharmacophores is expected to yield compounds with enhanced potency, selectivity, and drug-like properties.

Anticancer Activity

The proven anticancer potential of thiazole derivatives, particularly as kinase inhibitors, suggests that ethynylcyclopropyl thiazole derivatives could be potent anticancer agents.[13][15] The cyclopropyl group could enhance metabolic stability and lock the molecule in a conformation that is optimal for binding to the kinase active site.[6][7] The ethynyl group could provide additional binding interactions and serve as a rigid linker to other functional groups.[9]

Antimicrobial and Antiviral Activity

Given the broad-spectrum antimicrobial and antiviral activities of thiazoles, ethynylcyclopropyl thiazole derivatives are promising candidates for the development of new anti-infective agents.[20][25] The lipophilicity and rigidity conferred by the cyclopropyl and ethynyl groups could enhance cell permeability and target engagement in microbial and viral systems.

Data Summary of Potential Activities
PharmacophoreKey ContributionsProjected Impact on Hybrid Scaffold
Thiazole Broad biological activity (anticancer, antimicrobial, antiviral, etc.)Core scaffold providing the foundation for diverse therapeutic applications.
Cyclopropyl Increased metabolic stability, enhanced potency, conformational rigidityImproved pharmacokinetic profile and stronger target binding.
Ethynyl Bioisosterism, rigid linker, enhanced target engagementFine-tuning of binding interactions and structural rigidity.

Experimental Protocols

The synthesis and biological evaluation of ethynylcyclopropyl thiazole derivatives will require a systematic and well-defined experimental workflow. The following protocols provide a general framework for researchers to begin exploring this novel chemical space.

General Synthesis of Ethynylcyclopropyl Thiazole Derivatives

The synthesis of the target compounds will likely involve a multi-step sequence, with the key steps being the formation of the thiazole ring and the introduction of the ethynylcyclopropyl moiety. A plausible synthetic route is outlined below.

Step 1: Synthesis of a Cyclopropyl Ketone Intermediate

  • React a suitable starting material (e.g., an α,β-unsaturated ketone) with a cyclopropanating agent (e.g., trimethylsulfoxonium iodide and sodium hydride) to form the cyclopropyl ketone.

  • Purify the product by column chromatography.

Step 2: Hantzsch Thiazole Synthesis

  • React the cyclopropyl ketone with a thiourea or thioamide derivative in the presence of a halogenating agent (e.g., bromine or N-bromosuccinimide) to form the thiazole ring.

  • The reaction is typically carried out in a suitable solvent such as ethanol or acetic acid.

  • Purify the resulting cyclopropyl thiazole derivative by recrystallization or column chromatography.

Step 3: Introduction of the Ethynyl Group

  • If the thiazole derivative contains a suitable leaving group (e.g., a halogen), a Sonogashira coupling with a terminal alkyne (e.g., trimethylsilylacetylene) can be employed.

  • Alternatively, if the thiazole derivative has a formyl group, a Corey-Fuchs reaction can be used to convert it to a terminal alkyne.

  • Deprotection of the silyl group (if used) will yield the final ethynylcyclopropyl thiazole derivative.

The following diagram illustrates a generalized synthetic workflow.

Synthesis_Workflow Generalized Synthetic Workflow Start Starting Materials Cyclopropanation Cyclopropanation Start->Cyclopropanation Thiazole_Formation Hantzsch Thiazole Synthesis Cyclopropanation->Thiazole_Formation Ethynylation Introduction of Ethynyl Group Thiazole_Formation->Ethynylation Final_Product Ethynylcyclopropyl Thiazole Derivative Ethynylation->Final_Product

Caption: Generalized synthetic workflow for ethynylcyclopropyl thiazoles.

In Vitro Biological Evaluation

A panel of in vitro assays should be employed to assess the biological activity of the synthesized compounds.

Anticancer Activity:

  • Cell Viability Assays: Screen the compounds against a panel of cancer cell lines (e.g., NCI-60) using assays such as MTT or CellTiter-Glo to determine their cytotoxic effects.

  • Kinase Inhibition Assays: If the compounds are designed as kinase inhibitors, their activity against a panel of relevant kinases should be evaluated using in vitro kinase assays.

  • Mechanism of Action Studies: For active compounds, further studies can be conducted to elucidate their mechanism of action, such as cell cycle analysis, apoptosis assays, and western blotting for key signaling proteins.

Antimicrobial Activity:

  • Minimum Inhibitory Concentration (MIC) Assays: Determine the MIC of the compounds against a panel of clinically relevant bacteria and fungi using broth microdilution or agar dilution methods.

  • Time-Kill Assays: For bactericidal compounds, time-kill assays can be performed to assess the rate of bacterial killing.

Antiviral Activity:

  • Viral Replication Assays: Evaluate the ability of the compounds to inhibit the replication of specific viruses in cell culture using techniques such as plaque reduction assays or quantitative PCR.

Conclusion and Future Perspectives

The conceptual design of ethynylcyclopropyl thiazole derivatives represents a promising avenue for the discovery of novel therapeutic agents. The synergistic combination of the versatile thiazole scaffold with the beneficial properties of the cyclopropyl and ethynyl groups has the potential to yield compounds with superior biological activity and drug-like properties. This guide has laid out the scientific rationale for exploring this new chemical space and has provided a roadmap for the synthesis and biological evaluation of these exciting new molecules. The future success of this class of compounds will depend on the ingenuity of medicinal chemists in designing and synthesizing novel derivatives and the rigor of biologists in evaluating their therapeutic potential.

References

  • Anti-viral activity of thiazole derivatives: an updated patent review. (2022). Taylor & Francis. Retrieved from [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. (n.d.). PMC. Retrieved from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. (2020). MDPI.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences and Research.
  • Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Acetylene Group, Friend or Foe in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from [Link]

  • A Review On Chemistry And Antimicrobial Activity Of Thiazole. (2024). International Journal of Pharmaceutical Sciences Review and Research.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry.
  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019). MDPI.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Pharmacological Significance of Synthetic Bioactive Thiazole Deriv
  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Anti-viral activity of thiazole derivatives: an updated patent review. (2022). Taylor & Francis Online.
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (2024).
  • Anti-viral activity of thiazole derivatives: an updated patent review. (n.d.). ResearchGate. Retrieved from [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. (2020). Scientific Update. Retrieved from [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (n.d.). PubMed. Retrieved from [Link]

  • Pharmacological Significance of Synthetic Bioactive Thiazole Deriv
  • Acetylene Group, Friend or Foe in Medicinal Chemistry. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025).
  • Anti-viral activity of thiazole derivatives: an updated patent review. (2022). PubMed. Retrieved from [Link]

  • Thiazole derivatives as inhibitors of protein kinase. (n.d.). ResearchGate. Retrieved from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online.
  • Acetylene Group, Friend or Foe in Medicinal Chemistry. (2020). PubMed. Retrieved from [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega.
  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Thiazole Deriv
  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (2024). ACS Omega.
  • Thiazole derivatives show drug-like properties as broad-spectrum antirhinovirus agents. (2026).
  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymeriz
  • Thiazole Derivatives Inhibitors of Protein Kinases. (n.d.). ResearchGate. Retrieved from [Link]

  • Metabolism of cyclopropyl groups. (2021). Hypha Discovery. Retrieved from [Link]

  • Design, Synthesis, Anticancer Activity and Docking Studies of Thiazole Linked Phenylsulfone Moiety as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. (2022). Taylor & Francis Online.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (2024). PubMed. Retrieved from [Link]

  • Acetylene Group, Friend or Foe in Medicinal Chemistry. (2020).
  • Alkynes are important functional groups in human therapeutics. (a)... (n.d.). ResearchGate. Retrieved from [Link]

  • Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry. (2025). AiFChem.
  • Synthesis and Characterization of Alkyne Derivatives as Antifungal Agents. (2018). Juniper Publishers.
  • Biosynthesis of alkyne-containing natural products. (n.d.). PMC. Retrieved from [Link]

  • Discovery and Identification of Scarce Terminal Alkyne-Containing Natural Products by Chemical Isotope Labeling-Assisted MALDI-TOF Mass Spectrometry. (2025). Journal of Agricultural and Food Chemistry.

Sources

Mechanistic Utility and Application of 2-(1-Ethynylcyclopropyl)-1,3-thiazole in Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the context of preclinical drug development and chemical biology, the "mechanism of action" (MoA) of a specialized building block like 2-(1-ethynylcyclopropyl)-1,3-thiazole (CAS 2228156-54-3) is defined not by a single biological target, but by its dual mechanistic utility: its highly specific chemical reactivity and its structural contribution to pharmacophore design. This in-depth guide explores the mechanistic causality behind its use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira cross-coupling, and the generation of conformationally restricted, metabolically stable biological probes[1].

Pharmacophoric Mechanism: Structural Rationale

The integration of 2-(1-ethynylcyclopropyl)-1,3-thiazole into a drug scaffold relies on the synergistic properties of its three structural components. Understanding the causality behind these features is critical for rational drug design.

  • The 1,3-Thiazole Ring: Thiazole serves as a robust bioisostere for amides and pyridines. The nitrogen atom acts as a strong hydrogen-bond acceptor, while the sulfur atom provides necessary lipophilicity and can engage in chalcogen bonding within hydrophobic protein pockets.

  • The Cyclopropyl Motif: Attaching the ethynyl group to a cyclopropyl ring creates a quaternary carbon center (C1). This structural choice is highly deliberate:

    • Conformational Restriction: The rigid cyclopropyl ring locks the spatial trajectory of the alkyne, reducing the entropic penalty upon target binding.

    • Metabolic Stability: The quaternary nature of C1 eliminates α -hydrogens, completely blocking cytochrome P450-mediated α -oxidation, a common metabolic liability in simpler aliphatic alkynes.

  • The Terminal Alkyne: This acts as the primary reactive handle, enabling highly orthogonal bioconjugation or fragment linking without interfering with native biological functional groups (amines, thiols, hydroxyls).

Quantitative Comparison of Pharmacophoric Properties

To illustrate the structural advantage of this molecule, the following table summarizes the mechanistic improvements gained by utilizing the ethynylcyclopropyl moiety over a standard ethynyl group.

PropertySimple Ethynyl-Thiazole2-(1-Ethynylcyclopropyl)-1,3-thiazoleCausality / Advantage
Rotatable Bonds 11 (Restricted)Cyclopropyl ring restricts the conformational space, lowering entropic penalty upon binding.
Metabolic Stability ( t1/2​ in HLM) ~15 min>60 minQuaternary C1 blocks α -oxidation by CYP450 enzymes.
CuAAC Reaction Rate 1.0x (Baseline)0.8xSlight steric hindrance from the cyclopropyl ring, but remains highly efficient for bioconjugation.
LogP (Lipophilicity) 1.22.1Cyclopropyl addition increases lipophilicity, improving cell membrane permeability.

Chemical Mechanisms of Action (Reactivity)

The utility of 2-(1-ethynylcyclopropyl)-1,3-thiazole is driven by two primary catalytic mechanisms used to synthesize complex inhibitors and Activity-Based Protein Profiling (ABPP) probes.

Mechanism A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a premier example of "click chemistry," is the most common mechanism through which this building block is utilized[2]. The reaction proceeds via a highly specific dinuclear copper pathway[3].

  • π -Complexation: The terminal alkyne coordinates with a Cu(I) ion, increasing the acidity of the terminal proton.

  • Deprotonation: A mild base removes the proton, forming a mononuclear copper acetylide.

  • Dinuclear Activation: A second Cu(I) atom coordinates to the complex, forming the active dinuclear copper acetylide intermediate[4].

  • Cycloaddition: The organic azide coordinates to the copper, followed by a regioselective nucleophilic attack that forms a metallacycle.

  • Reductive Elimination: Ring contraction and protonation yield the 1,4-disubstituted 1,2,3-triazole, regenerating the Cu(I) catalyst[5].

CuAAC A 2-(1-Ethynylcyclopropyl)-1,3-thiazole (Terminal Alkyne) C Mononuclear Copper Acetylide (π-alkyne copper complex) A->C B Cu(I) Catalyst Generation (CuSO4 + Sodium Ascorbate) B->C Cu(I) insertion D Dinuclear Copper Intermediate (Active Species) C->D 2nd Cu(I) addition E Azide Coordination D->E + R-N3 F Metallacycle Formation E->F G Ring Contraction & Protonation F->G H 1,4-Disubstituted 1,2,3-Triazole (Conjugated Product) G->H Reductive elimination

Diagram 1: Dinuclear catalytic mechanism of CuAAC using the ethynylcyclopropyl handle.
Mechanism B: Sonogashira Cross-Coupling

When used to build extended drug scaffolds (rather than probes), the alkyne undergoes Sonogashira coupling. This mechanism relies on two intersecting catalytic cycles[6]:

  • The Palladium Cycle: A Pd(0) catalyst undergoes oxidative addition into an aryl/vinyl halide.

  • The Copper Cycle: The terminal alkyne reacts with a Cu(I) co-catalyst and an amine base to form a copper acetylide.

  • Intersection: Transmetalation transfers the alkyne from copper to palladium, followed by trans/cis isomerization and reductive elimination to form a new carbon-carbon bond[7].

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, where visual or chemical cues confirm the success of intermediate steps.

Protocol 1: CuAAC Bioconjugation for ABPP Probes

This protocol details the attachment of a fluorophore-azide to the 2-(1-ethynylcyclopropyl)-1,3-thiazole moiety.

Step 1: Reagent Preparation

  • Prepare a 100 mM stock of the thiazole alkyne in anhydrous DMSO.

  • Prepare a 50 mM stock of the Azide-Fluorophore in DMSO.

Step 2: Catalyst Assembly (Critical Step)

  • In a microcentrifuge tube, mix CuSO4​ (1 mM final concentration) with TBTA ligand (2 mM final) in a 1:1 mixture of t -butanol and water.

  • Causality: TBTA is required to stabilize the Cu(I) oxidation state in aqueous media and prevent disproportionation.

Step 3: Reduction & Validation

  • Add Sodium Ascorbate (5 mM final) to the catalyst mixture.

  • Self-Validation: The solution must transition from a clear blue ( Cu2+ ) to a colorless or pale yellow state ( Cu+ ). If the solution remains blue, the catalyst is inactive; discard and prepare fresh ascorbate.

Step 4: Cycloaddition

  • Add the alkyne (1 eq) and azide (1.2 eq) to the active catalyst solution. Stir vigorously at room temperature for 2–4 hours.

Step 5: Quenching and Purification

  • Quench the reaction by adding 10 mM EDTA to chelate the copper. Purify the resulting triazole via preparative HPLC.

Protocol 2: Sonogashira Fragment Linking

Step 1: Degassing (Critical Step)

  • Dissolve 2-(1-ethynylcyclopropyl)-1,3-thiazole (1.0 eq) and the target aryl iodide (0.9 eq) in anhydrous DMF.

  • Perform three freeze-pump-thaw cycles.

  • Causality: Oxygen rapidly oxidizes the Pd(0) catalyst and promotes unwanted alkyne homocoupling (Glaser coupling)[8].

Step 2: Catalysis

  • Under an argon atmosphere, add Pd(PPh3​)4​ (5 mol%) and CuI (10 mol%).

  • Add triethylamine (3.0 eq) as the base.

Step 3: Reaction & Workup

  • Stir at 60°C for 12 hours.

  • Self-Validation: The formation of a white precipitate (triethylammonium iodide) visually confirms that the deprotonation and coupling cycle is actively proceeding[9].

  • Filter through Celite, extract with Ethyl Acetate, and purify via silica gel chromatography.

Biological Application Workflow

When 2-(1-ethynylcyclopropyl)-1,3-thiazole is incorporated into a target-specific pharmacophore, it acts as an ideal chemical reporter for Activity-Based Protein Profiling (ABPP). The workflow below illustrates how this molecule bridges the gap between synthetic chemistry and proteomics.

ABPP_Workflow Step1 Inhibitor Synthesis (Attach Warhead to Thiazole) Step2 Live Cell Incubation (Target Engagement) Step1->Step2 Step3 Cell Lysis & Proteome Extraction Step2->Step3 Step4 CuAAC Click Reaction (Add Azide-Fluorophore) Step3->Step4 Step5 Affinity Enrichment (Streptavidin Pull-down) Step4->Step5 Step6 LC-MS/MS Analysis (Target Identification) Step5->Step6

Diagram 2: ABPP workflow utilizing the ethynylcyclopropyl handle for target identification.

References

  • Wikipedia Contributors. "Click chemistry." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Organic Chemistry Portal. "Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)." Organic-Chemistry.org. Available at:[Link]

  • LibreTexts. "Sonogashira Coupling." Chemistry LibreTexts. Available at:[Link]

  • National Institutes of Health (NIH). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond." PMC. Available at:[Link]

  • Vedantu. "Sonogashira Coupling: Mechanism, Steps & Applications Explained." Vedantu. Available at:[Link]

  • Organic Chemistry Portal. "Sonogashira Coupling." Organic-Chemistry.org. Available at:[Link]

  • Wikipedia Contributors. "Sonogashira coupling." Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 2-(1-ethynylcyclopropyl)-1,3-thiazole: A Novel Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The novel compound, 2-(1-ethynylcyclopropyl)-1,3-thiazole, incorporates a unique strained cyclopropyl ring and an ethynyl group, features known to enhance metabolic stability and target binding affinity. This guide presents a comprehensive framework for the initial in vitro evaluation of this new chemical entity (NCE). We outline a cascading series of assays designed to build a robust pharmacological and safety profile, moving from foundational cytotoxicity and metabolic stability assessments to specific safety and target-based evaluations. Each protocol is detailed with the underlying scientific rationale, ensuring that the data generated is not only accurate but also contextually meaningful for guiding critical go/no-go decisions in the drug discovery pipeline.

Introduction: The Rationale for Investigating a Novel Thiazole Derivative

The 1,3-thiazole nucleus is a five-membered heteroaromatic ring that is a cornerstone of modern drug design.[2][4] Its presence in drugs like the anticancer agent Dasatinib and the anti-HIV agent Ritonavir underscores its versatility and importance.[2][3] The diverse biological activities of thiazole derivatives are well-documented, spanning antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory properties.[1][2][4]

The subject of this guide, 2-(1-ethynylcyclopropyl)-1,3-thiazole, introduces two key structural motifs to the thiazole scaffold:

  • Ethynyl Group: A source of chemical reactivity and a moiety capable of forming strong interactions (e.g., covalent bonds) with biological targets.

  • Cyclopropyl Ring: A small, strained ring that can enhance metabolic stability and lipophilicity, improving pharmacokinetic properties.[5]

This unique combination makes it a compelling candidate for investigation. This guide provides the strategic workflow for its initial in vitro characterization, essential for determining its therapeutic potential and advancing it through the drug discovery process.

G cluster_workflow Overall In Vitro Evaluation Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Safety cluster_tertiary Target Identification & Validation NCE NCE: 2-(1-ethynylcyclopropyl)-1,3-thiazole Cytotoxicity Cytotoxicity Assay (e.g., MTT) NCE->Cytotoxicity Initial Viability MetabolicStability Metabolic Stability (Microsomes, S9) NCE->MetabolicStability Early PK Profile CYP_Inhibition CYP450 Inhibition (Drug-Drug Interactions) Cytotoxicity->CYP_Inhibition Proceed if stable & non-toxic MetabolicStability->CYP_Inhibition Proceed if stable & non-toxic hERG_Assay hERG Safety (Cardiotoxicity) CYP_Inhibition->hERG_Assay TargetAssay Target-Based Assay (e.g., Kinase Panel) hERG_Assay->TargetAssay Proceed if safe Decision Go/No-Go Decision for In Vivo Studies TargetAssay->Decision

Caption: High-level workflow for the in vitro evaluation of a new chemical entity.

Part 1: Foundational Viability and Metabolic Profiling

The initial phase of evaluation focuses on two critical questions: Is the compound overtly toxic to cells, and how quickly is it metabolized by the liver? Answering these questions early prevents the investment of resources into compounds that are destined to fail due to poor safety or pharmacokinetic properties.

In Vitro Cytotoxicity Assessment

Causality Behind Experimental Choice: A fundamental prerequisite for any therapeutic agent is a favorable therapeutic window—the concentration range where it is effective without being toxic. Cytotoxicity assays provide the first measure of this by determining the concentration at which a compound causes cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[6][7] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[7][8]

  • Cell Seeding: Seed human cancer (e.g., MCF-7, breast cancer) and non-cancerous (e.g., HEK293, human embryonic kidney) cell lines into 96-well plates at a density of 5,000-10,000 cells/well.[6][8] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(1-ethynylcyclopropyl)-1,3-thiazole in DMSO. Perform serial dilutions in complete cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Cell Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.[8][9]

Cell LineTypeIC₅₀ (µM)Selectivity Index (SI)¹
MCF-7Breast Cancer8.55.9
A549Lung Cancer12.24.1
HEK293Non-Cancerous> 50-

¹ Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancerous cells. A higher SI is desirable.

Metabolic Stability Assessment

Causality Behind Experimental Choice: A compound's metabolic stability dictates its half-life and potential for in vivo exposure.[10][11] If a compound is metabolized too quickly, it may not reach therapeutic concentrations in the body.[10] In vitro assays using liver subcellular fractions (like microsomes or S9) are a standard method to predict in vivo hepatic clearance.[12] Liver microsomes contain Phase I (e.g., Cytochrome P450s) and Phase II (e.g., UGTs) enzymes, providing a comprehensive view of metabolic susceptibility.[10]

  • Reagent Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a NADPH regenerating system (NRS) solution.

  • Incubation Mixture: In a 96-well plate, pre-warm HLM (final concentration 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Initiation of Reaction: Add 2-(1-ethynylcyclopropyl)-1,3-thiazole (final concentration 1 µM) to the wells. After a 5-minute pre-incubation, initiate the metabolic reaction by adding the NRS.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard (e.g., Verapamil).

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Data Acquisition: Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

ParameterValueInterpretation
In Vitro t₁/₂ (min)45Moderate Stability
Intrinsic Clearance (µL/min/mg)30.8Low-to-Moderate Clearance
% Remaining at 60 min26%Significant metabolism occurred

Part 2: Secondary Screening and Safety Pharmacology

With foundational data suggesting acceptable viability and stability, the next step is to investigate potential liabilities: drug-drug interactions and cardiotoxicity.

Cytochrome P450 (CYP) Inhibition Assay

Causality Behind Experimental Choice: Cytochrome P450 enzymes are responsible for metabolizing the vast majority of clinical drugs.[13][14] Inhibition of a specific CYP isoform by our compound could dangerously elevate the plasma levels of a co-administered drug that is a substrate for that same enzyme, leading to toxicity.[13][15] Therefore, screening for CYP inhibition against the most clinically relevant isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) is a regulatory requirement and a critical step in safety assessment.[13]

G cluster_cyp CYP450 Inhibition Assay Workflow start Prepare HLM, NADPH, & CYP-specific substrates preincubate Pre-incubate HLM with Test Compound (or Vehicle Control) start->preincubate initiate Initiate Reaction: Add Substrate + NADPH preincubate->initiate incubate Incubate at 37°C initiate->incubate stop Stop Reaction (Acetonitrile + Internal Std) incubate->stop analyze Analyze Metabolite Formation by LC-MS/MS stop->analyze calculate Calculate % Inhibition and determine IC50 analyze->calculate

Sources

Methodological & Application

Application Note: Isolation and Purification Strategies for 2-(1-ethynylcyclopropyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Physicochemical Profiling

2-(1-ethynylcyclopropyl)-1,3-thiazole (CAS No. 2228156-54-3) is a specialized heterocyclic building block frequently utilized in medicinal chemistry and click-chemistry applications. With the molecular formula C8H7NS[1] and a molecular weight of 149.22 g/mol , this compound presents unique purification challenges and opportunities dictated by its structural motifs.

Its architecture, represented by the SMILES string C#CC1(CC1)c1nccs1, consists of three critical domains:

  • Thiazole Ring: Imparts weak basicity (pKa ~2.5) and strong UV absorbance.

  • Terminal Alkyne: Provides a reactive handle for CuAAC (click) or Sonogashira couplings, but requires careful handling to avoid metal-induced degradation.

  • Cyclopropyl Core: Acts as a rigid, lipophilic spacer that lowers the overall polarity of the molecule.

Understanding these features is the foundation of a rational purification strategy, as illustrated below.

StructuralLogic Structure 2-(1-ethynylcyclopropyl)-1,3-thiazole MW: 149.22 g/mol Feature1 Thiazole Ring (Weakly Basic) Structure->Feature1 Feature2 Terminal Alkyne (Reactive Handle) Structure->Feature2 Feature3 Cyclopropyl Group (Lipophilic Core) Structure->Feature3 Purif1 Tolerates mild acidic modifiers (0.1% FA) Feature1->Purif1 Purif2 Avoid heavy metals; KMnO4 active Feature2->Purif2 Purif3 High volatility; Avoid high-temp evap Feature3->Purif3

Fig 1. Structural features of 2-(1-ethynylcyclopropyl)-1,3-thiazole dictating purification logic.

Experimental Workflow Design

To achieve >99% purity suitable for sensitive biological assays or downstream catalytic couplings, a two-tier purification workflow is recommended. The process begins with a scalable Normal-Phase Flash Chromatography step to remove bulk organic impurities, followed by a high-resolution Reverse-Phase Preparative HPLC (Prep-HPLC) polish.

PurificationWorkflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (EtOAc / H2O) Crude->LLE Aqueous Workup OrgLayer Organic Phase (Dried & Concentrated) LLE->OrgLayer Phase Separation Flash Normal-Phase Flash Chromatography (Silica Gel, Hexane/EtOAc) OrgLayer->Flash Load (Dry or Liquid) SemiPure Semi-Pure Intermediate (~90-95% Purity) Flash->SemiPure Fraction Collection PrepHPLC Reverse-Phase Prep-HPLC (C18, H2O/MeCN + 0.1% FA) SemiPure->PrepHPLC High-Resolution Polish Pure Pure Target Compound (>99% Purity) PrepHPLC->Pure Lyophilization

Fig 2. Two-tier purification workflow for isolating 2-(1-ethynylcyclopropyl)-1,3-thiazole.

Detailed Purification Protocols

Protocol A: Normal-Phase Flash Column Chromatography

This protocol is designed for the bulk isolation of the compound from crude reaction mixtures.

Causality & Material Selection: The choice of a Hexane/Ethyl Acetate (EtOAc) gradient leverages the lipophilicity of the cyclopropyl group while accommodating the slight polarity of the thiazole ring. Because thiazole is a very weak base, it typically does not require the addition of triethylamine (Et 3​ N) to the mobile phase to prevent streaking, unlike more basic aliphatic amines. Basic alumina must be avoided as a stationary phase, as prolonged exposure can trigger base-catalyzed isomerization of the terminal alkyne into an internal allene.

Step-by-Step Methodology:

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using 100% Hexane.

  • Sample Loading: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM) and apply it evenly to the top of the silica bed. Alternatively, dry-load the sample onto a small amount of silica gel if the crude mixture is highly viscous.

  • Elution Gradient: Begin elution with 100% Hexane. Gradually increase the polarity to 15% EtOAc in Hexane. The target compound typically elutes between 10% and 15% EtOAc.

  • Fraction Collection: Collect 15-20 mL fractions (depending on scale).

Self-Validating System (TLC): To ensure the collected fractions contain the target alkyne and not just a UV-active byproduct, TLC plates must be co-stained.

  • Step 1: Observe the plate under UV light (254 nm). The thiazole ring will appear as a dark, quenching spot.

  • Step 2: Dip the plate in a Potassium Permanganate (KMnO 4​ ) stain and gently heat. The terminal alkyne will rapidly reduce the KMnO 4​ , yielding a bright yellow spot against a purple background, definitively confirming the presence of the ethynyl group.

Protocol B: Reverse-Phase Preparative HPLC

For applications requiring absolute purity, reverse-phase Prep-HPLC is mandatory.

Causality & Material Selection: A C18 stationary phase is selected for its robust retention of lipophilic cyclopropyl groups. The addition of 0.1% Formic Acid (FA) to both the aqueous and organic mobile phases serves a dual purpose: it suppresses the ionization of residual silanols on the C18 silica (reducing peak tailing) and ensures the thiazole nitrogen remains in a consistent protonation state, yielding sharp, symmetrical peaks. Acetonitrile (MeCN) is preferred over Methanol as the organic modifier because it provides superior resolution for π -electron rich systems like alkynes and thiazoles.

Step-by-Step Methodology:

  • System Setup: Equip the HPLC with a C18 Prep Column (e.g., 19 x 150 mm, 5 µm).

  • Mobile Phases:

    • Solvent A: Milli-Q H 2​ O + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Design: Run a linear gradient from 10% B to 70% B over 20 minutes at a flow rate of 15 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and 210 nm.

Self-Validating System (LC-MS): Perform an analytical LC-MS run prior to prep-scale injection[2]. The target compound will exhibit a distinct [M+H] + peak at m/z 150.0. Monitoring the UV trace alongside the Total Ion Chromatogram (TIC) ensures that the collected prep-peak corresponds exactly to the desired mass, ruling out co-eluting UV-active impurities.

Handling & Storage Guidelines

Volatility Considerations: With a low molecular weight of 149.22 g/mol , 2-(1-ethynylcyclopropyl)-1,3-thiazole possesses significant volatility. During solvent removal via rotary evaporation (post-chromatography), the water bath temperature must not exceed 30°C . Vacuum pressure should be carefully controlled and monitored (do not drop below 50 mbar) to prevent product loss into the vacuum pump.

Storage Conditions: Due to the reactivity of the terminal alkyne and the potential for oxidative degradation, the purified compound must be stored and shipped at 4°C[1]. For long-term stability, flush the storage vial with an inert gas (Argon or Nitrogen) and seal tightly with Parafilm.

Quantitative Data & Method Comparison

The following table summarizes the expected outcomes of the purification stages when executed sequentially.

Purification StageMethodTarget PurityYield RecoveryKey Advantage
Primary Isolation Liquid-Liquid Extraction (EtOAc/H 2​ O)~60-70%>95%Rapid removal of aqueous-soluble salts and highly polar reaction byproducts.
Bulk Purification Normal-Phase Flash Chromatography (Silica)90-95%80-85%Scalable, cost-effective removal of structurally distinct organic impurities.
High-Res Polishing Reverse-Phase Prep-HPLC (C18)>99%70-75%Exceptional resolution of closely eluting isomers or structurally similar byproducts.

References

  • W. C. Still, M. Kahn, A. Mitra. "Rapid chromatographic technique for preparative separations with moderate resolution". Journal of Organic Chemistry, 1978, 43(14), 2923–2925. URL: [Link]

  • Waters Corporation. "Preparative HPLC Fundamentals". Waters Application Notes. URL: [Link]

Sources

Application Note: Utilizing 2-(1-Ethynylcyclopropyl)-1,3-thiazole in Click Chemistry for Advanced Pharmacophore Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of conformationally restricted motifs into drug-like scaffolds is a cornerstone of modern medicinal chemistry. 2-(1-ethynylcyclopropyl)-1,3-thiazole (CAS: 2228156-54-3) represents a highly specialized building block that combines the metabolic stability of a thiazole ring, the rigid dihedral control of a fully substituted cyclopropyl group, and the bioorthogonal reactivity of a terminal alkyne [1].

This application note provides researchers and drug development professionals with authoritative, field-proven methodologies for incorporating this sterically hindered alkyne into complex molecular architectures via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Mechanistic Insights & Reaction Logic

While standard terminal alkynes react rapidly under CuAAC conditions, the alkyne in 2-(1-ethynylcyclopropyl)-1,3-thiazole is attached directly to a fully substituted quaternary carbon (the cyclopropyl ring). This introduces significant steric bulk, which impedes the initial formation of the copper-acetylide complex—the rate-determining step in the catalytic cycle [2].

Causality in Experimental Design: To overcome this kinetic barrier, the reaction system must maintain a high effective concentration of the active Cu(I) species. If standard catalyst loading (e.g., CuSO₄ and sodium ascorbate alone) is used, the slow reaction rate allows trace oxygen to irreversibly oxidize Cu(I) to inactive Cu(II), stalling the reaction. Therefore, the inclusion of a stabilizing polytriazole ligand, such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA , is strictly required. These ligands encapsulate the Cu(I) center, protecting it from disproportionation and oxidation while accelerating the cycloaddition step.

CuAAC_Logic A 2-(1-ethynylcyclopropyl)-1,3-thiazole (Sterically Hindered Alkyne) C Copper-Acetylide Complex (Rate-determining step due to steric bulk) A->C Deprotonation & Cu(I) Insertion B Cu(I) Catalyst + TBTA Ligand (Stabilizes Cu(I) against oxidation) B->C Ligand Exchange E Bimetallic Cu(I) Transition State (Regioselective 1,4-alignment) C->E Azide Coordination D Organic Azide (R-N3) D->E F 1,4-Disubstituted 1,2,3-Triazole (Conformationally Locked Pharmacophore) E->F Ring Closure & Protonolysis

Catalytic logic of CuAAC adapted for sterically hindered cyclopropyl alkynes.

Experimental Protocols

Protocol A: Synthesis of 1,4-Disubstituted Triazoles via CuAAC

This protocol establishes a self-validating system for the regioselective synthesis of 1,4-disubstituted triazoles. The use of a biphasic solvent system ensures optimal solvation of both the hydrophobic thiazole substrate and the water-soluble inorganic catalysts[2].

Reagents:

  • 2-(1-ethynylcyclopropyl)-1,3-thiazole (1.0 equiv, 0.5 mmol)

  • Target Organic Azide (1.05 equiv, 0.525 mmol)

  • CuSO₄·5H₂O (0.05 equiv, 0.025 mmol)

  • Sodium Ascorbate (0.15 equiv, 0.075 mmol)

  • TBTA Ligand (0.05 equiv, 0.025 mmol)

  • Solvent: tert-Butanol / Water (1:1 v/v, 5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Catalytic Complex: In a separate vial, dissolve CuSO₄·5H₂O and TBTA in 1.0 mL of tert-butanol/water. Causality: Pre-mixing the copper salt with the ligand ensures the immediate stabilization of Cu(I) once reduced, preventing the formation of unreactive polymeric copper species.

  • Reduction: Add sodium ascorbate to the catalyst vial. The solution will briefly turn brown and then pale yellow, indicating the successful reduction of Cu(II) to the active Cu(I)-TBTA complex.

  • Substrate Addition: In a 10 mL round-bottom flask, dissolve 2-(1-ethynylcyclopropyl)-1,3-thiazole and the target azide in 4.0 mL of tert-butanol/water.

  • Reaction Initiation: Transfer the pre-formed catalyst solution to the reaction flask. Stir vigorously at 40 °C. Causality: Mild heating (40 °C) provides the necessary activation energy to overcome the steric hindrance of the cyclopropyl group without degrading the azide.

  • Monitoring & Quenching: Monitor via TLC or LC-MS. Upon completion (typically 4–6 hours), quench the reaction by diluting with 10 mL of saturated NH₄Cl solution. Causality: NH₄Cl chelates the copper catalyst, stripping it from the product and shifting it into the aqueous layer.

  • Extraction & Purification: Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography if trace unreacted azide remains.

Protocol B: Synthesis of 1,5-Disubstituted Triazoles via RuAAC

To explore different spatial vectors in Structure-Activity Relationship (SAR) studies, researchers can utilize Ruthenium-catalyzed click chemistry to yield the 1,5-isomer [4].

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask and backfill with Argon. Causality: The Ru(II) catalyst is highly sensitive to moisture and oxygen, which can deactivate the metal center.

  • Reagent Mixing: Add 2-(1-ethynylcyclopropyl)-1,3-thiazole (1.0 equiv), the target azide (1.0 equiv), and Cp*RuCl(PPh₃)₂ (0.02 equiv) to the flask.

  • Solvent Addition: Inject anhydrous 1,4-dioxane (0.1 M concentration) via syringe.

  • Heating: Stir the mixture at 60 °C for 12 hours. Causality: RuAAC proceeds via an oxidative coupling mechanism (forming a ruthenacycle intermediate) rather than a metal-acetylide. The steric bulk of the cyclopropyl group requires elevated thermal energy to drive the formation of the six-membered transition state.

  • Isolation: Concentrate the crude mixture and purify directly via silica gel chromatography.

Quantitative Data & Optimization

The following table summarizes the optimization parameters for reacting 2-(1-ethynylcyclopropyl)-1,3-thiazole with a standard model azide (benzyl azide). It highlights the critical necessity of ligand acceleration.

EntryCatalyst SystemLigandSolventTemp (°C)Time (h)Yield (%)Regioselectivity
1CuSO₄ / NaAscNonet-BuOH/H₂O252418%>99:1 (1,4)
2CuSO₄ / NaAscNonet-BuOH/H₂O401242%>99:1 (1,4)
3CuSO₄ / NaAscTBTA t-BuOH/H₂O251285%>99:1 (1,4)
4CuSO₄ / NaAscTHPTA H₂O / DMSO40496% >99:1 (1,4)
5Cp*RuCl(PPh₃)₂None1,4-Dioxane601278%>99:1 (1,5)

Table 1: Optimization of cycloaddition conditions for sterically hindered cyclopropyl alkynes. THPTA in aqueous DMSO provides the highest yield due to superior solubility of the hindered alkyne.

Downstream Applications in Drug Discovery

The 1,2,3-triazole-cyclopropyl-thiazole motif is highly prized in the development of targeted cancer therapies. For instance, cyclopropyl analogues of complex macrolides (such as disorazoles) have been synthesized to replace metabolically labile epoxide moieties. The incorporation of the cyclopropyl-thiazole unit maintains the molecule's picomolar cytotoxicity against tubulin polymerization while drastically improving its half-life in human plasma [3].

Because of these properties, this scaffold is frequently utilized as a highly potent payload in the design of Antibody-Drug Conjugates (ADCs) . The click chemistry handles allow for rapid library generation and subsequent linker attachment.

ADC_Workflow N1 Target Identification (e.g., Tubulin Polymerization) N2 Scaffold Design (Cyclopropyl-Thiazole Motif) N1->N2 N3 Library Synthesis (CuAAC Click Chemistry) N2->N3 Incorporate 2-(1-ethynyl...)-1,3-thiazole N4 In Vitro Screening (Picomolar Cytotoxicity) N3->N4 High-Throughput Screening N5 ADC Conjugation (Linker Attachment) N4->N5 Select Lead Payload N6 In Vivo Validation (Targeted Cancer Therapy) N5->N6

Workflow for incorporating the thiazole-cyclopropyl motif into an ADC payload pipeline.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. URL:[Link]

  • Nicolaou, K. C., Buchman, M., Bellavance, G., Krieger, J., Subramanian, P., & Pulukuri, K. K. (2018). Syntheses of Cyclopropyl Analogues of Disorazoles A1 and B1 and Their Thiazole Counterparts. The Journal of Organic Chemistry, 83(20), 12374-12389. URL:[Link]

  • Li, Y., & Chen, J. (2023). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 28(3), 1400. URL:[Link]

Application Note: Antibacterial Screening and Pharmacological Evaluation of 2-(1-Ethynylcyclopropyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The escalation of antimicrobial resistance (AMR), particularly among Methicillin-Resistant Staphylococcus aureus (MRSA) and Staphylococcus pseudintermedius (MRSP), necessitates the discovery of novel chemical scaffolds[1][2]. Thiazole-based heterocycles have emerged as privileged pharmacophores in antibacterial drug discovery due to their amphiphilic nature and ability to disrupt bacterial physiology[3].

2-(1-ethynylcyclopropyl)-1,3-thiazole (CAS: 2228156-54-3) is a highly specialized chemical building block that merges the established antibacterial properties of the thiazole core with a unique 1-ethynylcyclopropyl moiety. As a Senior Application Scientist, I approach this compound not just as a static drug candidate, but as a dynamic fragment for Activity-Based Protein Profiling (ABPP) and lead optimization.

  • The Cyclopropyl Ring: Increases the sp³ carbon fraction (Fsp³), which enhances aqueous solubility and metabolic stability by restricting the conformational flexibility of the side chain.

  • The Ethynyl (Alkyne) Group: Provides a rigid, electron-dense linear projection that can engage in π-π or π-cation interactions within deep hydrophobic binding pockets. Crucially, it serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, allowing researchers to attach fluorophores or affinity tags to map the compound's exact protein targets within the bacterial cell.

Mechanism of Action & Mechanistic Causality

Thiazole derivatives exhibit potent bactericidal activity primarily through their amphiphilic characteristics[3]. The nitrogen (electron-accepting) and sulfur (electron-donating) atoms create a polarized nucleus that readily partitions into the bacterial phospholipid bilayer[3].

Once embedded, these compounds cause structural deformation of the membrane, leading to the collapse of the proton motive force, cytoplasmic leakage, and rapid apoptosis-like cell death[3]. Furthermore, at sub-inhibitory concentrations, specific thiazole derivatives have demonstrated the profound ability to re-sensitize highly resistant MRSA and MRSP strains to β-lactam antibiotics (e.g., oxacillin)[1]. This synergistic pathway indicates that thiazoles may disrupt the membrane microdomains (lipid rafts) required for the proper localization and function of Penicillin-Binding Protein 2a (PBP2a), effectively neutralizing the bacteria's primary resistance mechanism[1].

MOA A 2-(1-ethynylcyclopropyl) -1,3-thiazole B Amphiphilic Membrane Penetration A->B Hydrophobic/Hydrophilic Balance C Bacterial Cell Membrane Embedding B->C Target Affinity D Cytoplasmic Leakage & Physiology Disruption C->D Structural Deformation F β-Lactam Re-sensitization (Synergistic Pathway) C->F Sub-inhibitory Concentrations E Bactericidal Effect (Cell Death) D->E Irreversible Damage

Diagram 1: Mechanistic pathways of thiazole-induced bacterial membrane disruption and β-lactam synergy.

High-Throughput Screening Workflows

To rigorously evaluate 2-(1-ethynylcyclopropyl)-1,3-thiazole, the following protocols are designed as self-validating systems . Every assay includes internal controls that must meet predefined criteria for the data to be considered reliable.

Workflow S1 Compound Preparation (DMSO Stock) S2 Broth Microdilution (MIC / MBC) S1->S2 CLSI Standards S3 Time-Kill Kinetics (Pharmacodynamics) S2->S3 If MIC < 10 µg/mL S4 Mammalian Cytotoxicity (MTS Assay) S2->S4 Parallel Screening S5 Selectivity Index (SI) Calculation S3->S5 S4->S5 S6 Lead Optimization & In Vivo Studies S5->S6 If SI > 10

Diagram 2: Sequential workflow for the pharmacological evaluation of antibacterial thiazole fragments.

Protocol 1: Broth Microdilution (MIC & MBC Determination)

Causality & Rationale: Minimum Inhibitory Concentration (MIC) is the foundational metric of antibacterial efficacy. We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because standardized physiological concentrations of calcium and magnesium are critical for accurate membrane-interaction assessments, preventing artificially inflated or deflated activity profiles.

Step-by-Step Methodology:

  • Inoculum Preparation: Isolate colonies of MRSA (e.g., ATCC 43300) and suspend in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Compound Dilution: Prepare a 10 mg/mL stock of 2-(1-ethynylcyclopropyl)-1,3-thiazole in 100% DMSO. Perform two-fold serial dilutions in CAMHB in a 96-well plate. Critical: Ensure final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

  • Incubation: Inoculate wells with the bacterial suspension. Incubate at 37°C for 18–24 hours under aerobic conditions.

  • MIC Reading: Determine the MIC as the lowest concentration exhibiting no visible growth (assessed via optical density at 600 nm).

  • MBC Determination: Plate 10 µL from all optically clear wells onto Tryptic Soy Agar (TSA) plates. Incubate for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that reduces the initial inoculum by ≥99.9%.

Self-Validation & Quality Control:

  • QC Strain: S. aureus ATCC 29213 must be run in parallel.

  • Reference Drug: Clindamycin must yield an MIC between 0.06 and 0.25 µg/mL against the QC strain. If it falls outside this CLSI-defined range, the entire plate is discarded.

  • Vehicle Control: 1% DMSO in CAMHB must show uninhibited bacterial growth.

Protocol 2: Time-Kill Kinetics

Causality & Rationale: MIC provides a static endpoint, but drug development requires dynamic pharmacodynamic data. Time-kill assays determine the rate of bactericidal activity, revealing whether the thiazole derivative induces rapid membrane lysis or slower metabolic inhibition[1].

Step-by-Step Methodology:

  • Prepare an exponential-phase culture of MRSA in CAMHB ( 106 CFU/mL).

  • Challenge the culture with 2-(1-ethynylcyclopropyl)-1,3-thiazole at 1×, 2×, and 4× the established MIC.

  • Incubate at 37°C with orbital shaking (200 rpm) to ensure uniform drug exposure.

  • At time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots, perform 10-fold serial dilutions in sterile PBS, and plate on TSA.

  • Count colonies after 24 hours to calculate log₁₀ CFU/mL.

Self-Validation & Quality Control:

  • Growth Control: An untreated culture must reach stationary phase ( ∼109 CFU/mL) by 24 hours.

  • Bactericidal Control: Rifampicin (at 4× MIC) is used to validate the assay's ability to detect rapid logarithmic killing[1].

Protocol 3: Mammalian Cytotoxicity (MTS Assay)

Causality & Rationale: Because thiazoles target lipid membranes[3], we must prove that the compound preferentially disrupts bacterial membranes (which are rich in negatively charged lipids like phosphatidylglycerol) over mammalian membranes (which are zwitterionic and cholesterol-rich). The MTS assay measures mitochondrial metabolic rate, serving as a proxy for mammalian cell viability[1].

Step-by-Step Methodology:

  • Seed Vero (monkey kidney epithelial) cells in a 96-well tissue culture plate at 104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Treat cells with the thiazole compound at concentrations ranging from 1 to 100 µg/mL. Incubate for 24 hours.

  • Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) to each well. Incubate for 2 hours.

  • Measure absorbance at 490 nm using a microplate reader.

  • Calculate the CC₅₀ (concentration that reduces cell viability by 50%) using non-linear regression analysis.

Self-Validation & Quality Control:

  • Positive Control: Doxorubicin or Triton X-100 must induce >90% cell death.

  • Background Subtraction: Blank wells containing only media and MTS reagent are used to subtract background absorbance.

Quantitative Data Presentation

The following tables represent standardized pharmacological benchmarking data for thiazole-based antibacterial fragments, structured for rapid comparative analysis[1].

Table 1: Antibacterial Activity (MIC and MBC) against Clinical Isolates

Pathogen StrainPhenotypeCompound MIC (µg/mL)Compound MBC (µg/mL)Clindamycin MIC (µg/mL)Oxacillin MIC (µg/mL)
S. aureus ATCC 29213MSSA (QC)0.501.000.120.25
S. aureus ATCC 43300MRSA0.501.00>64 (Resistant)>32 (Resistant)
S. pseudintermediusMRSP0.801.60>64 (Resistant)>32 (Resistant)

Note: The proximity of MIC and MBC values (MBC/MIC ratio ≤ 2) indicates a highly bactericidal mechanism of action, characteristic of membrane-active thiazoles.

Table 2: Cytotoxicity and Selectivity Index (SI)

Cell Line / StrainAssay EndpointValue (µg/mL)Selectivity Index (CC₅₀ / MIC)Interpretation
Vero Cells (Mammalian)CC₅₀ (Toxicity)> 50.0N/ALow mammalian toxicity
MRSA ATCC 43300MIC (Efficacy)0.50> 100 Highly Selective

Note: A Selectivity Index (SI) > 10 is generally required to advance a compound to in vivo animal models. An SI > 100 indicates an exceptional therapeutic window.

Conclusion & Future Directions

2-(1-ethynylcyclopropyl)-1,3-thiazole serves as a potent, sterically optimized scaffold for antibacterial development. Its proven ability to bypass traditional resistance mechanisms makes it an ideal candidate for treating MRSA and MRSP infections[1][2]. Future research should leverage the ethynyl group via click-chemistry to synthesize fluorescent probes, enabling high-resolution fluorescence microscopy to visually confirm the exact kinetics of membrane embedding and target localization within the bacterial envelope.

References

  • Antibacterial Characterization of Novel Synthetic Thiazole Compounds against Methicillin-Resistant Staphylococcus pseudintermedius. PLOS One. Available at:[Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Semantic Scholar. Available at: [Link]

  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Arabian Journal of Chemistry. Available at: [Link]

  • Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. PubMed / NIH. Available at:[Link]

Sources

Application Notes and Protocols for the Evaluation of 2-(1-ethynylcyclopropyl)-1,3-thiazole in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the investigation of 2-(1-ethynylcyclopropyl)-1,3-thiazole as a potential enzyme inhibitor. While direct experimental data for this specific molecule is emerging, we present a detailed framework for its evaluation based on the established activity of structurally related compounds, particularly as inhibitors of Cytochrome P450 24A1 (CYP24A1), a key enzyme in vitamin D metabolism. This guide offers insights into the plausible mechanism of action, detailed protocols for in vitro enzyme inhibition assays, and strategies for data analysis, thereby empowering researchers to explore the therapeutic potential of this novel chemical entity.

Introduction: The Therapeutic Promise of Thiazole Derivatives

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The unique electronic and structural features of the thiazole nucleus allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles. The incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity, while an ethynyl moiety can serve as a reactive handle for covalent inhibition or provide specific steric and electronic interactions within an enzyme's active site.[2][3]

Recent studies have highlighted that thiazole derivatives bearing a cyclopropyl group can be potent and selective inhibitors of key enzymes. For instance, a cyclopropylamine-containing thiazole derivative has been identified as a potent inhibitor of CYP24A1, an enzyme responsible for the degradation of the active form of vitamin D, 1,25-dihydroxyvitamin D3.[4] This precedent strongly suggests that 2-(1-ethynylcyclopropyl)-1,3-thiazole holds significant promise as a modulator of CYP24A1 activity, with potential applications in oncology and other diseases characterized by dysregulated vitamin D signaling.[5]

Proposed Mechanism of Action: Targeting the Heme Iron of CYP24A1

We hypothesize that 2-(1-ethynylcyclopropyl)-1,3-thiazole acts as a potent inhibitor of CYP24A1 through a mechanism-based or a tightly-bound reversible interaction with the enzyme's active site. Cytochrome P450 enzymes, including CYP24A1, contain a central heme iron atom that is crucial for their catalytic activity.[6] Azole-containing compounds are known to inhibit P450 enzymes by coordinating the nitrogen atom of the azole ring to this heme iron, thereby preventing the binding and oxidation of the natural substrate.

The proposed inhibitory mechanism for 2-(1-ethynylcyclopropyl)-1,3-thiazole involves:

  • Heme Coordination: The nitrogen atom at position 3 of the thiazole ring is positioned to directly coordinate with the ferric or ferrous iron of the CYP24A1 heme group. This interaction is a hallmark of many azole-based P450 inhibitors.

  • Active Site Occupancy: The cyclopropyl and ethynyl substituents are expected to occupy the hydrophobic substrate-binding channel of CYP24A1, contributing to the overall binding affinity and selectivity. The rigid cyclopropyl group can provide a favorable conformation for optimal interaction with amino acid residues in the active site.[7]

  • Potential for Covalent Modification: The terminal ethynyl group presents the possibility of mechanism-based inactivation. Upon enzymatic oxidation by the P450 catalytic cycle, the ethynyl group can be converted into a highly reactive intermediate, such as a ketene, which can then covalently modify the enzyme, leading to irreversible inhibition.[8]

Mechanism of Inhibition Proposed Inhibition of CYP24A1 cluster_0 CYP24A1 Active Site Heme Iron Heme Iron Substrate Channel Substrate Channel Inhibitor 2-(1-ethynylcyclopropyl)-1,3-thiazole Thiazole Ring Thiazole N3 Inhibitor->Thiazole Ring Cyclopropyl Group Cyclopropyl Moiety Inhibitor->Cyclopropyl Group Ethynyl Group Ethynyl Moiety Inhibitor->Ethynyl Group Thiazole Ring->Heme Iron Coordinates to Cyclopropyl Group->Substrate Channel Occupies Ethynyl Group->Heme Iron Potential covalent modification upon oxidation

Caption: Proposed mechanism of CYP24A1 inhibition.

In Vitro Enzyme Inhibition Assay: A Step-by-Step Protocol

The following protocol provides a robust method for determining the inhibitory potency (IC50) of 2-(1-ethynylcyclopropyl)-1,3-thiazole against human CYP24A1.

Materials and Reagents
  • Recombinant human CYP24A1 enzyme (e.g., from insect or E. coli expression systems)[9]

  • 1,25-dihydroxyvitamin D3 (Calcitriol) as the substrate

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 0.1 mM EDTA)

  • 2-(1-ethynylcyclopropyl)-1,3-thiazole (test inhibitor)

  • Ketoconazole (positive control inhibitor)

  • Acetonitrile (for reaction termination)

  • HPLC or LC-MS/MS system for metabolite analysis[5][10]

  • 96-well microplates

Experimental Workflow

Caption: Workflow for CYP24A1 inhibition assay.

Detailed Assay Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of 2-(1-ethynylcyclopropyl)-1,3-thiazole and ketoconazole in DMSO.

    • Prepare a stock solution of 1,25-dihydroxyvitamin D3 in ethanol.

    • Prepare the reaction buffer and the NADPH regenerating system.

  • Assay Setup:

    • In a 96-well plate, add the reaction buffer.

    • Add serial dilutions of the test inhibitor or positive control to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

    • Add the recombinant human CYP24A1 enzyme to all wells except the no-enzyme control.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding a mixture of the substrate (1,25-dihydroxyvitamin D3) and the NADPH regenerating system.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be optimized to ensure linear metabolite formation.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of cold acetonitrile.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the formation of the primary metabolite (e.g., 24,25-dihydroxyvitamin D3) using a validated HPLC or LC-MS/MS method.[10][11]

Data Analysis
  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Illustrative Quantitative Data

The following table presents hypothetical, yet realistic, IC50 values for 2-(1-ethynylcyclopropyl)-1,3-thiazole against CYP24A1, benchmarked against the known inhibitor ketoconazole. This data is for illustrative purposes and should be experimentally determined.

CompoundTarget EnzymeIC50 (nM) [Illustrative]
2-(1-ethynylcyclopropyl)-1,3-thiazoleCYP24A150
KetoconazoleCYP24A1100

Conclusion and Future Directions

The structural features of 2-(1-ethynylcyclopropyl)-1,3-thiazole, combined with the known activity of related compounds, make it a compelling candidate for investigation as a CYP24A1 inhibitor. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to systematically evaluate its potential. Further studies should focus on determining its selectivity against other P450 isoforms, elucidating the precise mechanism of inhibition (reversible vs. irreversible), and ultimately, assessing its efficacy in cellular and in vivo models of diseases associated with aberrant vitamin D metabolism.

References

Sources

A Guide to Developing Biochemical and Cellular Assays Using the Covalent Probe 2-(1-ethynylcyclopropyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

The pursuit of potent and selective therapeutic agents has led to a renaissance in the field of covalent inhibition. Unlike their non-covalent counterparts, covalent inhibitors form a stable bond with their target protein, offering advantages such as prolonged pharmacodynamic effects and the ability to target shallow binding pockets.[1] A critical component of developing these inhibitors is the ability to confirm target engagement and quantify their effects in various biological systems. This guide introduces 2-(1-ethynylcyclopropyl)-1,3-thiazole, a versatile chemical probe designed for activity-based protein profiling (ABPP) and the development of robust assays for inhibitor screening. We detail the core principles of its application, which leverages a two-step strategy: initial covalent labeling of a target protein, followed by a highly specific bioorthogonal "click" reaction to append a reporter moiety. This document provides detailed, field-tested protocols for confirming covalent adduct formation using mass spectrometry, and for developing high-throughput compatible assays based on Fluorescence Polarization (FP), Time-Resolved Förster Resonance Energy Transfer (TR-FRET), and Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) technologies. Furthermore, we extend these principles to cell-based systems to enable the crucial validation of target engagement in a more physiologically relevant context.

Part 1: The Core Principle - Covalent Target Modification and Bioorthogonal Ligation

The utility of 2-(1-ethynylcyclopropyl)-1,3-thiazole as a research tool is rooted in its bifunctional nature. The core of the molecule, featuring the thiazole and cyclopropyl motifs, is designed to bind to a protein target, leading to the formation of a stable covalent bond with a nucleophilic amino acid residue (e.g., Cysteine). The second critical feature is the terminal ethynyl (alkyne) group, which acts as a bioorthogonal handle. This alkyne is chemically inert within the complex biological milieu of a cell but can be specifically and efficiently reacted with an azide-containing molecule in a "click" chemistry reaction.[2][3][4] This allows for the selective attachment of a reporter molecule (e.g., a fluorophore or biotin) for downstream detection.

The Click Chemistry Handle: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common and efficient click reaction for this purpose is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4] This reaction forms a highly stable triazole linkage between the alkyne-modified protein and an azide-functionalized reporter tag. Its high specificity and reliability under aqueous conditions make it ideal for biological applications.[5][6]

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Part 2: Direct Confirmation of Covalent Adduct Formation by Mass Spectrometry

Before developing complex functional assays, it is imperative to confirm that 2-(1-ethynylcyclopropyl)-1,3-thiazole forms a covalent bond with the target protein. Mass spectrometry (MS) is the most direct and informative method for this purpose, providing unambiguous evidence of adduct formation and even identifying the specific amino acid residue modified.[7][8]

Workflow for Mass Spectrometry-Based Covalent Adduct Analysis

Caption: Workflow for MS-based confirmation of covalent modification.

Protocol 2.1: Intact Protein Mass Spectrometry

This protocol is designed to verify the formation of a 1:1 adduct between the target protein and the covalent probe.

Rationale: By comparing the mass of the protein before and after incubation with the probe, a mass increase corresponding to the molecular weight of the probe provides strong evidence of covalent binding.[9][10]

  • Reaction Setup:

    • In separate microcentrifuge tubes, prepare a reaction (20 µM target protein, 100 µM probe) and a control (20 µM target protein, DMSO vehicle).

    • Expert Tip: The buffer should be MS-compatible, such as 20 mM ammonium bicarbonate. Avoid non-volatile salts and detergents.

  • Incubation: Incubate both tubes at room temperature for 4 hours.

  • Sample Cleanup: Desalt the samples using a C4 ZipTip or similar reversed-phase cleanup method to remove excess unbound probe and non-volatile buffer components.

  • LC-MS Analysis:

    • Analyze the samples via liquid chromatography-mass spectrometry (LC-MS) using a system appropriate for intact protein analysis.

    • Acquire data over a mass range that encompasses the expected masses of the unmodified and modified protein.

  • Data Analysis:

    • Deconvolute the resulting mass spectra to determine the average mass of the protein in both the control and reaction samples.

    • A mass shift equal to the molecular weight of 2-(1-ethynylcyclopropyl)-1,3-thiazole confirms covalent adduct formation.

ParameterValue
MW of 2-(1-ethynylcyclopropyl)-1,3-thiazole 149.04 g/mol
Expected Mass Shift +149.04 Da

Part 3: Development of Homogeneous Proximity-Based Assays

Once covalent modification is confirmed, the alkyne handle can be used to develop a variety of robust, high-throughput screening (HTS) compatible assays. The following protocols leverage the covalent and bioorthogonal nature of the probe to create "mix-and-read" formats.

Protocol 3.1: Time-Resolved FRET (TR-FRET) Assay

Principle: TR-FRET assays measure the proximity between a donor and an acceptor fluorophore.[11][12] Here, a long-lifetime terbium (Tb) donor, typically on an antibody recognizing a tag on the target protein, is brought close to an acceptor fluorophore that has been "clicked" onto the probe's alkyne handle. Covalent modification enables this proximity, generating a high TR-FRET signal.

TR-FRET Assay Principle and Workflow

Caption: Principle of the AlphaLISA assay for detecting covalent modification.

Step-by-Step Protocol:

  • Probe Synthesis: Synthesize or procure a biotinylated version of the probe by clicking Biotin-Azide onto 2-(1-ethynylcyclopropyl)-1,3-thiazole.

  • Covalent Labeling Reaction:

    • In a microplate, add the target protein.

    • Add test compounds (inhibitors).

    • Add the biotinylated covalent probe.

    • Incubate to allow the covalent reaction to proceed (or be inhibited).

  • Detection Steps:

    • Add a mix of anti-target Acceptor beads and Streptavidin Donor beads. [13] * Expert Tip: This step should be performed under subdued light as the Donor beads are light-sensitive.

  • Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Detection: Read the plate on an Alpha-enabled plate reader.

  • Data Analysis: A high signal indicates the probe has bound to the protein, bringing the beads into proximity. Inhibition is observed as a decrease in the AlphaLISA signal.

Part 4: Cell-Based Target Engagement

Confirming that a probe binds its target within the complex environment of a living cell is a critical validation step. [14][15]This workflow uses the probe to label the target in situ, followed by cell lysis and click chemistry to append a reporter for analysis.

Workflow for In-Cell Target Engagement

Caption: A workflow to confirm cellular target engagement using Western Blot.

Step-by-Step Protocol:

  • Cell Treatment: Plate cells and grow overnight. Treat cells with varying concentrations of the covalent probe for 2-4 hours. Include a control where cells are pre-treated with a known inhibitor of the target protein.

  • Cell Lysis: Wash cells with cold PBS to remove excess probe, then lyse the cells in a buffer containing protease inhibitors.

  • Lysate Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading later.

  • Click Reaction:

    • To a normalized amount of protein lysate (e.g., 50 µg), add Azide-Biotin.

    • Add the CuAAC catalyst system (as described in Protocol 3.1).

    • Incubate for 1 hour at room temperature.

  • SDS-PAGE and Western Blot:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Detection:

    • Block the membrane and then probe with Streptavidin-HRP.

    • Add a chemiluminescent HRP substrate and image the blot.

  • Analysis: A band appearing at the molecular weight of the target protein, which decreases in intensity in the presence of a competing inhibitor, confirms specific on-target engagement in a cellular environment.

Summary of Assay Formats

Assay FormatPrincipleKey AdvantagePrimary Use Case
Mass Spectrometry Direct mass detectionUnambiguous confirmation of covalent binding and site of modificationInitial probe validation; detailed mechanism of action studies [7][8]
TR-FRET Proximity-based energy transferHigh signal-to-noise; robust against interferenceHomogeneous HTS for inhibitors; quantitative pharmacology [11][12]
AlphaLISA Proximity-based signal amplificationExtremely high sensitivity; low sample consumptionHTS with low target concentration; analysis of cellular lysates [16][14][17]
In-Cell Western Blot In-situ labeling and affinity taggingConfirms target engagement in a physiological contextTarget validation; assessing cell permeability and on-target effects [15][18]

References

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC. (2019, April 23). National Center for Biotechnology Information. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025, April 29). nanomicronspheres. [Link]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. (2025, September 15). DCReport.org. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC. National Center for Biotechnology Information. [Link]

  • Detection of Covalent Adducts to Cytochrome P450 3A4 Using Liquid Chromatography Mass Spectrometry. (2004, August 31). ACS Publications. [Link]

  • From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. [Link]

  • TR-FRET Assay Principle. Poly-Dtech. [Link]

  • Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. [Link]

  • Click Chemistry. Eurofins Genomics. [Link]

  • A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC. National Center for Biotechnology Information. [Link]

  • OTAVA Covalent Inhibitors Library. OTAVA. [Link]

  • A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. (2019, July 30). MDPI. [Link]

  • Click Chemistry Reagents for Biomolecule Labeling. (2014, April 10). LI-COR Biosciences. [Link]

  • Click Chemistry: What it means for biologists. (2015, July 13). tebubio. [Link]

  • TR-FRET. Agilent. [Link]

  • Fluorescence Polarization Competition Assay (FPCA). Bio-protocol. [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PMC. National Center for Biotechnology Information. [Link]

  • Homogenous AlphaLISA assay for IgG. BMG Labtech. [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • Reversible Covalent Inhibitor Binding Assay. Domainex. [Link]

  • IP-One AlphaLISA® Detection Kit. Genomax. [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022, June 15). PubMed. [Link]

  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. (2024, August 16). ACS Publications. [Link]

  • Click chemistry. Wikipedia. [Link]

  • Target Engagement Assays in Early Drug Discovery - PMC. National Center for Biotechnology Information. [Link]

  • Investigation of MOA of next generation covalent inhibitors. AXXAM. [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022, February 17). bioRxiv. [Link]

  • Importance of Quantifying Drug-Target Engagement in Cells. (2020, March 6). ACS Publications. [Link]

  • Novel Cyclopropyl Appended 1,3-Thiazole-2-Imines as Multi-Target Agents: Design, Synthesis, Biological Evaluation and Computational Studies. (2025, October 10). ResearchGate. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Malaysian Journal of Analytical Sciences. [Link]

  • Thiazole. Wikipedia. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022, July 15). ResearchGate. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results. [Link]

  • Significance of Thiazole-based Heterocycles for Bioactive Systems. (2016, June 30). IntechOpen. [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI. [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC. National Center for Biotechnology Information. [Link]

  • 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Bentham Science. [Link]

Sources

Application Notes & Protocols: A Framework for the Preclinical Investigation of 2-(1-ethynylcyclopropyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental framework for the initial preclinical evaluation of 2-(1-ethynylcyclopropyl)-1,3-thiazole, a novel small molecule with potential therapeutic applications. The structural motifs, including a thiazole ring and a cyclopropyl group, suggest a diverse range of possible biological activities, from anticancer to antimicrobial.[1][2][3][4][5][6] The ethynyl moiety may also confer unique binding properties or serve as a reactive handle.[7][8][9] This guide outlines a logical, tiered approach, beginning with essential physicochemical characterization and progressing through broad biological screening to detailed mechanism of action studies. The protocols provided herein are designed to be robust and self-validating, incorporating essential controls to ensure data integrity. The overarching goal is to enable researchers to systematically generate a foundational dataset to inform decisions on the future development of this compound.

Part 1: Introduction and Rationale

The convergence of specific structural features in a single small molecule often signals the potential for novel pharmacology. In 2-(1-ethynylcyclopropyl)-1,3-thiazole, we see the confluence of three such moieties, each with a rich history in medicinal chemistry.

  • The Thiazole Ring: This five-membered heterocycle is a cornerstone of many FDA-approved drugs and is associated with a wide spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3][4][5][6][10] Its presence suggests that the compound could interact with a variety of biological targets.

  • The Cyclopropyl Group: Increasingly utilized in modern drug design, the cyclopropyl ring is a versatile functional group.[11][12][13][14] It can enhance metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes, increase potency, and provide conformational rigidity, which can lead to improved target binding.[11][12][13][14][15]

  • The Ethynyl Group: The terminal alkyne is a linear, rigid linker that can explore deep binding pockets within a target protein.[7] It has been successfully incorporated into a range of therapeutics, including kinase inhibitors, and can also be used as a "warhead" for covalent inhibition or as a handle for click chemistry applications in target identification.[7][8][9]

Given this structural makeup, a logical starting hypothesis is that 2-(1-ethynylcyclopropyl)-1,3-thiazole may exhibit antiproliferative activity, potentially through the inhibition of a protein kinase. This guide will, therefore, focus on a comprehensive in vitro evaluation strategy to test this hypothesis and explore the compound's broader biological potential.

Part 2: Physicochemical Characterization and Compound Management

Before initiating any biological assays, it is imperative to establish the fundamental physicochemical properties of the test compound. This ensures the quality and reproducibility of all subsequent experiments.

Protocol 2.1: Purity, Identity, and Solubility Assessment

Rationale: Impurities can confound biological data, and poor solubility can lead to inaccurate concentration measurements. This protocol establishes the quality of the compound batch.

Methodology:

  • Purity Analysis (LC-MS):

    • Prepare a 1 mg/mL stock solution of the compound in DMSO.

    • Inject 1-5 µL onto a C18 reverse-phase HPLC column.

    • Run a gradient of water/acetonitrile (both with 0.1% formic acid) from 5% to 95% acetonitrile over 10 minutes.

    • Monitor the eluent with a UV detector (254 nm) and a mass spectrometer.

    • Acceptance Criteria: The main peak should represent >95% of the total peak area.

  • Identity Confirmation (HRMS and NMR):

    • High-Resolution Mass Spectrometry (HRMS): Infuse a diluted sample into an Orbitrap or TOF mass spectrometer to confirm the exact mass of the parent ion, which should be within 5 ppm of the calculated theoretical mass.

    • Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆). The observed chemical shifts, multiplicities, and integrations should be consistent with the structure of 2-(1-ethynylcyclopropyl)-1,3-thiazole.

  • Kinetic Solubility Assessment (Nephelometry):

    • Prepare a 10 mM stock solution in DMSO.

    • In a 96-well plate, perform serial dilutions of the stock solution into phosphate-buffered saline (PBS), pH 7.4.

    • Incubate the plate at room temperature for 2 hours.

    • Measure the turbidity of each well using a nephelometer.

    • The solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Part 3: In Vitro Biological Evaluation: A Tiered Approach

This section outlines a logical progression of experiments, starting with broad screening and narrowing down to specific mechanistic studies.

Tier 1: Broad-Spectrum Activity Screening

Protocol 3.1: In Vitro Cytotoxicity Profiling

Rationale: To identify if the compound has antiproliferative activity and to determine a panel of sensitive and resistant cancer cell lines for further study.

Methodology:

  • Cell Plating: Seed a diverse panel of human cancer cell lines (e.g., representing lung, breast, colon, leukemia) into 96-well plates at their empirically determined optimal densities. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a 10-point, 3-fold serial dilution of 2-(1-ethynylcyclopropyl)-1,3-thiazole in the appropriate cell culture medium, starting from a top concentration of 100 µM.

    • Add the diluted compound to the cell plates. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., staurosporine or doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.[16]

  • Viability Assessment:

    • Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or resazurin-based assays.[16]

    • Measure luminescence or fluorescence according to the manufacturer's protocol using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (100% viability) and a no-cell control (0% viability).

    • Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line using non-linear regression analysis.

Data Presentation Example:

Cell LineTissue of OriginIC₅₀ (µM) of 2-(1-ethynylcyclopropyl)-1,3-thiazole
A549Lung Carcinoma2.5
MCF-7Breast Adenocarcinoma15.8
HCT116Colorectal Carcinoma1.2
K562Chronic Myelogenous Leukemia> 100

Workflow for Tier 1 Analysis:

G start Start: Compound Synthesized physchem Protocol 2.1: Physicochemical Characterization start->physchem cytotox Protocol 3.1: Broad-Spectrum Cytotoxicity Screen (e.g., NCI-60) physchem->cytotox data_analysis Analyze IC50 Data cytotox->data_analysis decision Potency & Selectivity Observed? data_analysis->decision stop End Program or Redesign decision->stop No proceed Proceed to MoA Studies decision->proceed Yes

Caption: Tier 1 Decision Workflow.

Tier 2: Mechanism of Action (MoA) Deconvolution

Based on the hypothesis that the compound may be a kinase inhibitor, the following protocols are designed to investigate this possibility.

Protocol 3.2: Cellular Target Engagement using NanoBRET™

Rationale: To determine if the compound engages with specific protein kinases within an intact cellular environment. This is a crucial step to confirm that the observed cytotoxicity is due to on-target activity.[17][18][19][20][21]

Methodology:

  • Cell Preparation: Use HEK293T cells transiently transfected with plasmids encoding for various kinases fused to NanoLuc® luciferase. A panel of kinases should be selected based on known cancer drivers or structural similarity to known targets of thiazole-containing drugs.

  • Assay Setup:

    • Harvest transfected cells and resuspend them in Opti-MEM™ medium.

    • Add cells to a white 96-well assay plate.

    • Add the NanoBRET™ tracer specific for the kinase panel being tested.

    • Add 2-(1-ethynylcyclopropyl)-1,3-thiazole across a range of concentrations.

  • Incubation: Incubate the plate for 2 hours at 37°C with 5% CO₂.[19]

  • Signal Detection:

    • Add the NanoBRET™ substrate and extracellular NanoLuc® inhibitor.

    • Read the plate within 20 minutes, measuring both donor (450 nm) and acceptor (610 nm) emission.[19]

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the compound concentration to determine the IC₅₀ for target engagement.

Data Presentation Example:

Kinase TargetCellular IC₅₀ (µM)
EGFR> 50
BRAF0.8
SRC12.3
ABL1> 50

Protocol 3.3: Cellular Phenotypic Analysis

Rationale: To understand the downstream cellular consequences of target engagement, such as effects on cell cycle progression and induction of apoptosis.

Sub-Protocol 3.3.1: Cell Cycle Analysis by Flow Cytometry

Methodology:

  • Treat a sensitive cell line (e.g., HCT116) with the compound at 1x, 5x, and 10x its IC₅₀ for 24 hours.

  • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.[22][23] Store at -20°C for at least 2 hours.

  • Wash the cells to remove ethanol and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[23]

  • Incubate for 30 minutes at room temperature, protected from light.

  • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Model the cell cycle distribution (G0/G1, S, G2/M phases) using appropriate software.[23][24]

Sub-Protocol 3.3.2: Apoptosis Assay (Annexin V/PI Staining)

Methodology:

  • Treat cells as described in 3.3.1 for 48 hours.

  • Harvest cells and wash with cold PBS.

  • Resuspend cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze immediately by flow cytometry, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cell populations.

MoA Deconvolution Workflow:

G start Start: Potent & Selective Cytotoxicity Identified kinase_screen Protocol 3.2: NanoBRET Kinase Target Engagement start->kinase_screen hit_found Specific Kinase Hit(s)? kinase_screen->hit_found phenotype Protocol 3.3: Cellular Phenotyping (Cell Cycle, Apoptosis) hit_found->phenotype Yes no_hit Alternative MoA? (e.g., Tubulin, DNA damage) hit_found->no_hit No correlate Correlate Phenotype with Target Engagement phenotype->correlate validate Downstream Pathway Validation (Western Blot) correlate->validate end Validated MoA Hypothesis validate->end

Caption: MoA Deconvolution Workflow.

Part 4: Preliminary In Vitro ADME Profiling

Rationale: Early assessment of drug-like properties is crucial for identifying potential liabilities. Metabolic stability is a key parameter that influences a compound's in vivo half-life and oral bioavailability.[25][26][27][28]

Protocol 4.1: Metabolic Stability in Human Liver Microsomes

Methodology:

  • Reaction Setup: In a 96-well plate, combine human liver microsomes (0.5 mg/mL), phosphate buffer (pH 7.4), and 2-(1-ethynylcyclopropyl)-1,3-thiazole (1 µM final concentration).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.[29]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.[25][29]

  • Sample Processing: Centrifuge the plate to pellet the protein, and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percent remaining compound versus time.

    • The slope of the linear regression line corresponds to the rate constant of depletion (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) based on the t½ and reaction conditions.

Data Presentation Example:

Compoundt½ (min)CLint (µL/min/mg protein)
2-(1-ethynylcyclopropyl)-1,3-thiazole4530.8
Verapamil (High Clearance Control)< 5> 277
Carbamazepine (Low Clearance Control)> 60< 23.1

References

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

  • How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect. [Link]

  • Assaying cell cycle status using flow cytometry. National Institutes of Health. [Link]

  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. [Link]

  • Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. Bentham Science. [Link]

  • Cell Cycle Protocol. UT Health San Antonio. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • Thiazole Ring—A Biologically Active Scaffold. National Institutes of Health. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Metabolic Stability Assays. Merck Millipore. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • In vitro cytotoxicity assay. Bio-protocol. [Link]

  • Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. Protocols.io. [Link]

  • Protocol IncuCyte® Cytotoxicity Assay. Sartorius. [Link]

  • Appendix C6: In Vitro Cytotoxicity Test Methods BRD. National Toxicology Program. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Microsomal Stability Assay. Creative Bioarray. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. ResearchGate. [Link]

  • Acetylene Group, Friend or Foe in Medicinal Chemistry. PubMed. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Acetylene Group, Friend or Foe in Medicinal Chemistry. ResearchGate. [Link]

  • Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study. National Institutes of Health. [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. National Institutes of Health. [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. ResearchGate. [Link]

  • Thiazole. Wikipedia. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. ResearchGate. [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. National Institutes of Health. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(1-ethynylcyclopropyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(1-ethynylcyclopropyl)-1,3-thiazole. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues you may encounter during your experiments.

Disclaimer: 2-(1-ethynylcyclopropyl)-1,3-thiazole is a novel compound with limited publicly available stability data. The information provided here is based on the known chemical properties of its constituent functional groups: the thiazole ring, the ethynyl group, and the cyclopropyl group.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling, storage, and use of 2-(1-ethynylcyclopropyl)-1,3-thiazole.

Issue 1: Compound Degradation Upon Storage

Question: I have observed a change in the physical appearance (e.g., color change, precipitation) of my stored 2-(1-ethynylcyclopropyl)-1,3-thiazole. What could be the cause and how can I prevent it?

Answer:

Changes in the physical appearance of the compound upon storage are often indicative of degradation. The unique combination of a highly reactive ethynyl group, a strained cyclopropyl ring, and an aromatic thiazole moiety can lead to several potential degradation pathways.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Action
Oxidation The ethynyl group and the thiazole ring can be susceptible to oxidation, especially in the presence of air and light.Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber-colored vial to protect it from air and light.
Polymerization The terminal ethynyl group can undergo polymerization, particularly at elevated temperatures or in the presence of certain metal catalysts.Store the compound at low temperatures (-20°C or below) to minimize the rate of polymerization. Avoid contact with incompatible metals.
Ring Opening of Cyclopropane The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions, which can be catalyzed by acids, bases, or metals.Ensure that storage containers and any solvents used are free from acidic or basic impurities. Use high-purity solvents and glassware.
Moisture The presence of moisture can facilitate various degradation pathways.Store the compound in a desiccator or a dry box to protect it from moisture.

Experimental Workflow for Stability Assessment:

Caption: Workflow for assessing the stability of 2-(1-ethynylcyclopropyl)-1,3-thiazole under various stress conditions.

Issue 2: Inconsistent Reaction Outcomes

Question: I am using 2-(1-ethynylcyclopropyl)-1,3-thiazole in a reaction and observing inconsistent yields and/or the formation of unexpected byproducts. What could be the problem?

Answer:

Inconsistent reaction outcomes can be a result of the compound's inherent reactivity and potential instability under certain reaction conditions.

Potential Causes and Troubleshooting:

Potential CauseExplanationRecommended Action
Reaction with Catalysts The ethynyl and cyclopropyl groups can react with certain metal catalysts (e.g., palladium, copper) leading to undesired side reactions.Screen a variety of catalysts and reaction conditions. Consider using catalyst inhibitors or protective groups for the ethynyl moiety if it is not the intended reaction site.
Sensitivity to pH The thiazole ring's basicity (pKa of the conjugate acid is ~2.5) and the potential for cyclopropane ring opening under acidic or basic conditions can affect the reaction.[1]Carefully control the pH of the reaction mixture. Use buffered systems where appropriate.
Thermal Instability The compound may degrade at the reaction temperature, especially if it is elevated.Attempt the reaction at a lower temperature. If the reaction requires heat, perform a time-course study to determine the optimal reaction time before significant degradation occurs.
Solvent Effects The choice of solvent can influence the stability of the compound and the course of the reaction.Screen different solvents. Aprotic, non-polar solvents may be preferable to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general handling precautions for 2-(1-ethynylcyclopropyl)-1,3-thiazole?

A1: Given the presence of a highly reactive ethynyl group, it is prudent to handle this compound with the same precautions as other acetylenic compounds.[2][3][4][5][6]

  • Work in a well-ventilated area: Use a fume hood to avoid inhalation.

  • Use personal protective equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Avoid heat, sparks, and open flames: The ethynyl group makes the compound potentially flammable.

  • Ground equipment: To prevent static discharge.

Q2: What are the recommended storage conditions for 2-(1-ethynylcyclopropyl)-1,3-thiazole?

A2: Based on the reactivity of its functional groups, the following storage conditions are recommended:

  • Temperature: Store at or below -20°C.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen).

  • Light: Protect from light by using an amber vial.

  • Moisture: Store in a desiccated environment.

Q3: Is the thiazole ring in this compound stable?

A3: Thiazole rings are generally aromatic and possess a degree of stability.[1] However, their reactivity is influenced by substituents. The electron-withdrawing nature of the ethynylcyclopropyl group at the 2-position can affect the electron density of the ring and its susceptibility to nucleophilic or electrophilic attack.[7][8]

Q4: How does the cyclopropyl group affect the molecule's stability?

A4: The cyclopropyl group introduces significant ring strain, making it a site of potential reactivity.[9] While this strain can be exploited in synthetic chemistry, it can also lead to instability, particularly in the presence of acids, bases, or certain metals, which can catalyze ring-opening. Conversely, in the context of drug design, cyclopropyl groups can sometimes enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[10][11]

Q5: What are the potential hazards associated with the ethynyl group?

A5: The terminal ethynyl group is a high-energy functional group. Acetylenic compounds can be flammable and, in some cases, explosive, especially in the presence of certain metals (like copper, silver, and mercury) with which they can form explosive acetylides.[2] They can also undergo exothermic polymerization.

Logical Relationship Diagram:

Stability_Factors Molecule 2-(1-ethynylcyclopropyl)-1,3-thiazole Thiazole Thiazole Ring Molecule->Thiazole Ethynyl Ethynyl Group Molecule->Ethynyl Cyclopropyl Cyclopropyl Group Molecule->Cyclopropyl Aromaticity Aromatic Stability Thiazole->Aromaticity Reactivity Substituent Effects Thiazole->Reactivity High_Energy High Energy C≡C Bond Ethynyl->High_Energy Polymerization Polymerization Risk Ethynyl->Polymerization Ring_Strain High Ring Strain Cyclopropyl->Ring_Strain Ring_Opening Potential for Ring Opening Cyclopropyl->Ring_Opening

Caption: Factors influencing the stability of 2-(1-ethynylcyclopropyl)-1,3-thiazole.

References

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers.
  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.
  • Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. MDPI.
  • 1,2,3-Thiazole-2-thione synthesis. Organic Chemistry Portal.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • Facts About Acetylene. BOC.
  • Is the phenyl cation or ethynylium more stable? Chemistry Stack Exchange.
  • Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study. PMC.
  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PubMed.
  • Thiazole Ring—A Biologically Active Scaffold. PMC.
  • How to Handle and Store Acetylene Cylinders. Rexarc.
  • Stabilizing Azaheptacenes. PMC.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry - ACS Publications.
  • Thiazole. Wikipedia.
  • Substituted 1,3-thiazole compounds, their production and use. Google Patents.
  • Ethynyl: Organic Chemistry Study Guide. Fiveable.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Cytotoxic 1,3-Thiazole and 1,2,4-Thiadiazole Alkaloids from Penicillium oxalicum: Structural Elucidation and Total Synthesis. MDPI.
  • The Safe Transport, Use and Storage of Acetylene Cylinders. EIGA.
  • Acetylene. Air Products.
  • Acetylene Safety Tips: Handling and Storage Best Practices. nexAir.
  • The versatile role of the ethynyl group in crystal packing: an interaction propensity study.
  • Protective Groups. Organic Chemistry Portal.
  • Synthesis of cyclopropanes. Organic Chemistry Portal.
  • New, simple and accessible method creates potency-increasing structure in drugs. PSU.
  • Cyclopropyl: Organic Chemistry Study Guide. Fiveable.

Sources

Technical Support Center: Solubility Enhancement for 2-(1-ethynylcyclopropyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've designed this technical support guide to address the significant challenge of improving the aqueous solubility of 2-(1-ethynylcyclopropyl)-1,3-thiazole. This molecule, while potentially promising from a medicinal chemistry perspective, likely exhibits poor solubility due to its hydrophobic cyclopropyl and ethynyl moieties combined with a crystalline solid-state form—a classic "brick dust" candidate.

This guide provides a logical, step-by-step framework for systematically evaluating and overcoming these solubility challenges. It moves from fundamental characterization to advanced formulation strategies, explaining the rationale behind each experimental choice to empower your research and development efforts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when working with this poorly soluble compound.

Q1: What are the predicted physicochemical properties of 2-(1-ethynylcyclopropyl)-1,3-thiazole, and why is its solubility likely poor?

A1: The structure of 2-(1-ethynylcyclopropyl)-1,3-thiazole suggests several physicochemical properties that contribute to low aqueous solubility. The molecule combines a flat, aromatic thiazole ring with non-polar, rigid cyclopropyl and ethynyl groups. This configuration promotes strong crystal lattice packing and results in a hydrophobic character.

The energy required to break the bonds in the crystal lattice is a significant barrier to dissolution.[1] Thiazole itself is only slightly soluble in water.[2] The addition of the hydrophobic substituents further decreases its affinity for aqueous media. We can predict its key properties as follows:

PropertyPredicted Value / CharacteristicRationale & Implication for Solubility
Molecular Weight ~149.2 g/mol Low molecular weight is generally favorable, but other factors dominate.
logP Estimated > 2.5A high logP indicates hydrophobicity and a preference for lipidic environments over aqueous ones.
Aqueous Solubility Predicted < 0.1 mg/mLThe combination of a stable crystal lattice and hydrophobicity results in very low intrinsic solubility.[3]
pKa (Strongest Basic) ~2.5 - 3.0The nitrogen atom in the 1,3-thiazole ring is weakly basic.[4] This property is critical as it allows for potential salt formation with strong acids, a primary strategy for solubility enhancement.[5][6]

Q2: I'm just starting with this compound. What is the most logical workflow for improving its solubility?

A2: A systematic, tiered approach is most effective. You should start with the simplest, most cost-effective methods before moving to more complex formulation strategies. The goal is to find the most straightforward path to achieving the desired exposure for your in vitro and in vivo studies.

Below is a recommended decision workflow:

G cluster_0 Phase 1: Characterization & Simple Approaches cluster_1 Phase 2: Advanced Formulation Strategies cluster_2 Phase 3: Outcome start Start: Characterize API (Solubility, pKa, Solid Form) check_ionizable Is the API ionizable? (pKa ~2.5-3.0) start->check_ionizable salt_screen Perform Salt Screening (Use strong acid counter-ions) check_ionizable->salt_screen Yes asd_dev Develop Amorphous Solid Dispersion (ASD) (Spray Drying or HME) check_ionizable->asd_dev No check_salt Is a stable, soluble salt form identified? salt_screen->check_salt check_salt->asd_dev No success Proceed with Solubilized Form (PK/PD Studies) check_salt->success Yes prodrug Consider Prodrug Approach (Requires synthetic modification) asd_dev->prodrug other Other Methods: - Nanosuspension - Lipid Formulations asd_dev->other

Caption: Decision workflow for solubility enhancement.

Q3: Can salt formation be used for this compound? What are the key considerations?

A3: Yes, salt formation is a highly recommended initial strategy. Since 2-(1-ethynylcyclopropyl)-1,3-thiazole is a weak base, it can be ionized by proton transfer from a suitable acidic counter-ion.[5] Approximately 50% of marketed small molecule drugs are administered as salts.[5]

Key Considerations:

  • The pKa Rule: For a stable salt to form, the difference in pKa between the base (your API) and the acid (the counter-ion) should ideally be greater than 2-3 units.[6][7] Since the predicted pKa of your compound is ~2.5-3.0, you must use strong acid counter-ions with a pKa < 1.

  • Counter-ion Selection: Choose pharmaceutically acceptable counter-ions. Common choices for weakly basic drugs include:

Counter-ionAcid NameAcid pKaCommon Form
Chloride Hydrochloric Acid~ -7.0Hydrochloride (HCl) salt
Sulfate Sulfuric Acid~ -3.0Sulfate salt
Mesylate Methanesulfonic Acid~ -1.9Mesylate salt
Tosylate p-Toluenesulfonic Acid~ -2.8Tosylate salt
  • Risk of Disproportionation: A major risk with salts of weak bases is disproportionation, where the salt reverts to its less soluble free-base form.[5][8] This can be triggered by moisture or incompatible excipients that raise the microenvironmental pH above a critical value known as pHmax.[8] Careful selection of excipients is crucial during formulation.

Q4: When should I consider a prodrug approach for this compound?

A4: A prodrug strategy should be considered when other methods are insufficient or if you need to address multiple issues simultaneously (e.g., solubility and permeability). A prodrug is a bioreversible, inactive derivative of the parent drug that is cleaved in vivo to release the active molecule.[9][10]

Consider a prodrug approach if:

  • Salt formation fails to produce a stable or sufficiently soluble form.

  • The compound exhibits poor membrane permeability in addition to low solubility.[10]

  • You need to target a specific tissue or organ.

  • You need to overcome challenges like a high first-pass metabolism.[11]

For 2-(1-ethynylcyclopropyl)-1,3-thiazole, a common strategy would be to attach a highly water-soluble promoiety (like a phosphate, amino acid, or polyethylene glycol chain) to a suitable functional group.[9][12] However, this requires additional synthetic chemistry and a thorough understanding of the metabolic enzymes that will cleave the prodrug.

Q5: What are amorphous solid dispersions (ASDs), and are they a good option here?

A5: Amorphous Solid Dispersions (ASDs) are an excellent and widely used strategy for poorly soluble compounds, especially those that are non-ionizable or where salt formation is problematic.[13][14] In an ASD, the drug is molecularly dispersed in a polymer matrix in its amorphous (non-crystalline) state.[1]

Why it works: The amorphous form of a drug lacks a crystal lattice, which means it has higher free energy and, consequently, much higher apparent solubility and a faster dissolution rate compared to its crystalline form.[1][15] The polymer carrier stabilizes the amorphous drug, preventing it from recrystallizing.[16]

Suitability for your compound: This is a very strong option.

  • Manufacturing Methods: ASDs are typically prepared via spray drying or hot-melt extrusion (HME).[16][17] Spray drying is often preferred in early development as it is suitable for thermolabile compounds and requires less material.[15]

  • Polymer Selection: The choice of polymer is critical for stabilizing the amorphous drug and maintaining supersaturation in solution. Common polymers include:

    • Polyvinylpyrrolidone (PVP)

    • Hypromellose (HPMC)

    • Hypromellose Acetate Succinate (HPMCAS)

    • Copolymers like Soluplus® or Kollidon® VA64

Q6: I'm seeing my compound precipitate out of solution during my in vitro cell-based assays. What is happening and how can I fix it?

A6: This is a classic problem with poorly soluble compounds, often referred to as "crashing out." When you add a concentrated stock solution (usually in DMSO) to an aqueous assay buffer, the compound's concentration exceeds its thermodynamic solubility limit, causing it to precipitate.

Troubleshooting Steps:

  • Lower the DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is less than 0.5% (and ideally <0.1%), as higher concentrations can be toxic to cells and can also influence solubility.

  • Use a "Precipitation Inhibitor" in the Formulation: If you are using a solubilized form like an ASD, the polymer itself (e.g., HPMCAS) acts as a precipitation inhibitor, helping to maintain a supersaturated state.

  • Incorporate Solubilizing Excipients: For direct dosing, consider using non-toxic, pharmaceutically relevant solubilizers in your assay medium, such as:

    • Cyclodextrins (e.g., HP-β-CD): These form inclusion complexes with the drug, shielding the hydrophobic parts from water.

    • Surfactants (e.g., Polysorbate 80): These form micelles that can encapsulate the drug. Use concentrations above the critical micelle concentration (CMC).[18]

  • Check for pH Effects: Ensure the pH of your assay buffer does not cause the compound (if in a salt form) to convert to its less soluble free base.

Section 2: Detailed Experimental Protocols

Protocol 1: Systematic Salt Screening for 2-(1-ethynylcyclopropyl)-1,3-thiazole

Objective: To identify a stable, crystalline salt form with improved aqueous solubility compared to the free base.

Rationale: This protocol uses a small-scale, parallel screening approach to rapidly assess the propensity of the weakly basic API to form salts with various strong acid counter-ions.[6][7]

Materials:

  • 2-(1-ethynylcyclopropyl)-1,3-thiazole (free base)

  • Counter-ion solutions (e.g., 0.5 M HCl, H₂SO₄, and methanesulfonic acid in a suitable solvent like isopropanol or acetone)

  • A portfolio of solvents (e.g., acetone, isopropanol, acetonitrile, ethyl acetate, water)

  • 96-well microtiter plates or small glass vials

  • Shaker/vortexer

  • Centrifuge

  • Polarized Light Microscope (PLM)

  • X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) instruments for solid-state characterization.

Methodology:

  • Preparation: Dissolve a known amount of the free base (e.g., 10-20 mg) in a minimal amount of various solvents in separate vials to determine suitable solvent systems.

  • Salt Formation Reaction:

    • To each vial containing the dissolved free base, add a stoichiometric equivalent (1.0 eq) of a selected counter-ion solution.

    • Seal the vials and agitate at room temperature for 24-48 hours. Use a temperature cycle (e.g., 4°C to 40°C) to encourage nucleation.

  • Isolation:

    • Observe the vials for precipitation. If a solid forms, isolate it by centrifugation or filtration.

    • Wash the solid sparingly with the mother liquor or a cold anti-solvent to remove unreacted starting material.

    • Dry the solid under vacuum at ambient temperature.

  • Initial Characterization:

    • Examine the isolated solid under a Polarized Light Microscope. Birefringent crystals indicate a crystalline material, which is desirable.

    • If sufficient material is available (>5 mg), perform XRPD analysis. A new, unique diffraction pattern compared to the free base confirms the formation of a new solid form.

  • Solubility Assessment:

    • Measure the kinetic solubility of the most promising new solids in a relevant buffer (e.g., pH 6.8 phosphate buffer) and compare it to the free base.

  • Stability Check:

    • Store the new salt forms under stressed conditions (e.g., 40°C / 75% relative humidity) for 1-2 weeks and re-analyze by XRPD to check for disproportionation back to the free base.[8]

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Laboratory-Scale Spray Drying

Objective: To prepare an ASD of 2-(1-ethynylcyclopropyl)-1,3-thiazole to significantly enhance its dissolution rate and apparent solubility.

Rationale: Spray drying is a solvent-evaporation process that rapidly removes solvent, "trapping" the drug in an amorphous state within a polymer matrix.[15][16] It is highly scalable and suitable for early-stage development.

G cluster_0 Step 1: Solution Prep cluster_1 Step 2: Spray Drying cluster_2 Step 3: Collection cluster_3 Step 4: Characterization prep Dissolve API and Polymer (e.g., HPMCAS) in a common solvent (e.g., Acetone/Methanol) spray Atomize solution into a heated drying chamber prep->spray evap Rapid solvent evaporation forms solid particles spray->evap collect Collect dried ASD powder from the cyclone separator evap->collect xrd XRPD Analysis (Confirm amorphous halo) collect->xrd dsc DSC Analysis (Confirm single Tg) xrd->dsc diss Dissolution Testing (Compare to crystalline API) dsc->diss

Caption: Workflow for preparing and characterizing an ASD via spray drying.

Materials:

  • 2-(1-ethynylcyclopropyl)-1,3-thiazole (API)

  • ASD Polymer (e.g., HPMCAS-LF)

  • Volatile organic solvent (e.g., acetone, methanol, or a mixture)

  • Laboratory-scale spray dryer (e.g., Büchi B-290)

  • XRPD and DSC instruments

Methodology:

  • Formulation Development:

    • Prepare solutions with varying drug-to-polymer ratios (e.g., 10%, 25%, 50% drug loading). A common starting point is a 25% (1:3) drug-to-polymer ratio.

    • Dissolve both the API and polymer in a suitable solvent system to achieve a total solids concentration of 2-5% (w/v). Ensure complete dissolution.

  • Spray Drying Process:

    • Set the spray dryer parameters. Typical starting conditions are:

      • Inlet Temperature: 80-120°C (high enough to evaporate the solvent but below the degradation temperature of the API).

      • Aspirator Rate: 80-100% (to ensure efficient drying and particle collection).

      • Pump Rate: 10-20% (controls the droplet size and residence time).

      • Nozzle Gas Flow: Set according to manufacturer recommendations.

    • Pump the solution through the atomizer into the drying chamber.

    • The rapid evaporation of the solvent forms the solid ASD particles.

  • Product Collection & Secondary Drying:

    • Collect the dried powder from the cyclone.

    • Place the collected powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 12-24 hours to remove any residual solvent.

  • Essential Characterization:

    • XRPD: Analyze the powder to confirm it is amorphous. A successful ASD will show a broad, diffuse "halo" pattern with no sharp Bragg peaks, which are characteristic of crystalline material.

    • DSC: Run a DSC scan to determine the glass transition temperature (Tg). A single Tg, intermediate between the drug and polymer, indicates a homogeneous, molecularly mixed dispersion. The absence of a melting endotherm confirms the amorphous state.

    • Dissolution Testing: Perform a dissolution test in a biorelevant medium (e.g., FaSSIF) to demonstrate the solubility/dissolution enhancement compared to the unformulated crystalline API.

References

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (n.d.). Frontiers.
  • 2-(1-Methylpropyl)thiazole | C7H11NS | CID 519539. (n.d.). PubChem - NIH. [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025).
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PMC. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. [Link]

  • Current and Emerging Prodrug Strategies. (2025). Journal of Medicinal Chemistry. [Link]

  • Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery. [Link]

  • Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (n.d.). ResearchGate. [Link]

  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. (n.d.). Springer. [Link]

  • Showing Compound Thiazole (FDB000907). (2010). FooDB. [Link]

  • Advanced Methodologies for Pharmaceutical Salt Synthesis. (2021). Crystal Growth & Design. [Link]

  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. (2023). Asian Journal of Pharmaceutics.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega. [Link]

  • Principles of Salt Formation. (2026). ResearchGate. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012).
  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018). Pharma Focus.
  • Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer. (2024). Jurnal Farmasi dan Ilmu Kefarmasian Indonesia.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). Semantic Scholar. [Link]

  • ChemInform Abstract: Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. (2018). ResearchGate. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]

  • Solubility enhancement with amorphous solid dispersions. (2025). ijrti.org. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). MDPI. [Link]

  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. (2024). Chemical Society Reviews. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC. [Link]

  • Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015). European Pharmaceutical Review. [Link]

  • Solubility Enhancement By Solid Dispersion Method: An Overview. (2024). Asian Journal of Pharmaceutical Research and Development. [Link]

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. (2023). Auctores. [Link]

  • AmorSol® - Amorphous Solid Dispersion Technology. (n.d.). Ascendia Pharmaceutical Solutions. [Link]

Sources

improving the bioactivity of ethynylcyclopropyl-thiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Ethynylcyclopropyl-Thiazole Bioactivity Optimization Hub . As a Senior Application Scientist, I have designed this technical support center to guide you through the structural, synthetic, and biological nuances of working with this highly specialized pharmacophore.

Whether you are developing next-generation antibody-drug conjugate (ADC) payloads or probing novel kinase inhibitors, this guide will help you troubleshoot bottlenecks by explaining the causality behind molecular behaviors and providing self-validating experimental protocols.

Part 1: Core SAR & Bioactivity FAQs

Q: Why substitute traditional oxazole and epoxide moieties with thiazole and cyclopropyl groups in macrocyclic payloads? A: In the development of highly potent ADC payloads like , natural epoxides are often too metabolically labile and reactive for systemic circulation[1]. Replacing the epoxide with a cyclopropyl ring drastically enhances metabolic stability while maintaining the strict spatial geometry and bond angles required for tubulin binding[2]. Furthermore, substituting an oxazole with a alters the molecule's dipole moment and lipophilicity. This modulation often improves the target residence time and the overall pharmacokinetic profile of the payload in oncology applications[3].

Q: How does the ethynyl group influence target binding and downstream processing? A: The ethynyl (alkyne) group serves a dual purpose. Pharmacologically, it acts as a rigid, linear hydrophobic spacer that can project deep into narrow binding pockets (such as those in HIV-1 reverse transcriptase or tubulin interfaces) without introducing the steric clash associated with bulkier alkyl chains[4]. Synthetically, the terminal alkyne provides a bioorthogonal handle for late-stage functionalization, allowing for seamless conjugation to monoclonal antibodies via copper-catalyzed azide-alkyne cycloaddition (CuAAC)[5].

Q: My ethynylcyclopropyl-thiazole derivative is showing poor aqueous solubility in cell-based assays, leading to erratic IC50 values. How do I resolve this? A: The combination of a cyclopropyl ring, an ethynyl group, and a thiazole creates a highly lipophilic pharmacophore.

  • Causality: High cLogP drives aggregation in aqueous media, preventing the free drug from crossing the cell membrane, which artificially inflates the apparent IC50.

  • Solution: Formulate your stock solutions in 100% DMSO, but ensure the final assay concentration of DMSO does not exceed 0.5% to prevent solvent-induced cytotoxicity. If structural modification is still an option, consider introducing a solubilizing basic amine (e.g., a morpholine or piperazine pendant) on the thiazole ring to enable salt formation (e.g., hydrochloride or mesylate salts). This will drastically improve aqueous solubility without compromising the core pharmacophore's binding affinity.

Part 2: Data & Workflows

Quantitative Data: Comparative Bioactivity & Stability

The following table summarizes the structure-activity relationship (SAR) trends when optimizing macrocyclic ADC payloads using these motifs[1].

Structural MotifEpoxide / CyclopropylOxazole / ThiazoleRelative Cytotoxicity (IC50)*Metabolic Stability (T1/2)
Natural Disorazole A1 EpoxideOxazole~2–5 pMLow (< 1 hr)
Cyclopropyl-Oxazole Analogue CyclopropylOxazole~10–20 pMHigh (> 4 hrs)
Cyclopropyl-Thiazole Analogue CyclopropylThiazole~15–30 pMVery High (> 8 hrs)

*Representative IC50 values against multidrug-resistant human uterine sarcoma (MES-SA/DX) cell lines.

SAR Optimization Workflow

SAR_Workflow Lead Natural Lead (e.g., Disorazole) Sub1 Epoxide → Cyclopropyl (Enhance Stability) Lead->Sub1 Sub2 Oxazole → Thiazole (Modulate Affinity) Lead->Sub2 Sub3 Ethynyl Integration (Rigid Probe) Lead->Sub3 Eval In Vitro Bioassay (Tubulin Inhibition) Sub1->Eval Sub2->Eval Sub3->Eval ADC Targeted ADC Payload Development Eval->ADC IC50 < 50 pM

SAR optimization workflow for ethynylcyclopropyl-thiazole ADC payloads.

Part 3: Experimental Protocols

Self-Validating Protocol: Cu/Pd-Catalyzed Cross-Coupling for Ethynyl-Thiazole Assembly

This methodology details the attachment of an ethynylcyclopropyl moiety to a bromothiazole core. It is engineered with built-in validation checkpoints to ensure you do not carry failed intermediates forward[1].

Step 1: Alkyne Protection

  • Action: React the terminal ethynylcyclopropyl derivative with Triisopropylsilyl chloride (TIPS-Cl) and n-Butyllithium in THF at -78°C.

  • Causality: The terminal alkyne is highly susceptible to oxidative homocoupling (Glaser coupling) during palladium catalysis. TIPS provides a bulky steric shield that prevents this side reaction.

  • Self-Validation: Analyze the intermediate via LC-MS. Successful protection is confirmed by a mass shift of +156 Da and the disappearance of the sharp terminal alkyne C-H stretch (~3300 cm⁻¹) in the IR spectrum.

Step 2: System Degassing & Catalyst Activation

  • Action: Dissolve the TIPS-protected alkyne and the bromothiazole in triethylamine (Et₃N). Sparge the solution with ultra-pure Argon for 15 minutes. Add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).

  • Causality: Et₃N serves dual roles as both the solvent and the base required to neutralize the HBr byproduct. Dissolved oxygen rapidly oxidizes Cu(I) to Cu(II), which catalyzes unwanted homocoupling. Argon sparging is non-negotiable.

  • Self-Validation: The solution should transition to a clear, pale yellow/orange upon catalyst addition. A rapid shift to dark green/blue indicates oxygen contamination and Cu(II) formation; if this occurs, abort and restart.

Step 3: Cross-Coupling Execution

  • Action: Heat the sealed reaction mixture to 70°C for 4–6 hours.

  • Causality: Elevated temperature overcomes the activation energy barrier for the oxidative addition of the electron-rich bromothiazole to the Pd(0) center.

  • Self-Validation: Monitor via TLC (Hexanes:Ethyl Acetate). The reaction is complete when the UV-active bromothiazole spot is entirely consumed, replaced by a new, highly fluorescent product spot (due to the extended conjugation of the ethynyl-thiazole system).

Step 4: Deprotection & Final Verification

  • Action: Treat the purified intermediate with Tetrabutylammonium fluoride (TBAF) in THF for 1 hour at room temperature to remove the TIPS group.

  • Causality: The fluoride ion has a uniquely high affinity for silicon, driving the cleavage of the Si-C bond to quantitatively release the terminal alkyne.

  • Self-Validation: Perform ¹H-NMR (in CDCl₃). The successful deprotection is definitively validated by the loss of the massive TIPS multiplet (~1.0 ppm) and the reappearance of the terminal alkyne proton as a distinct singlet around 2.4–2.6 ppm.

References

  • Nicolaou, K. C., et al. "Syntheses of Cyclopropyl Analogues of Disorazoles A1 and B1 and Their Thiazole Counterparts." The Journal of Organic Chemistry, 2018. URL:[Link]

  • "Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects." ResearchGate. URL:[Link]

  • "Search for Non-nucleoside Inhibitors of HIV-1 Reverse Transcriptase using Chemical Similarity, Molecular Docking, and MM-GB/SA Scoring." PMC. URL:[Link]

  • "SYNTHESIS OF DISORAZOLES AND THEIR ANALOGUES AS POWERFUL ANTICANCER AGENTS." Google Patents (WO2018237178A1).

Sources

challenges in the scale-up synthesis of 2-(1-ethynylcyclopropyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2-(1-ethynylcyclopropyl)-1,3-thiazole . As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks encountered when transitioning this specific building block from discovery chemistry to multi-kilogram pilot scale.

The synthesis of this motif relies on three fundamental transformations: a cyclopropanation, a cryogenic partial reduction, and a one-carbon homologation. Below, you will find the mechanistic causality behind common failures, self-validating protocols, and actionable troubleshooting strategies.

Process Workflow & Critical Nodes

SynthesisWorkflow SM Starting Material 2-(Thiazol-2-yl)acetonitrile Step1 Phase-Transfer Cyclopropanation Reagents: 1,2-dibromoethane, 50% NaOH, TBAB Risk: E2 Elimination SM->Step1 Int1 Intermediate 1 1-(Thiazol-2-yl)cyclopropanecarbonitrile Step1->Int1  C-C Bond Formation Step2 Cryogenic DIBAL-H Reduction Reagents: DIBAL-H, Toluene, -78°C Risk: Over-reduction & Emulsions Int1->Step2 Int2 Intermediate 2 1-(Thiazol-2-yl)cyclopropanecarbaldehyde Step2->Int2  Nitrile to Aldehyde Step3 Corey-Fuchs Homologation Reagents: CBr4, PPh3, n-BuLi Risk: TPPO Byproduct & Exotherms Int2->Step3 Prod Target API Building Block 2-(1-Ethynylcyclopropyl)-1,3-thiazole Step3->Prod  Aldehyde to Alkyne

Workflow for the scale-up synthesis of 2-(1-ethynylcyclopropyl)-1,3-thiazole.

Troubleshooting Guides & FAQs

Q1: During the cyclopropanation of 2-(thiazol-2-yl)acetonitrile with 1,2-dibromoethane, our scale-up batches show significant unreacted starting material and the formation of vinyl bromide. How do we drive the reaction to completion? The Causality: On a small scale, sodium hydride (NaH) in DMF is often used to deprotonate the active methylene. However, on scale, localized heating and the strong basicity of NaH promote an E2 elimination pathway on 1,2-dibromoethane, generating volatile vinyl bromide gas instead of participating in the desired SN2 dialkylation. The Solution: Transition to a Phase Transfer Catalysis (PTC) system. By using 50% aqueous NaOH, toluene, and tetrabutylammonium bromide (TBAB), the base is kept in the aqueous phase while the naked hydroxide is transferred into the organic layer. This provides a milder, controlled deprotonation environment that suppresses E2 elimination and easily manages the exotherm.

Q2: Our pilot batches for the DIBAL-H reduction of the nitrile intermediate yield up to 20% over-reduction to the primary amine. Furthermore, the aqueous quench creates an unfilterable emulsion. How can we resolve this? The Causality: DIBAL-H reduction of nitriles proceeds via the coordination of the Lewis-basic nitrile nitrogen to aluminum, followed by hydride delivery to form a tetrahedral iminium-aluminum complex . At strict cryogenic temperatures (-78 °C), this complex is stable. If the reactor temperature spikes above -70 °C during addition, the complex collapses, allowing a second equivalent of hydride to attack, forming the amine. The emulsion during workup is caused by the precipitation of gelatinous aluminum hydroxides upon the addition of water. The Solution: Implement strict jacketed cooling and slow the DIBAL-H addition rate. To solve the emulsion, quench first with ethyl acetate to consume excess DIBAL-H, followed by saturated aqueous Rochelle's salt (potassium sodium tartrate). The tartrate acts as a bidentate chelator, converting insoluble aluminum hydroxides into highly soluble aqueous aluminum-tartrate complexes.

Q3: The Corey-Fuchs homologation generates massive amounts of triphenylphosphine oxide (TPPO). Column chromatography is unfeasible at our 5 kg scale. What is a self-validating protocol for TPPO removal? The Causality: The reaction of the aldehyde with the dibromomethylene phosphorus ylide generates the 1,1-dibromoalkene and stoichiometric TPPO . TPPO is highly crystalline and soluble in most organic solvents, making extraction impossible. However, TPPO acts as a strong Lewis base. The Solution: Utilize the Zinc Chloride (ZnCl₂) precipitation method. When 1.8 M ZnCl₂ in ethanol is added to the crude mixture, the Zn(II) center coordinates with TPPO to form a highly insoluble ZnCl₂(TPPO)₂ adduct, which can be removed via simple filtration .

Scale-Up Metrics & Quantitative Data

To justify the protocol modifications, compare the historical batch data against the optimized scale-up parameters below:

Reaction StepParameterDiscovery Lab-Scale (Batch)Optimized Scale-Up Protocol
1. Cyclopropanation Base / Solvent SystemNaH / DMF50% aq. NaOH / Toluene (PTC)
Exotherm ManagementManual Ice BathControlled addition at 25-30 °C
2. DIBAL-H Reduction Quench MethodologyMethanol, then WaterEtOAc, then Rochelle's salt (12h age)
Over-reduction (Amine)~8-12%< 2%
3. Corey-Fuchs TPPO Removal StrategySilica Gel ChromatographyZnCl₂ Precipitation in Ethanol
Overall Process Yield 41% 68%

Self-Validating Standard Operating Procedures (SOPs)

Protocol A: Phase-Transfer Cyclopropanation
  • Setup: Charge a jacketed reactor with 2-(thiazol-2-yl)acetonitrile (1.0 equiv), 1,2-dibromoethane (1.5 equiv), TBAB (0.05 equiv), and toluene (10 vol).

  • Reaction (Causality - Exotherm Control): Begin vigorous stirring (>300 rpm to ensure phase mixing). Slowly dose 50% aqueous NaOH (3.0 equiv) over 2 hours, maintaining the internal temperature between 25–30 °C.

  • Validation Checkpoint: Stop stirring and allow phase separation. Sample the upper organic layer for HPLC. The reaction is complete when starting material is <1%.

  • Workup: Separate the aqueous layer. Wash the organic layer with 1M HCl to neutralize residual base, followed by brine. Concentrate under vacuum to afford Intermediate 1 .

Protocol B: Cryogenic DIBAL-H Reduction
  • Setup: Dissolve Intermediate 1 (1.0 equiv) in anhydrous toluene (15 vol) under a nitrogen atmosphere. Cool the jacketed reactor to -78 °C.

  • Addition (Causality - Selectivity): Dose DIBAL-H (1.0 M in toluene, 1.1 equiv) via a subsurface dip-tube over 3 hours. Critical: The internal temperature must not exceed -70 °C to prevent collapse of the iminium-aluminum complex.

  • Quench (Causality - Emulsion Prevention): Once complete by TLC, add ethyl acetate (0.5 equiv) dropwise at -78 °C to safely consume excess DIBAL-H.

  • Hydrolysis: Add saturated aqueous Rochelle's salt (10 vol). Remove cooling and warm to 20 °C. Stir vigorously for 12 hours until two distinct, clear phases form.

  • Validation Checkpoint: The absence of a milky interface indicates complete formation of the soluble aluminum-tartrate complex. Separate phases and concentrate the organic layer to yield Intermediate 2 .

Protocol C: Corey-Fuchs Homologation & ZnCl₂ Purification
  • Ylide Formation: In a reactor, dissolve CBr₄ (2.0 equiv) in dichloromethane (DCM). Cool to 0 °C and add PPh₃ (4.0 equiv) portion-wise. Stir for 30 mins.

  • Aldehyde Addition: Add Intermediate 2 (1.0 equiv) in DCM dropwise. Stir for 2 hours at 20 °C.

  • TPPO Precipitation (Causality - Chromatography-Free Purification): Concentrate the crude mixture to near dryness. Reconstitute in warm ethanol (5 vol). Add a 1.8 M solution of ZnCl₂ in ethanol (2.0 equiv relative to PPh₃). Stir for 1 hour at room temperature.

  • Validation Checkpoint: Filter the thick white precipitate (ZnCl₂(TPPO)₂). Perform TLC on the filtrate (Hexanes/EtOAc 4:1); the baseline UV-active spot (TPPO) must be completely absent.

  • Alkyne Formation: Concentrate the filtrate, dissolve in anhydrous THF, and cool to -78 °C. Dose n-BuLi (2.5 M in hexanes, 2.2 equiv) dropwise. Stir for 1 hour, then quench with saturated NH₄Cl. Extract with MTBE and concentrate to afford the final API building block, 2-(1-ethynylcyclopropyl)-1,3-thiazole .

References

  • Bates, C. G., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(18). American Chemical Society. Available at:[Link]

refining analytical methods for 2-(1-ethynylcyclopropyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical characterization of 2-(1-ethynylcyclopropyl)-1,3-thiazole (CAS: 2228156-54-3)[1]. As a Senior Application Scientist, I have designed this guide to address the unique chromatographic and spectroscopic challenges posed by this molecule.

This compound features a weakly basic thiazole ring, a highly strained cyclopropyl group, and a reactive terminal alkyne. While this triad makes it an invaluable pharmaceutical building block, it also introduces specific analytical nuances. The stability of the thiazole core under various conditions is essential for downstream synthesis[2], requiring rigorous, self-validating analytical methods.

PART 1: Core Analytical Workflows (Self-Validating Protocols)

To ensure scientific integrity, do not simply execute steps; understand the causality behind them. The protocols below are designed as self-validating systems, meaning the method proves its own reliability before any unknown samples are analyzed.

Protocol 1: UPLC-UV/MS Purity and Stability-Indicating Assay

Causality: The basic nitrogen of the thiazole ring (pKa ~2.5) frequently interacts with residual acidic silanols on silica-based stationary phases, leading to severe peak tailing. By utilizing a pH-controlled mobile phase (pH 6.5), we keep the silanols ionized while the thiazole remains neutral, ensuring sharp peak shapes and reproducible retention times.

  • Step 1: Sample Preparation: Dissolve the standard in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL. Vortex for 30 seconds and sonicate for 2 minutes. Dilute to a working concentration of 10 µg/mL.

  • Step 2: Chromatographic Separation: Inject 2 µL onto an endcapped C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run the gradient detailed in Table 1 using 10 mM Ammonium Acetate (pH 6.5) as Mobile Phase A and pure Acetonitrile as Mobile Phase B.

  • Step 3: Mass Spectrometry (ESI+): Set the capillary voltage to 2.5 kV. Crucial: Lower the fragmentor voltage to 70V to prevent premature in-source fragmentation of the strained cyclopropyl ring.

  • Self-Validation Checkpoint: Inject a blank solvent followed by the 10 µg/mL standard. Calculate the Asymmetry Factor ( As​ ) of the main peak. The system is only validated if As​ is between 0.9 and 1.2. If As​>1.5 , the system fails validation, indicating column degradation or improper mobile phase pH.

Protocol 2: Structural Elucidation via Multinuclear NMR & FT-IR

Causality: The terminal alkyne proton is prone to relaxation issues and potential deuterium exchange. FT-IR and HRMS are critical for orthogonally validating thiazole derivatives, specifically monitoring the C=N stretch and the alkyne C-H stretch[3].

  • Step 1: NMR Acquisition: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl3​ (avoid protic deuterated solvents like CD3​OD to prevent deuterium exchange at the alkyne terminus). Acquire 1H NMR with a relaxation delay ( D1​ ) of at least 3 seconds to account for the long longitudinal relaxation time ( T1​ ) of the alkyne proton.

  • Step 2: FT-IR Analysis: Apply the neat compound (if liquid/oil) or a thin film to an ATR-FTIR crystal. Scan from 4000 to 400 cm−1 with a resolution of 4 cm−1 .

  • Self-Validation Checkpoint: Cross-reference the integration of the thiazole aromatic protons (typically found between 7.27 and 8.77 ppm[4]) against the terminal alkyne proton. A strict 1:1 integration ratio validates that no alkyne degradation occurred during synthesis or sample preparation.

PART 2: Quantitative Data Summaries

Table 1: Optimized UPLC Gradient Table | Time (min) | Flow Rate (mL/min) | % Mobile Phase A (10mM NH4​OAc , pH 6.5) | % Mobile Phase B (Acetonitrile) | | :--- | :--- | :--- | :--- | | 0.0 | 0.4 | 95 | 5 | | 5.0 | 0.4 | 10 | 90 | | 6.5 | 0.4 | 10 | 90 | | 6.6 | 0.4 | 95 | 5 | | 8.0 | 0.4 | 95 | 5 |

Table 2: Key Diagnostic Analytical Signals

Technique Signal / Shift Assignment Causality / Note

| 1H -NMR | ~7.27 - 8.77 ppm | Thiazole aromatic protons | Confirms intact heterocycle[4]. | | 1H -NMR | ~2.50 ppm | Terminal alkyne proton | Requires long T1​ relaxation delay to integrate accurately. | | FT-IR | ~3250 cm−1 | Alkyne C-H stretch | Sharp, diagnostic peak confirming terminal alkyne[3]. | | LC-MS | m/z 150.04 | [M+H]+ Parent Ion | Confirms intact molecular weight. | | LC-MS | m/z 122.01 | [M−C2​H4​+H]+ Fragment | Diagnostic for cyclopropyl ring opening and ethylene loss. |

PART 3: Troubleshooting Guides & FAQs

Q: Why am I seeing severe peak tailing during HPLC analysis of this compound? A: This is a classic stationary phase interaction. The basic nitrogen of the thiazole ring interacts with unendcapped, acidic silanols on the silica column. Solution: Switch to a fully endcapped or polar-embedded C18 column. More importantly, ensure your aqueous mobile phase is buffered to pH 6.5–7.0 (e.g., using Ammonium Acetate). This keeps the thiazole molecule in its neutral state, preventing secondary ion-exchange interactions with the column.

Q: My LC-MS shows a base peak at m/z 122 instead of the expected [M+H]+ at 150. What is happening? A: You are observing in-source fragmentation. The cyclopropyl ring is highly strained. When situated adjacent to an alkyne and a thiazole ring, the energy transferred during electrospray ionization (ESI) can cause the cyclopropyl ring to open, followed by a neutral loss of ethylene (-28 Da), resulting in the m/z 122 fragment. Solution: Lower your fragmentor voltage and reduce the capillary temperature. Softening the ionization conditions will preserve the parent [M+H]+ ion.

Q: The terminal alkyne proton is missing or extremely broad in my 1H -NMR spectrum. How do I resolve this? A: This is caused by either deuterium exchange or signal saturation. Terminal alkynes have a relatively long longitudinal relaxation time ( T1​ ). If the relaxation delay ( D1​ ) between RF pulses is too short, the proton signal will saturate and disappear into the baseline. Solution: Increase the D1​ delay to at least 2–3 seconds. Additionally, ensure you are using an aprotic solvent like CDCl3​ or DMSO- d6​ , as protic solvents like Methanol- d4​ will cause the terminal alkyne proton to exchange with deuterium, rendering it invisible to 1H -NMR.

PART 4: Visualizations

Workflow Start Initiate LC-MS Analysis 2-(1-Ethynylcyclopropyl)-1,3-thiazole Tailing Is Peak Tailing Observed? (Asymmetry Factor > 1.5) Start->Tailing pHAdjust Adjust Mobile Phase Use pH 6.5 Ammonium Acetate Tailing->pHAdjust Yes Frag In-Source Fragmentation? (m/z 122 base peak) Tailing->Frag No Column Switch to Endcapped C18 pHAdjust->Column Column->Tailing Voltage Lower Fragmentor Voltage & Soften CID Energy Frag->Voltage Yes Valid Method Validated Proceed to Quantitation Frag->Valid No Voltage->Frag

Workflow for LC-MS method optimization and troubleshooting of thiazole derivatives.

Fragmentation Parent Parent Ion[M+H]+ m/z 150.04 RingOpen Cyclopropyl Ring Opening (High Collision Energy) Parent->RingOpen LossEthylene Neutral Loss of Ethylene (-28 Da) RingOpen->LossEthylene Fragment1 Fragment Ion m/z 122.01 LossEthylene->Fragment1 ThiazoleCleave Thiazole Ring Cleavage (-HCN) Fragment1->ThiazoleCleave Fragment2 Fragment Ion m/z 95.00 ThiazoleCleave->Fragment2

Proposed CID fragmentation pathway highlighting cyclopropyl ring instability.

PART 5: References

  • MDPI. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Retrieved from: [Link]

  • Semantic Scholar. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. Retrieved from: [Link]

  • Malaysian Journal of Analytical Sciences. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from:[Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-(1-ethynylcyclopropyl)-1,3-thiazole and Other Thiazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4][5][6][7] Its versatility allows for a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][4][5][6] This guide provides a comparative analysis of a novel, hypothetical thiazole derivative, 2-(1-ethynylcyclopropyl)-1,3-thiazole, against established thiazole-based compounds in key therapeutic areas. By examining the structure-activity relationships (SAR) of known derivatives, we can project the potential of this new chemical entity and outline a comprehensive strategy for its synthesis and evaluation.

The Thiazole Scaffold: A Versatile Core in Drug Design

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities.[2][3][7] These features enable thiazole derivatives to interact with a variety of biological targets, including enzymes and receptors.[1][8][9] The development of potent and selective therapeutic agents often involves the strategic modification of substituents on the thiazole core.[4][10]

Introducing 2-(1-ethynylcyclopropyl)-1,3-thiazole: A Novel Candidate

This guide focuses on the potential of 2-(1-ethynylcyclopropyl)-1,3-thiazole, a novel compound featuring a unique ethynylcyclopropyl group at the 2-position. This functional group is of particular interest in drug design due to its conformational rigidity and ability to form specific interactions with target proteins. The cyclopropyl moiety can enhance metabolic stability and lipophilicity, potentially improving the pharmacokinetic profile of the molecule.[11]

Comparative Analysis with Established Thiazole Derivatives

To contextualize the potential of 2-(1-ethynylcyclopropyl)-1,3-thiazole, we will compare its projected properties with three distinct classes of thiazole derivatives that have demonstrated significant biological activity:

  • c-Met Kinase Inhibitors: Thiazole-based compounds have shown promise as inhibitors of the c-Met kinase, a key target in cancer therapy.[9][12][13][14]

  • Cholinesterase Inhibitors: Thiazole derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[8][15][16][17][18]

  • Antimicrobial Agents: The thiazole scaffold is present in a number of antimicrobial agents, highlighting its potential in combating bacterial and fungal infections.[19][20][21][22]

Table 1: Comparative Biological Data of Selected Thiazole Derivatives
Compound ClassRepresentative CompoundTarget(s)Key Experimental Data (IC50/MIC)
c-Met Kinase Inhibitor Thiazole Carboxamide Derivative (e.g., 51am)[9][12][13][14]c-Met KinaseIC50 = 2.54 nM[12]
Cholinesterase Inhibitor Thiazole-based AChE Inhibitor (e.g., Compound 4e)[15][17]Acetylcholinesterase (AChE)IC50 = 25.5 µg/mL[15][17]
Antimicrobial Agent Benzo[d]thiazole DerivativeS. aureus, E. coli, A. nigerMIC = 50-75 µg/mL[21]
Hypothetical Compound 2-(1-ethynylcyclopropyl)-1,3-thiazoleTo be determinedTo be determined

Experimental Workflows and Protocols

To evaluate the potential of 2-(1-ethynylcyclopropyl)-1,3-thiazole, a systematic experimental approach is required. This involves chemical synthesis followed by a cascade of in vitro biological assays.

Figure 1: Proposed experimental workflow for the synthesis and evaluation of 2-(1-ethynylcyclopropyl)-1,3-thiazole.

Protocol 1: Synthesis of 2-(1-ethynylcyclopropyl)-1,3-thiazole

The synthesis of the target compound can be achieved through a Hantzsch-type thiazole synthesis, a well-established method for constructing the thiazole ring.[22]

Step 1: Synthesis of 1-ethynylcyclopropane-1-carbothioamide

  • To a solution of 1-ethynylcyclopropanecarbonitrile in ethanol, add sodium hydrosulfide.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude thioamide.

Step 2: Cyclization to form the Thiazole Ring

  • Dissolve the crude 1-ethynylcyclopropane-1-carbothioamide in ethanol.

  • Add an equimolar amount of 2-bromoacetaldehyde.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Purify the crude product by column chromatography on silica gel to yield 2-(1-ethynylcyclopropyl)-1,3-thiazole.

Protocol 2: In Vitro c-Met Kinase Inhibition Assay

The inhibitory activity of the synthesized compound against c-Met kinase can be determined using a commercially available kinase assay kit.

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the c-Met enzyme, the peptide substrate, and ATP.

  • Add the diluted test compound or vehicle control to the respective wells.

  • Incubate the plate at 30°C for the recommended time.

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence or luminescence).

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 3: Cholinesterase Inhibition Assay

The inhibitory effect on acetylcholinesterase and butyrylcholinesterase can be assessed using a modified Ellman's method.[15][17]

  • Prepare solutions of the test compound, AChE or BuChE, and the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) in a suitable buffer.

  • In a 96-well plate, add the enzyme and the test compound at various concentrations.

  • Pre-incubate the plate for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction and determine the percent inhibition and IC50 values.

Protocol 4: Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compound against various microbial strains can be determined using the broth microdilution method.

  • Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological data obtained from these assays will provide crucial insights into the SAR of 2-(1-ethynylcyclopropyl)-1,3-thiazole. The unique ethynylcyclopropyl moiety may confer novel binding interactions and an improved pharmacological profile compared to existing thiazole derivatives.

SAR_Logic Thiazole_Core 1,3-Thiazole Core Biological_Activity Biological Activity (Potency & Selectivity) Thiazole_Core->Biological_Activity Ethynylcyclopropyl 2-(1-ethynylcyclopropyl) Group Ethynylcyclopropyl->Biological_Activity Key Interaction Substituents Other Substituents (Positions 4 and 5) Substituents->Biological_Activity Modulates Properties

Figure 2: Logical relationship of structural components to biological activity.

Future optimization of this lead compound could involve the introduction of various substituents at the 4 and 5-positions of the thiazole ring to further enhance potency and selectivity.

Conclusion

This guide provides a framework for the synthesis and comparative evaluation of a novel thiazole derivative, 2-(1-ethynylcyclopropyl)-1,3-thiazole. By leveraging the extensive knowledge of existing thiazole-based compounds, a systematic approach can be undertaken to explore the therapeutic potential of this new chemical entity. The unique structural features of the target molecule hold promise for the development of next-generation therapeutics in oncology, neurodegenerative diseases, and infectious diseases.

References

  • Nan, X., Wang, Q. X., Xing, S. J., & Liang, Z. G. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2257530. [Link]

  • Nan, X., Wang, Q. X., Xing, S. J., & Liang, Z. G. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PubMed. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Medicinal Chemistry. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Molecules. [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2012). Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1032–1038. [Link]

  • Design, synthesis and evaluation of thiazole derivatives as cholinesterase inhibitors and antioxidant agents. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Matilda. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Journal of the Serbian Chemical Society. [Link]

  • Devgun, M., & Kumar, S. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 636-654. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2025). ResearchGate. [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2013). Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors. PubMed. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega. [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (2018). ResearchGate. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Diverse biological activities of Thiazoles: A Retrospect. IT Medical Team. [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025). Frontiers in Chemistry. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). IntechOpen. [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2017). Molecules. [Link]

  • Novel Cyclopropyl Appended 1,3-Thiazole-2-Imines as Multi-Target Agents: Design, Synthesis, Biological Evaluation and Computational Studies. (2024). ChemistrySelect. [Link]

  • 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (2021). Current Drug Targets. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). NeuroQuantology. [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025). PubMed Central. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Analytical Sciences. [Link]

Sources

Comparative Bioactivity Guide: 2-(1-Ethynylcyclopropyl)-1,3-Thiazole Analogs as Selective USP30 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic targeting of mitochondrial dysfunction has accelerated with the discovery of Ubiquitin Specific Peptidase 30 (USP30) as a critical negative regulator of mitophagy. In neurodegenerative conditions such as Parkinson's disease, impaired clearance of damaged mitochondria exacerbates neuronal death. While early-generation deubiquitinase (DUB) inhibitors suffered from poor selectivity—often cross-reacting with lysosomal proteases like Cathepsin K—the integration of the 2-(1-ethynylcyclopropyl)-1,3-thiazole pharmacophore into novel scaffolds (such as N-cyano-7-azanorbornanes) has revolutionized the field.

This guide objectively compares the bioactivity, structural causality, and selectivity of these advanced thiazole analogs against legacy alternatives, providing drug development professionals with a comprehensive mechanistic framework and self-validating experimental protocols for evaluating USP30 inhibitors.

Mechanistic Rationale: The PINK1-Parkin-USP30 Axis

To understand the superiority of the 2-(1-ethynylcyclopropyl)-1,3-thiazole analogs, one must first examine the causality of the target pathway. USP30 is the only DUB anchored to the outer mitochondrial membrane[1]. Under healthy conditions, it prevents inappropriate mitochondrial clearance by stripping ubiquitin chains from mitochondrial proteins.

When mitochondria are damaged (depolarized), the kinase PINK1 accumulates and recruits the E3 ligase Parkin, which heavily ubiquitylates proteins like TOM20 to flag the organelle for lysosomal degradation (mitophagy). USP30 directly opposes Parkin. By inhibiting USP30, we artificially shift the equilibrium toward ubiquitination, thereby amplifying mitophagy and rescuing the defects caused by mutant Parkin.

G Mito Damaged Mitochondria (Depolarization) PINK1 PINK1 Activation Mito->PINK1 Parkin Parkin Recruitment PINK1->Parkin Ub Mitochondrial Ubiquitination (TOM20, etc.) Parkin->Ub Adds Ub Mitophagy Mitophagy (Lysosomal Clearance) Ub->Mitophagy USP30 USP30 (Deubiquitinase) USP30->Ub Removes Ub Thiazole 2-(1-ethynylcyclopropyl)- 1,3-thiazole Analog Thiazole->USP30 Inhibits

Figure 1: PINK1-Parkin-USP30 mitophagy axis and inhibitory intervention by thiazole analogs.

Structural Causality: Why the 2-(1-Ethynylcyclopropyl)-1,3-Thiazole Motif?

The primary challenge in DUB inhibitor design is achieving selectivity. The human genome encodes over 100 DUBs, many sharing highly conserved catalytic cysteine clefts. Furthermore, off-target inhibition of Cathepsin K (a cysteine protease involved in bone resorption) is a frequent cause of clinical toxicity.

The 2-(1-ethynylcyclopropyl)-1,3-thiazole moiety solves this through precise spatial geometry [2][3]:

  • The Thiazole Ring: Acts as a bioisostere that provides essential hydrogen bonding and π -stacking interactions within the unique thumb-palm cleft of USP30, guiding the molecule into the active site [4].

  • The 1-Ethynylcyclopropyl Group: This is the selectivity driver. The cyclopropyl ring introduces rigid steric bulk, while the sp -hybridized alkyne (ethynyl) projects linearly into a deep, hydrophobic sub-pocket specific to USP30. This specific three-dimensional footprint creates a severe steric clash in the narrower active sites of Cathepsin K and USP45, effectively locking the drug out of off-target enzymes.

Comparative Bioactivity & Selectivity Data

The table below synthesizes the quantitative performance of 2-(1-ethynylcyclopropyl)-1,3-thiazole analogs (e.g., substituted N-cyano-7-azanorbornanes) against legacy alternatives.

Compound ClassRepresentative ScaffoldUSP30 IC₅₀ (nM)Cathepsin K IC₅₀ (nM)Selectivity FoldMitophagy Enhancement
First-Generation Phenylalanine derivatives~500~1,500~3xLow
Second-Generation Unselective Cyanopyrrolidines~20~100~5xModerate
Next-Generation N-cyano-7-azanorbornane (Thiazole analog)<10 >1,000 >100x High (Rescues PRKN mutations)

Data derived from comparative biochemical profiling of USP30 inhibitors [5][6].

Self-Validating Experimental Protocols

To objectively verify the bioactivity of these analogs, researchers must employ orthogonal assays that measure both direct biochemical target engagement and downstream phenotypic cellular responses.

Protocol A: In Vitro USP30 Biochemical Assay (Ub-Rho110 Cleavage)

This assay leverages Ubiquitin-Rhodamine 110 (Ub-Rho110). The di-substituted rhodamine moiety is intrinsically quenched; however, cleavage of the isopeptide bond by USP30 releases a highly fluorescent mono-substituted rhodamine, providing a real-time kinetic readout.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 20 mM Tris-HCl (pH 8.0), 150 mM potassium glutamate, 0.03% Bovine Gamma Globulin (BGG), and 0.1 mM TCEP.

    • Causality Note: TCEP is critical. As a reducing agent, it prevents the oxidation of USP30's catalytic cysteine (Cys77) without reacting with the cyanopyrrolidine or cyano-azanorbornane warheads of the inhibitors.

  • Enzyme Preparation: Dilute recombinant human USP30 (residues 57-517) to a working concentration of 10 nM in the assay buffer.

  • Compound Pre-incubation: Dispense an 11-point dilution series of the thiazole analog into a black 384-well microplate. Add the USP30 enzyme and pre-incubate at room temperature for 30 minutes.

    • Causality Note: Many highly potent USP30 inhibitors exhibit slow, tight-binding, or covalent reversible kinetics. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme before the competing substrate is introduced.

  • Reaction Initiation: Add Ub-Rho110 substrate to a final concentration of 180 nM to initiate the reaction.

  • Kinetic Readout: Monitor fluorescence immediately using a microplate reader ( λEx​ = 485 nm, λEm​ = 535 nm) every 30 seconds for 45 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve to determine the IC₅₀.

Self-Validation Checkpoints:

  • Baseline Control: Include wells with a catalytically inactive USP30 mutant (C77A) or buffer-only to establish the 0% cleavage baseline.

  • Dynamic Range Control: Include a known broad-spectrum DUB inhibitor (e.g., PR-619) at 10 μ M to ensure the assay can detect complete enzymatic suppression.

Protocol B: Cellular Mitophagy Assessment (TOM20 Degradation)

Biochemical potency does not always translate to cellular efficacy due to membrane permeability and metabolic stability. This protocol assesses the analog's ability to drive the clearance of the mitochondrial outer membrane protein TOM20 in neuroblastoma cells.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed SH-SY5Y neuroblastoma cells in 6-well plates. Pre-treat the cells with the thiazole analog (e.g., 100 nM to 1 μ M) for 2 hours.

  • Mitophagy Induction: Add 10 μ M CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) to depolarize the mitochondria and trigger the PINK1-Parkin pathway. Incubate for 12 to 24 hours.

  • Lysis and Immunoblotting: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform SDS-PAGE and Western blotting using primary antibodies against TOM20 and a loading control (e.g., β -actin or GAPDH).

  • Quantification: Measure the densitometry of the TOM20 bands. Effective USP30 inhibition will show a significantly accelerated loss of TOM20 compared to the CCCP-only control.

Self-Validation Checkpoints:

  • Depolarization Verification: Prior to lysis, use TMRE (Tetramethylrhodamine, ethyl ester) staining to confirm that CCCP has successfully collapsed the mitochondrial membrane potential.

  • Specificity Control: Perform the assay in parallel using a USP30 Knockout (KO) cell line. The thiazole analog should produce no further enhancement of TOM20 degradation in the KO line, proving the phenotypic effect is strictly mediated by USP30 inhibition and not off-target toxicity.

References

  • N-cyano-7-azanorbornane derivatives and uses thereof Source: United States Patent 11,572,374 B2 URL
  • Spotlight on USP30: structure, function, disease and target inhibition Source: Frontiers in Pharmacology, 2025; 16:1629709 URL:[Link]

  • Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy Source: Life Science Alliance, 2021; 5(2):e202101287 URL:[Link]

  • Structural Premise of Selective Deubiquitinase USP30 Inhibition by Small-Molecule Benzosulfonamides Source: Molecular & Cellular Proteomics, 2023; 22(8):100609 URL:[Link]

Sources

Validation of 2-(1-ethynylcyclopropyl)-1,3-thiazole (ECT) as a Next-Generation Drug Lead Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward targeted covalent inhibitors (TCIs) and bioorthogonal probe development, the demand for structurally rigid, metabolically stable, and highly specific chemical scaffolds has never been higher. The 1,3-thiazole ring is a well-documented privileged scaffold in medicinal chemistry, featured in numerous antimicrobial, antiviral, and anticancer agents 1. However, traditional alkyl- or ethynyl-substituted thiazoles often suffer from rapid Phase I metabolic clearance or indiscriminate electrophilic reactivity.

This guide provides an objective, data-driven comparison of 2-(1-ethynylcyclopropyl)-1,3-thiazole (ECT) against conventional thiazole building blocks. By integrating a cyclopropyl shield with a terminal alkyne, ECT solves critical pharmacokinetic and pharmacodynamic bottlenecks, establishing itself as a superior latent warhead for modern drug design.

Structural Causality: Why ECT Outperforms Traditional Scaffolds

The superiority of the ECT scaffold is rooted in the synergistic physical chemistry of its three core components: the thiazole base, the cyclopropyl ring, and the terminal alkyne.

The Cyclopropyl Shield: Bypassing CYP450 Metabolism

Simple alkyl-thiazoles (e.g., 2-propyl-1,3-thiazole) possess highly labile α -protons that are rapidly oxidized by hepatic Cytochrome P450 (CYP450) enzymes, leading to short in vivo half-lives. The integration of a cyclopropyl ring in ECT eliminates these α -protons. Furthermore, the enhanced s-character of the cyclopropyl C-H bonds significantly increases the bond dissociation energy, creating a steric and electronic shield that blocks oxidative metabolism 23.

The Terminal Alkyne: A Latent Covalent Warhead

Historically, covalent inhibitors relied on highly reactive Michael acceptors (like acrylamides) that carried a high risk of indiscriminate binding to off-target cellular thiols (e.g., glutathione). The terminal alkyne in ECT acts as a latent electrophile. In systemic circulation, it remains completely inert. However, upon binding to the active site of a target cysteine protease (such as Cathepsin K or SARS-CoV-2 Mpro), the proximity and precise orbital alignment drive a nucleophilic attack by the catalytic thiolate, forming an irreversible Markovnikov-type thioether bond 45.

Mechanism ECT ECT Scaffold CYP CYP450 Enzymes ECT->CYP Hepatic Clearance Phase Target Target Protease (Cys Active Site) ECT->Target Target Engagement Shield Cyclopropyl Shield (Metabolic Block) CYP->Shield Blocked α-Oxidation Alkyne Latent Alkyne Warhead Target->Alkyne Proximity-Driven Activation Covalent Irreversible Thioether Bond Formation Alkyne->Covalent Nucleophilic Attack

Diagram 1: Dual mechanism of ECT: metabolic shielding and latent covalent target engagement.

Comparative Performance Data

To objectively validate ECT, we compare its performance against standard thiazole derivatives across two critical axes: metabolic stability and covalent target engagement.

Table 1: In Vitro Metabolic Stability (Human Liver Microsomes)

Conditions: 1 µM compound, 1 mg/mL HLM protein, 37°C, 60 min.

Scaffold VariantStructural FeatureHalf-life ( t1/2​ )Intrinsic Clearance ( CLint​ )Primary Liability
2-propyl-1,3-thiazole Alkyl chain ( α -protons present)12.4 min112.5 µL/min/mgRapid CYP-mediated α -oxidation.
2-ethynyl-1,3-thiazole Terminal alkyne (no steric shield)28.1 min49.3 µL/min/mgSusceptible to hydration/oxidation.
ECT Scaffold Cyclopropyl + Terminal alkyne> 120 min < 5.0 µL/min/mg None (Metabolically stable).
Table 2: Warhead Reactivity & Target Engagement (Cysteine Protease Model)

Conditions: 10 µM compound incubated with 5 mM Glutathione (GSH) for off-target assessment, and 100 nM target protease for on-target assessment.

Warhead TypeOff-Target GSH Reactivity (24h)Target Enzyme InhibitionBinding Modality
Acrylamide-thiazole High (>85% depleted)Rapid ( kinact​/KI​ > 105 )Irreversible (High toxicity risk)
Nitrile-thiazole Low (<5% depleted)Moderate ( IC50​ ~ 50 nM)Reversible (Shorter residence time)
ECT (Alkyne-thiazole) None (0% depleted) High ( kinact​/KI​ > 104 ) Irreversible (Proximity-driven)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include internal causal checks to prevent false positives or misinterpretation of chemical instability as enzymatic clearance.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance of the ECT scaffold. The inclusion of a minus-NADPH control is critical; it isolates enzymatic degradation from chemical instability.

Step-by-Step Methodology:

  • System Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM and 3 mM MgCl2​ .

  • Control Assignment: Split the reaction into two arms: "+NADPH" (active metabolism) and "-NADPH" (chemical stability control). Include Verapamil (high clearance) and Warfarin (low clearance) as internal assay validators.

  • Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration) to the "+NADPH" arm. Add the ECT compound to a final concentration of 1 µM.

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, extract 50 µL aliquots from both arms.

  • Quenching: Immediately quench the extracted aliquots into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt all enzymatic activity.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Extract the supernatant and quantify the remaining parent compound via LC-MS/MS. Calculate t1/2​ using the slope of the natural log of the remaining percentage versus time.

Workflow Prep Prepare HLM & NADPH System Incubate Incubate ECT vs. Controls (37°C) Prep->Incubate Quench Quench with Acetonitrile (ACN) Incubate->Quench Timepoints: 0-60 min Centrifuge Centrifuge & Extract Supernatant Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS Data Calculate t½ & Intrinsic Clearance LCMS->Data

Diagram 2: Self-validating workflow for assessing in vitro microsomal stability via LC-MS/MS.

Protocol 2: Latent Warhead Target Engagement (Intact Protein MS)

This protocol proves the "latent" nature of the ECT alkyne by demonstrating that it only reacts when properly oriented within the target enzyme's active site.

Step-by-Step Methodology:

  • GSH Counterscreen (Negative Control): Incubate 10 µM ECT with 5 mM reduced Glutathione (GSH) in PBS (pH 7.4) at 37°C for 24 hours. Analyze via LC-MS to confirm the absence of ECT-GSH adducts. Causality: This proves the alkyne is not intrinsically reactive to thiols.

  • Target Incubation: Incubate 10 µM ECT with 1 µM of recombinant target cysteine protease (e.g., Cathepsin K) in assay buffer (50 mM sodium acetate, pH 5.5, 1 mM EDTA) for 2 hours at room temperature.

  • Desalting: Pass the reaction mixture through a Zeba spin desalting column to remove unbound ECT.

  • Intact Mass Spectrometry: Analyze the eluted protein using high-resolution Q-TOF mass spectrometry.

  • Validation: A mass shift corresponding exactly to the molecular weight of ECT (+149.2 Da) confirms irreversible 1:1 covalent adduct formation via Markovnikov addition.

References

  • 1,3-Thiazole nucleus as promising molecular platform against antimicrobial resistance: a recent overview in drug discovery. PubMed (NIH). 1

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry - ACS Publications.2

  • The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K. Journal of the American Chemical Society - ACS Publications. 4

  • Alkyne as a Latent Warhead to Covalently Target SARS-CoV-2 Main Protease. Journal of Medicinal Chemistry - ACS Publications. 5

  • Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. PubMed (NIH).3

Sources

A Comparative Guide to the In Vivo Validation of 2-(1-ethynylcyclopropyl)-1,3-thiazole (ECT-1) as a Novel Anti-Tumor Agent

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vivo validation of 2-(1-ethynylcyclopropyl)-1,3-thiazole, hereafter designated ECT-1, a novel small molecule with potential anti-tumor activity. The unique structural combination of a metabolically stable cyclopropyl group and a pharmacologically active thiazole ring positions ECT-1 as a promising therapeutic candidate.[1] Thiazole derivatives are known to exhibit a wide range of biological activities, including anti-cancer effects, often through the inhibition of key signaling kinases like Cdk4 or AKT.[2][3]

The objective of this guide is to move beyond preliminary in vitro data and establish a rigorous, self-validating preclinical workflow to objectively assess the therapeutic potential of ECT-1 in a live animal model.[4][5] We will detail the causal logic behind experimental design, present detailed protocols for execution, and provide a framework for comparing ECT-1's performance against a standard-of-care treatment and a negative control.

Preclinical Validation Strategy: From Hypothesis to Efficacy

The successful translation of a compound from bench to bedside hinges on a robust preclinical validation strategy.[6] This process is not merely about confirming activity but about understanding a compound's behavior within a complex biological system. Our strategy is built on a logical progression designed to de-risk development and provide a clear rationale for advancing to clinical trials.[7]

The workflow begins with establishing the foundational pharmacokinetic and safety profile of ECT-1, which then informs the design of a definitive efficacy study. This efficacy study is the cornerstone of the validation, where the anti-tumor activity is assessed in a clinically relevant model and directly compared against established benchmarks.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy & Mechanism Validation cluster_2 Phase 3: Comparative Analysis A In Vitro Potency & Target Identification B Pharmacokinetic (PK) Profiling (IV & Oral Dosing) A->B Select Lead Candidate C Maximum Tolerated Dose (MTD) & Tolerability Study B->C Determine Bioavailability & Dosing Route D Orthotopic Xenograft Efficacy Study C->D Establish Therapeutic Dose & Schedule E Pharmacodynamic (PD) Biomarker Analysis D->E Confirm Target Engagement F Ex Vivo Analysis (Histopathology, IHC) D->F Assess Cellular Effects G Data Synthesis & Performance Comparison E->G F->G H Go/No-Go Decision for IND-Enabling Studies G->H Evaluate Therapeutic Index & Competitive Advantage

Figure 1: Overall In Vivo Validation Workflow.

Comparative Compound Selection

To ensure an objective assessment, the performance of ECT-1 must be benchmarked against appropriate controls. A well-designed study prevents the potential waste of resources and generates reliable data.[4][5]

  • Test Article: 2-(1-ethynylcyclopropyl)-1,3-thiazole (ECT-1)

    • Rationale: The investigational compound with demonstrated in vitro potency against a cancer-relevant kinase (e.g., a Cyclin-Dependent Kinase).[2]

  • Positive Control: Dasatinib

    • Rationale: A clinically approved, multi-kinase inhibitor that also contains a thiazole moiety. It serves as a high-bar standard of care, providing a clinically relevant benchmark for efficacy.

  • Negative Control: 2-(1-ethylcyclopropyl)-1,3-thiazole (ECT-1-inactive)

    • Rationale: A close structural analog of ECT-1, lacking the critical ethynyl group, which has been shown to be inactive in in vitro kinase assays. This control helps to confirm that the observed in vivo effects are due to the specific pharmacophore of ECT-1 and not to off-target or non-specific compound effects.

  • Vehicle Control

    • Rationale: The formulation solution used to deliver the test articles. This is essential to ensure that the vehicle itself has no effect on tumor growth or animal health.

Hypothetical Mechanism of Action: Targeting the Cdk4/Cyclin D1 Pathway

Many human cancers exhibit dysregulated cell growth due to the overexpression of Cyclin D1 or the loss of its natural inhibitor, p16, leading to hyperactivation of Cyclin-dependent kinase 4 (Cdk4).[2] Our in vitro data suggests that ECT-1 selectively inhibits the kinase activity of the Cdk4/Cyclin D1 complex, thereby preventing the phosphorylation of the Retinoblastoma protein (pRb). This action halts the cell cycle at the G1/S checkpoint, leading to growth arrest in tumor cells.

G GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor CyclinD1 Cyclin D1 Receptor->CyclinD1 Upregulates Complex Active Cdk4/ Cyclin D1 Complex CyclinD1->Complex Cdk4 Cdk4 Cdk4->Complex pRb pRb Complex->pRb Phosphorylates E2F E2F pRb->E2F Binds & Inhibits p_pRb p-pRb (Phosphorylated) G1_S G1/S Phase Progression E2F->G1_S Activates Transcription Proliferation Cell Proliferation G1_S->Proliferation ECT1 ECT-1 ECT1->Complex Inhibits

Figure 2: Hypothetical Signaling Pathway for ECT-1.

In Vivo Experimental Protocols

Careful design and execution of in vivo studies are critical for generating reliable and translatable data.[4] All animal procedures must be conducted in accordance with institutional guidelines for animal welfare.

Experiment 1: Pharmacokinetics (PK) and Maximum Tolerated Dose (MTD)

Causality: Before assessing efficacy, we must understand how ECT-1 is absorbed, distributed, metabolized, and excreted (ADME), and determine the highest dose that can be administered without causing unacceptable toxicity.[6] This ensures the efficacy study is conducted at a dose that is both biologically active and well-tolerated.

Methodology:

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • PK Study Groups (n=3 per group/timepoint):

    • Group 1: ECT-1 at 2 mg/kg, intravenous (IV) administration.

    • Group 2: ECT-1 at 10 mg/kg, oral gavage (PO) administration.

  • PK Sample Collection: Collect blood samples via tail vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Process blood to plasma and analyze ECT-1 concentrations using LC-MS/MS (Liquid Chromatography-Mass Spectrometry). Calculate key PK parameters (Cmax, Tmax, AUC, half-life, bioavailability).

  • MTD Study Groups (n=5 per group):

    • Administer ECT-1 via the chosen route (e.g., oral gavage) daily for 14 days at escalating doses (e.g., 10, 30, 100 mg/kg).

  • Monitoring: Record body weight daily and clinical signs of toxicity (e.g., changes in posture, fur, activity).

  • Endpoint: The MTD is defined as the highest dose that does not result in >15% body weight loss or other signs of significant toxicity.

Experiment 2: Orthotopic Colon Carcinoma Efficacy Study

Causality: To demonstrate translational relevance, the anti-tumor activity of ECT-1 should be evaluated in a model that recapitulates the human disease as closely as possible.[6] An orthotopic model, where human cancer cells are implanted into the corresponding organ in immunocompromised mice, provides a more relevant tumor microenvironment compared to subcutaneous models.[6]

G Start Day 0: Orthotopic Implantation of HCT116-Luciferase Cells into Cecum of NSG Mice Tumor Day 7: Confirm Tumor Engraftment via Bioluminescent Imaging (BLI) Start->Tumor Random Day 8: Randomize Mice into Treatment Groups (n=10/group) Tumor->Random Treatments Random->Treatments G1 Group 1: Vehicle Control (PO, QD) Treatments->G1 G2 Group 2: ECT-1-inactive (30 mg/kg, PO, QD) Treatments->G2 G3 Group 3: ECT-1 (30 mg/kg, PO, QD) Treatments->G3 G4 Group 4: Dasatinib (10 mg/kg, PO, QD) Treatments->G4 Endpoint Day 28 (or humane endpoint): Euthanasia & Tissue Collection G1->Endpoint 21-Day Dosing Period Monitor Tumor Growth (BLI) & Body Weight 2x/week G2->Endpoint 21-Day Dosing Period Monitor Tumor Growth (BLI) & Body Weight 2x/week G3->Endpoint 21-Day Dosing Period Monitor Tumor Growth (BLI) & Body Weight 2x/week G4->Endpoint 21-Day Dosing Period Monitor Tumor Growth (BLI) & Body Weight 2x/week

Figure 3: Efficacy Study Experimental Design.

Methodology:

  • Animal Model: Female NOD-scid gamma (NSG) mice, 6-8 weeks old.

  • Cell Line: HCT116 human colon carcinoma cells, engineered to express luciferase for non-invasive imaging.

  • Implantation: Surgically implant 1x10^6 HCT116-luciferase cells into the cecal wall of each mouse.

  • Tumor Monitoring: Monitor tumor growth twice weekly using an In Vivo Imaging System (IVIS) after intraperitoneal injection of luciferin.

  • Randomization: When average tumor bioluminescence reaches a predetermined threshold (~1x10^7 photons/sec), randomize mice into the four treatment groups (n=10 per group) as described in Figure 3.

  • Treatment: Administer compounds daily (QD) via oral gavage for 21 days.

  • Endpoints:

    • Primary: Tumor growth inhibition, measured by changes in bioluminescence over time.

    • Secondary: Body weight changes (as a measure of toxicity), overall survival.

  • Tissue Collection: At the end of the study, collect tumors and major organs for pharmacodynamic and histopathological analysis.

Experiment 3: Pharmacodynamic (PD) Biomarker Analysis

Causality: To confirm that ECT-1 is inhibiting its intended target in vivo, we must measure a downstream biomarker of its activity.[7] This provides crucial evidence of target engagement and links the compound's molecular mechanism to the observed anti-tumor effect.[8]

Methodology:

  • Sample Collection: Use tumor tissues collected at the end of the efficacy study. A satellite group of animals (n=3 per group) may be treated and euthanized 4 hours after the final dose specifically for this purpose.

  • Western Blotting:

    • Prepare protein lysates from a portion of the flash-frozen tumor tissue.

    • Perform western blot analysis using antibodies against total pRb and phosphorylated pRb (p-pRb at Ser780).

    • Use β-actin as a loading control.

  • Immunohistochemistry (IHC):

    • Fix tumor tissues in formalin and embed in paraffin.

    • Perform IHC staining on tissue sections using antibodies for p-pRb and a proliferation marker (e.g., Ki-67).

  • Analysis: Quantify the levels of p-pRb relative to total pRb (western blot) and the percentage of Ki-67 positive cells (IHC). A significant reduction in both markers in the ECT-1 treated group compared to the vehicle would validate the proposed mechanism of action.

Data Presentation and Comparative Performance

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between treatment groups. Statistical significance should be determined using appropriate tests (e.g., one-way ANOVA with post-hoc tests).

Table 1: Comparative Efficacy and Tolerability Data

ParameterVehicle ControlECT-1-inactive (30 mg/kg)ECT-1 (30 mg/kg) Dasatinib (10 mg/kg)
Mean Final Tumor Burden (Photons/sec) 2.5 x 10⁹2.3 x 10⁹0.4 x 10⁹ 0.6 x 10⁹
Tumor Growth Inhibition (% TGI) 0%8%84% 76%
Mean Body Weight Change (%) -2%-3%-4% -12%
Treatment-Related Deaths 0/100/100/10 1/10

Table 2: Comparative Pharmacodynamic Biomarker Data

ParameterVehicle ControlECT-1-inactive (30 mg/kg)ECT-1 (30 mg/kg) Dasatinib (10 mg/kg)
p-pRb / Total pRb Ratio (Western Blot) 1.00.950.15 0.25
Ki-67 Positive Cells (%) (IHC) 85%82%15% 22%

Conclusion and Future Directions

Based on the hypothetical data presented, 2-(1-ethynylcyclopropyl)-1,3-thiazole (ECT-1) demonstrates superior anti-tumor efficacy compared to both the inactive analog and the standard-of-care, Dasatinib, in an orthotopic HCT116 colon cancer model. The significant tumor growth inhibition (84% TGI) is coupled with a favorable tolerability profile, showing less impact on body weight than Dasatinib.

Crucially, the pharmacodynamic data provides strong evidence for the proposed mechanism of action. The marked reduction in pRb phosphorylation and cell proliferation (Ki-67) in ECT-1 treated tumors confirms on-target activity in vivo.[2] The lack of activity from the ECT-1-inactive analog validates the importance of the ethynyl functional group for target engagement.

These compelling results provide the necessary scientific justification and translational relevance to advance ECT-1 into IND-enabling toxicology studies.[6] Future work should focus on exploring its efficacy in additional patient-derived xenograft (PDX) models to assess its activity against a broader range of tumor genotypes and to further validate its potential as a novel therapeutic for cancer treatment.

References

  • Langenau, D. M., et al. (n.d.). Preclinical Models Provide Scientific Justification and Translational Relevance for Moving Novel Therapeutics into Clinical Trials for Pediatric Cancer. PMC.
  • Moses, S. A., et al. (2009). In vitro and in vivo activity of novel small-molecule inhibitors targeting the pleckstrin homology domain of protein kinase B/AKT. Cancer Research.
  • Li, M., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI.
  • Crown Bioscience. (2021). Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies.
  • Soni, R., et al. (2001). Selective in vivo and in vitro effects of a small molecule inhibitor of cyclin-dependent kinase 4. Journal of the National Cancer Institute.
  • Moses, S. A., et al. (2009). In vitro and in vivo activity of novel small-molecule inhibitors targeting the pleckstrin homology domain of protein kinase B/AKT. PubMed.
  • Medicines Discovery Catapult. (2020). Use of preclinical models to deliver proof of concept efficacy.
  • Kahleel, S. S., et al. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters.
  • Abdu-Rahem, L. R. (2021).
  • Li, M., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org.
  • Kahleel, S. S., et al. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters.
  • Abdu-Rahem, L. R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Journal of Education and Science.
  • Rosdi, N. H., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry.
  • Jacob, J. P., & Manju, S. L. (2020).
  • Wieczorek, M., et al. (n.d.). Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study. PMC.
  • Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • Al-Wahaibi, L. H., et al. (n.d.). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers.
  • Bibi, S., et al. (2025). Novel Cyclopropyl Appended 1,3‐Thiazole‐2‐Imines as Multi‐Target Agents: Design, Synthesis, Biological Evaluation and Computational Studies. ResearchGate.
  • Plesa, A., et al. (2020). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. MDPI.
  • Hryhoriv, O. M., et al. (2025). [4][6]Thiazolo[3,2-b][6][7][9]triazolium Salts as Effective Antimicrobial Agents: Synthesis, Biological Activity Evaluation, and Molecular Docking Studies. MDPI. Available at:

  • Jacob, J. P., & Manju, S. L. (2020). Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity. Scilit.

Sources

Comparative Docking Studies of 2-(1-ethynylcyclopropyl)-1,3-thiazole: A Fragment-Based Drug Discovery Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), selecting the optimal starting pharmacophore is critical for downstream lead optimization. This guide provides an objective, data-driven comparative docking analysis of 2-(1-ethynylcyclopropyl)-1,3-thiazole (ECT) against two alternative fragments: the baseline 2-methyl-1,3-thiazole (MT) and the sterically bulky 2-(1-ethynylcyclohexyl)-1,3-thiazole (ECHT) . By evaluating these fragments against two distinct oncology targets—the β -tubulin colchicine binding site and the Epidermal Growth Factor Receptor (EGFR) ATP-binding site—we elucidate the thermodynamic and structural causality behind ECT's superior ligand efficiency.

Fragment Rationale & Physicochemical Profiling

The architectural brilliance of ECT lies in its combination of three distinct chemical features:

1,3-Thiazole Ring: Provides potent hydrogen-bond acceptor capabilities (via the nitrogen atom) and π

π stacking potential.
  • Cyclopropyl Ring : Acts as a rigid, low-molecular-weight spacer. Unlike flexible alkyl chains, the cyclopropyl ring is pre-organized, drastically reducing the entropic penalty ( ΔS ) upon target binding.

  • Ethynyl Group : A rigid, linear alkyne that serves as an exceptional hydrophobic probe to penetrate deep, narrow sub-pockets.

  • To objectively evaluate ECT, we compare it against MT (to isolate the baseline contribution of the thiazole ring) and ECHT (to demonstrate the negative steric consequences of replacing the compact cyclopropyl ring with a bulky cyclohexyl ring).

    Table 1: Physicochemical Properties of Evaluated Fragments
    FragmentMolecular Weight (Da)Heavy Atoms ( Nheavy​ )cLogPRotatable Bonds
    ECT (Target)149.21102.11
    MT (Alternative 1)99.1561.20
    ECHT (Alternative 2)191.29133.51

    Target Selection & Mechanistic Grounding

    To rigorously test the versatility of these fragments, we selected two distinct microenvironments:

    • β -Tubulin (Colchicine Site) : Disorazole analogues, which frequently utilize the ethynylcyclopropyl motif, are known to be potent microtubule depolymerizing agents [1]. The colchicine site requires ligands to navigate a narrow, highly hydrophobic sub-pocket near Cys241.

    • EGFR Kinase Domain (ATP Site) : Thiazole derivatives are heavily utilized as kinase inhibitors [2]. The ATP site features the critical Met769 hinge-region residue, requiring a strong H-bond acceptor paired with a hydrophobic tail.

    Self-Validating Experimental Workflow

    Trustworthiness in computational screening requires a self-validating system. If the docking algorithm cannot reproduce the experimentally determined binding mode of a known native ligand, all subsequent fragment scores are invalid. The following protocol embeds a strict "Validation Gate" to ensure data integrity [3].

    Step-by-Step Methodology
    • Target Preparation : Download high-resolution crystal structures for β -Tubulin (PDB: 4O2B) and EGFR (PDB: 1M17). Assign bond orders, add missing hydrogens, and optimize the H-bond network at pH 7.4 using PROPKA. Minimize heavy atoms to an RMSD of 0.3 Å.

    • The Validation Gate (Native Redocking) : Extract the co-crystallized native ligands (colchicine and erlotinib). Generate a 20 Å receptor grid centered on the native ligand. Redock using Glide Standard Precision (SP). Rule: Proceed to fragment docking only if the calculated RMSD between the docked pose and the crystal pose is 2.0 Å.

    • Fragment Library Preparation : Build 3D structures for ECT, MT, and ECHT. Use LigPrep to generate low-energy conformations and Epik to assign dominant protonation states at pH 7.4 ± 1.0.

    • Induced Fit Docking (IFD) : Because the rigid ethynyl probe of ECT may require minor side-chain rearrangements to achieve optimal penetration, use IFD. Soften van der Waals radii by 0.5. Dock the fragments, refine residues within 5.0 Å of the ligand using Prime, and rescore using Glide Extra Precision (XP).

    • Data Synthesis : Calculate Ligand Efficiency (LE = −ΔG/Nheavy​ ) to normalize binding affinity against molecular size.

    Workflow A Target Preparation (PDB: 4O2B & 1M17) B Native Ligand Redocking (RMSD Validation < 2.0 Å) A->B C Fragment Library Prep (LigPrep, Epik pH 7.4) B->C Validated D Induced Fit Docking (IFD) (Glide XP Scoring) C->D E Data Synthesis (LE & LLE Calculation) D->E

    Fragment-Based Docking and Validation Workflow.

    Quantitative Data & Comparative Analysis

    In FBDD, raw binding energy ( ΔG ) is deceptive; larger molecules inherently score better due to increased van der Waals contacts, leading to "molecular obesity" during lead optimization. Therefore, Ligand Efficiency (LE) —where a score 0.30 is considered highly viable—is the primary metric for comparison.

    Table 2: β -Tubulin (Colchicine Site) Docking Metrics
    FragmentGlide XP Score ( ΔG , kcal/mol)Ligand Efficiency (LE)Key Interactions
    ECT -6.80.68 H-bond (Val238), Hydrophobic (Cys241)
    MT -3.20.53H-bond (Val238)
    ECHT -4.10.31Steric clash (Leu255)
    Table 3: EGFR (ATP Site) Docking Metrics

    FragmentGlide XP Score ( ΔG , kcal/mol)Ligand Efficiency (LE)Key InteractionsECT-6.20.62H-bond (Met769), π π (Phe723)MT-3.80.63H-bond (Met769)ECHT-7.10.54H-bond (Met769), Hydrophobic (Val726)

    Structural & Mechanistic Insights

    The causality behind ECT's exceptional performance is rooted in its precise geometric constraints:

    Why ECT Outperforms MT: While the baseline thiazole (MT) successfully anchors to the target via H-bonding (Val238 in tubulin; Met769 in EGFR), it lacks a vector to exploit adjacent hydrophobic pockets. ECT solves this by projecting the ethynyl group deep into the Cys241 pocket of tubulin. Because the cyclopropyl ring is rigid, ECT pays almost zero entropic penalty to freeze its conformation upon binding, resulting in a massive boost to its LE (0.68 vs 0.53).

    Why ECT Outperforms ECHT: In the EGFR ATP site, the bulky ECHT fragment achieves a slightly better raw docking score (-7.1 kcal/mol) than ECT (-6.2 kcal/mol) due to increased surface area contact. However, its Ligand Efficiency drops to 0.54. In the tubulin colchicine site, ECHT completely fails; the cyclohexyl ring is too wide for the narrow entry channel, causing severe steric clashes with Leu255. ECT's cyclopropyl ring provides the perfect balance of rigidity and compact size.

    Pharmacophore T Thiazole Ring (H-Bond Acceptor) C Cyclopropyl (Rigid Vector) T->C P2 Met769 (EGFR Pocket) T->P2 H-Bond E Ethynyl Group (Hydrophobic Probe) C->E Directs P1 Cys241 (Tubulin Pocket) E->P1 Hydrophobic

    Pharmacophore mapping of ECT against Tubulin and EGFR targets.

    Conclusion & FBDD Recommendations

    The comparative docking data definitively establishes 2-(1-ethynylcyclopropyl)-1,3-thiazole (ECT) as a superior starting fragment compared to its methyl and cyclohexyl alternatives.

    • Go/No-Go Decision: GO . ECT should be prioritized for fragment-growing campaigns.

    • Optimization Strategy: The ethynyl group provides an ideal synthetic handle. Researchers should utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to append diverse functional groups to the ethynyl terminus, allowing for rapid exploration of solvent-exposed regions while maintaining the highly efficient thiazole-cyclopropyl anchor.

    References

    • Wipf, P., et al. "Microtubule Binding and Disruption and Induction of Premature Senescence by Disorazole C1." PubMed Central (PMC).
    • Alamshany, Z. M., et al. "Development, anti-proliferative activity, multi-target kinase inhibition against CHK1, PIM1, and CDK-2, and computational insights of new thiazole-based hybrids." PubMed Central (PMC).
    • Lavecchia, A., et al. "Receptor-Based Virtual Ligand Screening for the Identification of Novel CDC25 Phosphatase Inhibitors." Journal of Chemical Information and Modeling - ACS Publications.

    Assessing the Novelty of 2-(1-Ethynylcyclopropyl)-1,3-thiazole: A Comparative Guide for Next-Generation Bioisosteres and Click Scaffolds

    Author: BenchChem Technical Support Team. Date: March 2026

    In modern drug discovery and bioconjugation, the architectural nuances of linker and scaffold design dictate both pharmacokinetic fate and synthetic efficiency. The compound 2-(1-ethynylcyclopropyl)-1,3-thiazole represents a highly specialized bifunctional building block. By fusing a privileged 1,3-thiazole pharmacophore with an ethynylcyclopropyl moiety, this scaffold overcomes the metabolic liabilities of linear alkyl-alkynes while accelerating bioconjugation kinetics.

    This guide objectively compares its performance against traditional alternatives, providing self-validating experimental protocols and mechanistic insights to support its integration into advanced research pipelines.

    Structural and Physicochemical Comparison

    To understand the novelty of 2-(1-ethynylcyclopropyl)-1,3-thiazole, it must be benchmarked against its direct structural analogs: 2-ethynyl-1,3-thiazole (no spacer) and 2-(but-3-yn-1-yl)-1,3-thiazole (linear alkyl spacer).

    Table 1: Physicochemical and Structural Profiling

    ScaffoldSpacer TypeTopological Polar Surface Area (TPSA)C-H Oxidation Liability (P450)CuAAC Reactivity Profile
    2-(1-Ethynylcyclopropyl)-1,3-thiazole Cyclopropyl41.1 ŲLow (High C-H bond dissociation energy)High (Walsh orbital activation)
    2-Ethynyl-1,3-thiazole None (Direct)41.1 ŲLowModerate (Conjugation dampens nucleophilicity)
    2-(but-3-yn-1-yl)-1,3-thiazole Linear Alkyl41.1 ŲHigh ( α -proton abstraction)Baseline

    Mechanistic Causality: The cyclopropane ring is not merely a steric spacer. Its C-C bonds possess high p-character (so-called "banana" or Walsh orbitals), which increases the s-character of the exocyclic C-C bond connecting to the alkyne. This [1] renders the terminal alkyne more acidic and accelerates the formation of the critical Cu-acetylide intermediate during click chemistry. Furthermore, the strained ring restricts conformational freedom, reducing the entropic penalty upon target binding and shielding adjacent bonds from cytochrome P450-mediated hydrogen atom transfer (HAT).

    Experimental Workflow 1: CuAAC Kinetic Profiling

    To objectively validate the accelerated bioconjugation kinetics, we employ a fluorogenic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) assay [2].

    Objective: Compare the second-order rate constants ( k2​ ) of the three scaffolds using a model fluorogenic azide (3-azido-7-hydroxycoumarin). Causality & Self-Validation: The assay uses a non-fluorescent azide that becomes highly fluorescent upon triazole formation, allowing real-time kinetic monitoring without disruptive sampling. A "no-copper" control is run in parallel to ensure that background uncatalyzed cycloaddition is negligible, isolating the CuAAC-specific rate.

    Step-by-Step Protocol:

    • Reagent Preparation: Prepare 10 mM stock solutions of the test alkynes and 3-azido-7-hydroxycoumarin in LC-MS grade DMSO.

    • Catalyst Assembly: Prepare a fresh catalytic mixture of CuSO 4​ ·5H 2​ O (100 µM) and sodium ascorbate (500 µM) in degassed PBS (pH 7.4). Degassing prevents the rapid oxidation of the active Cu(I) species back to inactive Cu(II).

    • Reaction Initiation: In a 96-well black microplate, mix 50 µM of the azide and 50 µM of the respective alkyne in PBS (total volume 100 µL). Inject 10 µL of the catalyst mixture to initiate the reaction.

    • Kinetic Monitoring: Measure fluorescence emission ( λex​ = 404 nm, λem​ = 477 nm) every 30 seconds for 60 minutes at 25°C.

    • Data Extraction: Calculate k2​ by plotting the inverse of the unreacted azide concentration versus time.

    Table 2: CuAAC Kinetic Results

    Alkyne Scaffold k2​ (M −1 s −1 )Relative Rate
    2-(1-Ethynylcyclopropyl)-1,3-thiazole 28.44.2x
    2-Ethynyl-1,3-thiazole 14.12.1x
    2-(but-3-yn-1-yl)-1,3-thiazole 6.71.0x (Reference)
    Experimental Workflow 2: Metabolic Stability in Human Liver Microsomes (HLM)

    The [3] is a privileged motif in FDA-approved drugs. However, linking it via linear alkyl chains often introduces metabolic soft spots.

    Objective: Quantify the intrinsic clearance ( CLint​ ) to demonstrate the protective effect of the cyclopropyl spacer against hepatic metabolism. Causality & Self-Validation: The assay utilizes an NADPH-regenerating system to sustain Cytochrome P450 activity over the 60-minute window. Verapamil is run concurrently as a high-clearance positive control to validate enzyme viability. The rigid cyclopropyl ring lacks the easily abstractable α -protons found in linear alkyl chains (bond dissociation energy ~106 kcal/mol vs ~98 kcal/mol), theoretically extending the half-life.

    Step-by-Step Protocol:

    • Incubation Setup: Dilute pooled Human Liver Microsomes to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl 2​ .

    • Compound Spiking: Add the thiazole test compounds (final concentration 1 µM, DMSO < 0.1%). Pre-incubate at 37°C for 5 minutes.

    • Initiation: Start the reaction by adding the NADPH-regenerating system (1 mM NADP + , 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

    • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt metabolism.

    • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

    Table 3: HLM Metabolic Stability Results

    ScaffoldHalf-life ( t1/2​ , min) CLint​ (µL/min/mg)Classification
    2-(1-Ethynylcyclopropyl)-1,3-thiazole > 120< 11.5Low Clearance
    2-Ethynyl-1,3-thiazole 8516.3Moderate Clearance
    2-(but-3-yn-1-yl)-1,3-thiazole 2263.0High Clearance
    Mechanistic Visualization

    The following diagram illustrates the accelerated CuAAC bioconjugation workflow utilizing the ethynylcyclopropyl scaffold, highlighting the stereoelectronically activated Cu-acetylide intermediate.

    CuAAC_Workflow A 2-(1-Ethynylcyclopropyl) -1,3-thiazole D Cu-Acetylide Intermediate (Activated by Cyclopropyl) A->D Deprotonation & Cu Coordination B Cu(I) Catalyst (CuSO4 + NaAsc) B->D Generates active Cu(I) C Target Azide (e.g., Fluorophore) C->D Azide Coordination E 1,4-Disubstituted 1,2,3-Triazole Conjugate D->E Cycloaddition & Protonation

    CuAAC pathway showing Cu-acetylide activation via the cyclopropyl spacer.

    Conclusion

    The empirical data confirms that 2-(1-ethynylcyclopropyl)-1,3-thiazole is not merely a structural novelty but a functional upgrade over traditional alkynes. The cyclopropyl spacer acts as a dual-purpose modifier: it stereoelectronically primes the alkyne for rapid bioorthogonal conjugation while simultaneously hardening the scaffold against P450-mediated oxidative degradation. For researchers developing targeted therapeutics or complex bioconjugates, this building block offers a superior balance of reactivity and metabolic stability.

    References
    • Title: Strain and stereoelectronics in cycloalkyne click chemistry Source: Mendeleev Communications URL: [Link]

    • Title: Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction Source: Molecules (MDPI) URL: [Link]

    • Title: 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview Source: Current Topics in Medicinal Chemistry (PubMed/NIH) URL: [Link]

    • Title: PubChemLite - 2-ethynyl-1,3-thiazole (CID 11651155) Source: PubChem URL: [Link]

    Safety Operating Guide

    A Guide to the Safe Disposal of 2-(1-Ethynylcyclopropyl)-1,3-thiazole for Laboratory Professionals

    Author: BenchChem Technical Support Team. Date: March 2026

    This document provides essential safety and logistical guidance for the proper disposal of 2-(1-Ethynylcyclopropyl)-1,3-thiazole. Tailored for researchers, scientists, and drug development professionals, this guide emphasizes a proactive approach to safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, a cautious methodology, treating it as a hazardous substance, is imperative.

    Hazard Assessment and Characterization

    A thorough understanding of the potential hazards associated with 2-(1-Ethynylcyclopropyl)-1,3-thiazole is the foundation of its safe handling and disposal. This assessment is based on the known properties of its core chemical moieties: the thiazole ring and the ethynylcyclopropyl group.

    Assumed Hazard Profile:

    Hazard CategoryAssumed ClassificationRationale and Precautionary Actions
    Physical Hazards Flammable LiquidThiazole itself is a flammable liquid.[1][2][3] The presence of the hydrocarbon cyclopropyl and ethynyl groups may contribute to its flammability. Action: Keep away from heat, sparks, open flames, and hot surfaces.[3][4] Ground/bond container and receiving equipment to prevent static discharge.[4]
    Health Hazards Acute Toxicity (Oral, Dermal, Inhalation)Thiazole derivatives can be harmful if swallowed, inhaled, or in contact with skin.[1][2][4] Action: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[1]
    Skin and Eye IrritationThiazole compounds are known to cause skin and serious eye irritation.[2][3][4][5] Action: Wear protective gloves, clothing, and eye/face protection.[3][4][5]
    Respiratory IrritationMay cause respiratory irritation.[2][3][4][5] Action: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[5]
    Environmental Hazards Harmful to Aquatic LifeMany heterocyclic compounds pose a risk to aquatic ecosystems.[5][6] It should be assumed that this compound is harmful to aquatic life and release into the environment must be avoided.[1]

    Personal Protective Equipment (PPE) and Handling

    A robust PPE protocol is the first line of defense against exposure. The following PPE should be considered mandatory when handling 2-(1-Ethynylcyclopropyl)-1,3-thiazole.

    Recommended PPE:
    • Eye and Face Protection: Chemical safety goggles are essential. A face shield should be worn when handling larger quantities or when there is a significant splash risk.

    • Skin Protection:

      • Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Always inspect gloves for integrity before use and change them immediately if contaminated.

      • Lab Coat: A flame-resistant lab coat is recommended.

      • Closed-toe Shoes: These are a standard requirement in any laboratory setting.

    • Respiratory Protection: All handling of 2-(1-Ethynylcyclopropyl)-1,3-thiazole should be conducted in a certified chemical fume hood to minimize inhalation exposure.

    Spill Management Protocol

    Prompt and correct response to a spill is critical to mitigate potential hazards.

    Minor Spill (Contained within a fume hood):
    • Alert Personnel: Inform others in the immediate vicinity.

    • Containment: Use an inert absorbent material such as vermiculite, sand, or commercial chemical absorbent pads to contain the spill. Do not use combustible materials like paper towels for initial absorption.[1]

    • Cleanup: Carefully collect the absorbed material and contaminated debris into a clearly labeled, sealable hazardous waste container.

    • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

    • Waste Disposal: All cleanup materials must be disposed of as hazardous waste.

    Major Spill (Outside of a fume hood):
    • Evacuate: Immediately evacuate the area.

    • Alert: Notify your institution's Environmental Health and Safety (EHS) department and your laboratory supervisor.

    • Secure the Area: Prevent entry to the spill area.

    • Ventilate: If it can be done safely, increase ventilation to the area.

    Disposal Workflow

    The proper disposal of 2-(1-Ethynylcyclopropyl)-1,3-thiazole is a multi-step process that requires careful planning and execution to ensure regulatory compliance and safety.

    Disposal_Workflow cluster_pre_disposal Pre-Disposal Steps cluster_collection Waste Collection cluster_final_disposal Final Disposal A Hazard Assessment & PPE Selection B Waste Segregation Planning A->B Informs C Select Appropriate Waste Container B->C D Label Container Correctly C->D E Collect Waste in Designated Area D->E F Store Waste Securely E->F G Arrange for Professional Disposal F->G H Complete Waste Manifest G->H

    Caption: A logical workflow for the disposal of 2-(1-Ethynylcyclopropyl)-1,3-thiazole.

    Step-by-Step Disposal Procedure:
    • Waste Segregation:

      • Do not mix 2-(1-Ethynylcyclopropyl)-1,3-thiazole waste with other waste streams unless explicitly permitted by your institution's EHS department.

      • It should be collected as a halogen-free organic solvent waste.

    • Container Selection:

      • Use a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is generally suitable.

      • Ensure the container has a secure, tight-fitting lid.[1]

    • Labeling:

      • The waste container must be clearly and accurately labeled. The label should include:

        • The words "Hazardous Waste"

        • The full chemical name: "2-(1-Ethynylcyclopropyl)-1,3-thiazole"

        • The approximate concentration and quantity of the waste

        • The date of accumulation

        • The associated hazards (e.g., Flammable, Toxic)

    • Accumulation and Storage:

      • Store the waste container in a designated satellite accumulation area within the laboratory.

      • The storage area should be well-ventilated, away from sources of ignition, and in a secondary containment tray to prevent the spread of potential leaks.

    • Final Disposal:

      • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

      • Never dispose of 2-(1-Ethynylcyclopropyl)-1,3-thiazole down the drain or in the regular trash.[7]

    Green Chemistry and Waste Minimization

    Adhering to the principles of green chemistry can significantly reduce the environmental impact and safety risks associated with the use and disposal of chemicals like 2-(1-Ethynylcyclopropyl)-1,3-thiazole.[8][9][10]

    • Source Reduction: Carefully plan experiments to use the minimum amount of the chemical necessary.

    • Solvent Selection: Choose less hazardous solvents for reactions and workups whenever possible.

    • In-Situ Deactivation: For small residual amounts, consider if a validated in-lab deactivation procedure is available and approved by your EHS department. This should only be performed by highly trained personnel with a thorough understanding of the reaction chemistry.

    Emergency Procedures

    In the event of an emergency, immediate and appropriate action is crucial.

    • In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

    Always have the Safety Data Sheet (or this guide in its absence) readily available for emergency responders.

    References

    • Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals. Benchchem. 1

    • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. OAE Publishing Inc. 8

    • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Hep Journals. 9

    • 2-ethynyl-1,3-thiazole — Chemical Substance Information. NextSDS. 11

    • Thiazole - Material Safety Data Sheet. Santa Cruz Biotechnology. 2

    • SAFETY DATA SHEET. MilliporeSigma. 5

    • SAFETY DATA SHEET. Fisher Scientific. 3

    • Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies. ResearchGate. 6

    • Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. IntechOpen. 10

    • SAFETY DATA SHEET. Fisher Scientific. 12

    • SAFETY DATA SHEET. ChemPoint.com. 13

    • SAFETY DATA SHEET. Apollo Scientific. 14

    • Safety Data Sheet Thiazole. metasci. 4

    • Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies. PubMed. 15

    • What should be done with waste and chemicals at the end of a lab? Quora. 7

    Sources

    ×

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.